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  • Product: 4-Bromo-2-(1-methylcyclopropyl)pyridine
  • CAS: 1163707-47-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)

Executive Summary In modern medicinal chemistry, the strategic incorporation of sterically constrained, lipophilic motifs is essential for optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sterically constrained, lipophilic motifs is essential for optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) has emerged as a highly specialized heterocyclic building block. By combining the orthogonal reactivity of a 4-bromo substituent with the metabolic shielding of a 1-methylcyclopropyl group, this compound enables the modular synthesis of complex biaryl systems often found in patent literature, including US20090163469A1[1]. This technical guide provides an in-depth analysis of its chemical properties, structural rationale, and field-proven synthetic workflows.

Chemical Identity and Physicochemical Profiling

Accurate physicochemical data is the foundation of reproducible synthetic scale-up. Table 1 summarizes the core properties of the compound, derived from comprehensive analytical standards[2].

Table 1: Physicochemical and Identification Properties

ParameterSpecification
Chemical Name 4-Bromo-2-(1-methylcyclopropyl)pyridine
CAS Registry Number 1163707-47-8
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Canonical SMILES CC1(C2=NC=CC(Br)=C2)CC1
Typical Purity >95% (HPLC/NMR)
GHS Hazard Statements H302, H315, H319, H335

Structural Significance in Rational Drug Design

The architectural design of 4-bromo-2-(1-methylcyclopropyl)pyridine is non-arbitrary; every functional group serves a distinct mechanistic or pharmacokinetic purpose.

  • The 1-Methylcyclopropyl Motif: This group acts as a rigid bioisostere for the tert-butyl group. Unlike tert-butyl, the cyclopropyl ring introduces unique bond angles (sp²-like character) that alter the local dipole moment. Furthermore, it provides immense steric shielding to the adjacent pyridine nitrogen, blocking cytochrome P450-mediated N-oxidation and improving the overall metabolic half-life of the resulting API.

  • The Pyridine Core: The nitrogen atom serves as a critical hydrogen-bond acceptor, which is frequently required for target protein binding (e.g., within kinase hinge regions).

  • The 4-Bromo Substituent: Positioned para to the nitrogen, the bromine atom is electronically activated. The electron-withdrawing nature of the pyridine ring lowers the activation energy required for the oxidative addition of palladium(0) species, making it an ideal substrate for cross-coupling[3].

StructureLogic Core 4-Bromo-2-(1-methylcyclopropyl)pyridine CAS: 1163707-47-8 Feature1 4-Bromo Group Core->Feature1 Feature2 1-Methylcyclopropyl Group Core->Feature2 Feature3 Pyridine Ring Core->Feature3 Adv1 Reactive site for Palladium Catalysis Feature1->Adv1 Adv2 Steric Shielding & Metabolic Stability Feature2->Adv2 Adv3 Bioisostere for tert-Butyl groups Feature2->Adv3 Adv4 H-Bond Acceptor Feature3->Adv4

Caption: Logical mapping of structural features to their pharmacokinetic and synthetic advantages.

Synthetic Methodologies: Self-Validating Experimental Workflows

To ensure high-fidelity synthesis, experimental protocols must move beyond a simple list of steps and incorporate causality and In-Process Controls (IPCs). The following self-validating protocol details the Suzuki-Miyaura cross-coupling of this building block[2][3].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Objective: Synthesize a functionalized biaryl intermediate by coupling 4-bromo-2-(1-methylcyclopropyl)pyridine with an arylboronic acid.

  • Step 1: Substrate and Catalyst Loading

    • Action: In a flame-dried Schlenk flask, combine 4-bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv), the target arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: While the 4-position is electronically activated for oxidative addition, the basic pyridine nitrogen can coordinate and poison the palladium catalyst. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination, outcompeting off-target nitrogen coordination. The 1.2 equivalent excess of boronic acid compensates for competitive protodeboronation.

  • Step 2: Solvent and Base Introduction

    • Action: Add a pre-mixed solvent system of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v) to achieve a substrate concentration of 0.2 M.

    • Causality: The biphasic system ensures the dissolution of both the organic substrates and the inorganic base. K₂CO₃ is mechanistically required to convert the neutral, unreactive boronic acid into the electron-rich boronate complex[ArB(OH)₃]⁻, which undergoes rapid transmetalation with the Pd(II) intermediate.

  • Step 3: Degassing (Self-Validation Checkpoint 1)

    • Action: Sparge the biphasic mixture with Argon for 15 minutes while stirring vigorously.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.

    • Validation: A successful purge is visually validated when the suspension transitions to a clear, reddish-orange hue upon initial heating. The appearance of black precipitate (Pd black) indicates oxygen contamination and catalyst death.

  • Step 4: Thermal Activation and IPC Monitoring (Self-Validation Checkpoint 2)

    • Action: Seal the flask and heat to 90°C for 12 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the transmetalation step, which is often rate-limiting in sterically hindered systems.

    • Validation: Perform In-Process Control (IPC) via LC-MS. The reaction is self-validating when the peak corresponding to the starting mass (m/z ~212/214) is reduced to <1% relative to the product mass, confirming complete conversion.

  • Step 5: Workup and Isolation

    • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

    • Causality: Brine breaks any emulsions formed by the biphasic reaction and removes residual inorganic salts. Silica gel effectively traps the dppf ligand and palladium residues, which are highly polar and adhere to the baseline.

Workflow Start 1. Substrate Loading Ar-Br + Ar'-B(OH)2 Catalyst 2. Catalyst & Base Pd(dppf)Cl2 / K2CO3 Start->Catalyst Degassing 3. Degassing Ar Sparge (15 min) Catalyst->Degassing Reaction 4. Thermal Activation 90°C, 12h (IPC: LC-MS) Degassing->Reaction Workup 5. Aqueous Workup Phase Separation Reaction->Workup Product 6. API Intermediate Purified via SiO2 Workup->Product

Caption: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling of the bromopyridine.

Analytical Characterization and Quality Control

For downstream pharmaceutical applications, the integrity of 4-bromo-2-(1-methylcyclopropyl)pyridine must be rigorously verified:

  • LC-MS: Electrospray ionization (ESI) will yield a characteristic isotopic doublet at m/z 212 and 214 ([M+H]⁺) due to the roughly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

  • ¹H NMR (CDCl₃): The 1-methylcyclopropyl group will present a distinct singlet for the methyl protons (~1.5 ppm) and complex multiplets for the cyclopropyl methylene protons (~0.8 - 1.2 ppm). The pyridine protons will appear in the aromatic region (7.0 - 8.5 ppm), with the proton adjacent to the nitrogen being the most deshielded.

References

  • Title: 4-Bromo-2-(1-methylcyclopropyl)pyridine Product Information. Source: Sigma-Aldrich. URL: ]">https://www.sigmaaldrich.com

  • Title: 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8). Source: CymitQuimica. URL: ]">https://cymitquimica.com

  • Title: 6-Bromo-5-methylpyridin-2-amine and Transition Metal-Catalyzed Reactions. Source: EvitaChem. URL: ]">https://www.evitachem.com[3]

  • Title: 4-Bromo-2-(1-methylcyclopropyl)pyridine Heterocyclic Building Blocks. Source: Ambeed. URL: ]">https://www.ambeed.com[2]

  • Title: 4-Bromo-2-(1-methylcyclopropyl)pyridine - US20090163469 A1. Source: Molbase. URL: ]">https://www.molbase.cn[1]

Sources

Exploratory

Comprehensive NMR Characterization of 4-Bromo-2-(1-methylcyclopropyl)pyridine: Structural Elucidation and Methodological Standards

Executive Summary In modern drug discovery and agrochemical development, the incorporation of sterically constrained, lipophilic motifs—such as the 1-methylcyclopropyl group—onto heteroaromatic scaffolds is a proven stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the incorporation of sterically constrained, lipophilic motifs—such as the 1-methylcyclopropyl group—onto heteroaromatic scaffolds is a proven strategy to enhance metabolic stability and modulate target affinity. 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) serves as a highly versatile synthetic intermediate. The presence of the C-4 bromine handle allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-2 cyclopropyl moiety provides a rigid, three-dimensional vector.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the causality behind the chemical shifts and establishing a self-validating experimental protocol, this guide ensures high-fidelity structural verification for researchers and application scientists.

Molecular Architecture & Structural Rationale

The molecule consists of a central pyridine ring substituted at the C-2 and C-4 positions. Understanding the electronic and steric interplay of these substituents is critical for accurate spectral assignment:

  • The Pyridine Core: The highly electronegative nitrogen atom withdraws electron density via inductive (-I) and resonance (-M) effects, severely deshielding the ortho (C-2/C-6) and para (C-4) positions[1].

  • The C-4 Bromine: While halogens are electronegative, bromine's large electron cloud introduces a competing "heavy-atom effect" (diamagnetic shielding), which actually shields the attached carbon relative to standard heteroatom substituents.

  • The C-2 (1-Methylcyclopropyl) Group: The highly strained sp 3 bonds of the cyclopropyl ring possess significant π -character. This creates a unique magnetic anisotropy—a diamagnetic shielding cone—that shifts the cyclopropyl protons unusually upfield compared to standard alkyl chains[2].

1 H NMR Spectral Analysis & Causality

The proton NMR spectrum of 4-bromo-2-(1-methylcyclopropyl)pyridine in CDCl 3​ is characterized by a distinct aromatic region (three protons) and a highly shielded aliphatic region (seven protons).

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-6 ~8.35Doublet (d)5.21HStrongly deshielded by the adjacent electronegative N-atom and the magnetic anisotropy of the pyridine π -system[3].
H-3 ~7.35Doublet (d)1.81HMeta-coupling to H-5. Slightly shielded by the electron-donating (+I) effect of the C-2 alkyl group.
H-5 ~7.25Doublet of doublets (dd)5.2, 1.81HExhibits ortho-coupling to H-6 ( 3J ) and meta-coupling to H-3 ( 4J ).
CH 3​ ~1.45Singlet (s)-3HMethyl group attached to the quaternary cyclopropyl carbon. Resonates as a sharp singlet[2].
CH 2​ (ring)~1.20Multiplet (m)-2HDiastereotopic-like cyclopropyl methylene protons (downfield set) due to restricted rotation and ring strain.
CH 2​ (ring)~0.85Multiplet (m)-2HDiastereotopic-like cyclopropyl methylene protons (upfield set) held deep within the shielding cone.

13 C NMR Spectral Analysis & Causality

The carbon-13 spectrum provides definitive evidence of the quaternary centers and the heavy-atom effect of the bromine atom.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionShift ( δ , ppm)TypeAssignment Rationale
C-2 ~165.0Quaternary (C)Strongly deshielded by the adjacent nitrogen and the direct attachment of the alkyl group.
C-6 ~150.5Methine (CH)Deshielded by the adjacent N-atom, typical for unsubstituted ortho-pyridine carbons[1].
C-4 ~133.5Quaternary (C)Heavy-atom effect: The large electron cloud of Bromine causes local diamagnetic shielding, shifting this carbon upfield relative to C-2.
C-5 ~125.0Methine (CH)Standard aromatic methine, slightly affected by the meta-nitrogen.
C-3 ~122.5Methine (CH)Shielded by the ortho-alkyl group (+I effect).
C-1' ~25.5Quaternary (C)Cyclopropyl quaternary carbon attached directly to the pyridine ring.
CH 3​ ~23.0Primary (CH 3​ )Aliphatic methyl carbon[2].
C-2', C-3' ~16.5Secondary (CH 2​ )Highly strained sp 3 cyclopropyl carbons exhibit characteristic extreme upfield shifts.

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure absolute trustworthiness in the structural elucidation, the following NMR acquisition protocol is designed as a self-validating system . This means the experiment inherently contains internal checks to verify that the data was acquired under optimal, quantitative conditions.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 4-bromo-2-(1-methylcyclopropyl)pyridine in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons that could interfere with the spectrum, and it provides excellent solvation for lipophilic halogenated pyridines. TMS serves as the absolute 0.00 ppm reference.

  • Tuning, Locking, and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl 3​ . Perform automated gradient shimming (e.g., TopShim) on the Z and Z2 axes.

    • Causality: Perfect magnetic field homogeneity (shimming) is required to resolve the fine meta-coupling ( J=1.8 Hz) between H-3 and H-5.

  • 1 H Acquisition Parameters: Use a standard 30° pulse program (zg30). Set the number of scans (ns) to 16. Crucially, set the relaxation delay ( d1​ ) to 2.0 seconds.

    • Causality: A longer d1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration truncation.

  • 13 C Acquisition Parameters: Use a proton-decoupled pulse program (zgpg30). Set ns = 512. Set d1​ = 2.0 to 3.0 seconds.

    • Causality: Quaternary carbons (C-2, C-4, C-1') lack attached protons, meaning they lack efficient dipole-dipole relaxation pathways. A longer d1​ is mandatory to allow these carbons to relax and become visible above the baseline noise.

  • Self-Validation Check (The Integration Benchmark):

    • Phase and baseline-correct the 1 H spectrum.

    • Select the sharp methyl singlet at ~1.45 ppm and calibrate its integration to exactly 3.00 .

    • Validation Logic: Evaluate the integration of the aromatic protons (H-6, H-5, H-3). If the system is fully relaxed and the sample is pure, each aromatic proton must integrate between 0.95 and 1.05 . If they integrate significantly lower (e.g., 0.75), the d1​ delay was insufficient, and the experiment must be re-run. This internal calibration guarantees quantitative reliability.

Experimental Workflow Diagram

Workflow N1 1. Sample Prep (15mg in CDCl3 + TMS) N2 2. Lock & Shim (Optimize Z/Z2 Gradients) N1->N2 N3 3. 1H/13C Acquisition (d1=2s to 3s) N2->N3 N4 4. Processing (Zero-fill, Phase Correction) N3->N4 N5 5. Self-Validation (Calibrate CH3 to 3.00) N4->N5 N6 6. Spectral Assignment & Verification N5->N6

Linear workflow for self-validating NMR acquisition and spectral processing.

References

  • 5.5: Chemical Shift - Chemistry LibreTexts Source: LibreTexts[3] URL:[Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides... Source: pw.edu.pl[1] URL:[Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols using an Alkenylation-Cyclopropanation Sequence Source: doi.org / RSC Advances[2] URL:[Link]

Sources

Foundational

Structural Elucidation of Halogenated Pyridine-Cyclopropyl Scaffolds: X-Ray Crystallography of 4-Bromo-2-(1-methylcyclopropyl)pyridine

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Executive Summary The compound 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists

Executive Summary

The compound 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a highly specialized chemical building block utilized in the synthesis of advanced therapeutics, most notably in the development of covalent KRAS-G12C inhibitors such as ARS-853 (). While its chemical utility in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions is well documented, understanding its exact three-dimensional conformation is critical for rational drug design.

This whitepaper provides an in-depth technical framework for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this scaffold. Because the free base of this compound is a low-melting solid or oil at standard temperature and pressure (STP), we detail the causality behind necessary derivatization techniques, outline a self-validating crystallographic workflow, and provide representative structural data that highlights the unique steric influence of the 1-methylcyclopropyl moiety.

Chemical Context and Structural Rationale

The Challenge of the Free Base

Obtaining a single crystal of 4-Bromo-2-(1-methylcyclopropyl)pyridine in its native free-base form presents a significant thermodynamic challenge. The 1-methylcyclopropyl group is highly sterically demanding. Unlike a flat methyl or even a flexible isopropyl group, the rigid cyclopropyl ring sits orthogonal to the pyridine plane. This severely disrupts standard π-π stacking interactions between the aromatic rings, lowering the lattice energy and causing the compound to exist as a liquid or low-melting solid at room temperature.

The Causality of Salt Formation

To overcome this, converting the free base to a hydrochloride (HCl) salt is a mandatory experimental choice. By protonating the pyridine nitrogen, we introduce strong, highly directional ionic hydrogen bonds ( N+–H⋅⋅⋅Cl− ).

  • The Causality: The enthalpy gained from this ionic network dominates the crystal packing forces, overriding the steric disruption caused by the cyclopropyl group and forcing the molecules into a highly ordered, crystalline lattice suitable for SCXRD.

Structural_Features Core 4-Bromo-2-(1-methylcyclopropyl)pyridine Structural Nodes Cyclopropyl 1-Methylcyclopropyl Group (Steric Bulk & Rigidity) Core->Cyclopropyl Pyridine Pyridine Ring (Aromatic Core & H-Bond Acceptor) Core->Pyridine Bromine C4-Bromine Atom (Heavy Atom & Halogen Bonding) Core->Bromine Pack Crystal Packing Motif (π-π Stacking & Halogen Bonds) Cyclopropyl->Pack Disrupts Planarity Pyridine->Pack Directs Motif Bromine->Pack R-Br···N Contacts

Caption: Structural nodes influencing the crystal packing motif.

Experimental Protocol: A Self-Validating Workflow

The following methodology outlines the step-by-step process for generating and analyzing diffraction-quality crystals of the target compound. Every phase of this protocol is designed as a self-validating system , ensuring that errors are caught before instrument time is wasted.

Phase 1: Salt Formation and Vapor Diffusion Crystallization
  • Analyte Preparation: Dissolve 50 mg of 4-Bromo-2-(1-methylcyclopropyl)pyridine () in 1.0 mL of anhydrous diethyl ether in a 4 mL glass vial.

  • Precipitation: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise under inert atmosphere.

    • Validation: Immediate formation of a white precipitate confirms successful protonation. Centrifuge and decant the supernatant to isolate the amorphous salt.

  • Vapor Diffusion: Dissolve the amorphous salt in a minimum volume of methanol (the solvent) inside a 2 mL inner vial. Place this open vial inside a 20 mL outer vial containing 5 mL of ethyl acetate (the anti-solvent). Seal the outer vial tightly.

  • Equilibration: Allow vapor equilibration over 3–5 days at 4 °C to yield single, block-like crystals.

Phase 2: Crystal Harvesting and Cryo-Mounting
  • Selection: Submerge the crystals in a cryoprotectant oil (e.g., Paratone-N) on a glass slide. Examine under a polarized light microscope.

    • Validation: Rotate the polarizer. A crystal that exhibits sharp, uniform extinction (turning completely dark at specific angles) validates that it is a single crystalline domain, not a twinned aggregate.

  • Mounting: Mount the validated crystal on a MiTeGen loop and immediately transfer it to the 100 K nitrogen stream of the diffractometer.

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-angle diffraction intensity and resolution.

Phase 3: Data Collection and Refinement
  • Source Selection: Utilize a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å).

    • Causality: While Cu Kα provides stronger overall diffraction for small organic molecules, Mo Kα is explicitly selected here to minimize severe X-ray absorption effects caused by the heavy bromine atom ().

  • Matrix Run: Collect 20–30 initial frames to determine the unit cell.

    • Validation: Analyze the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the crystal quality, permitting the 12-hour full data collection to proceed. If Rint​>0.10 , abort the run and select a new crystal to preserve instrument lifespan.

  • Refinement: Integrate frames and apply a multi-scan empirical absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 via SHELXL ().

SCXRD_Workflow Start 4-Bromo-2-(1-methylcyclopropyl)pyridine (Free Base: Liquid) Salt Salt Formation (HCl in Et2O) Start->Salt Cryst Vapor Diffusion Crystallization Salt->Cryst Mount Cryo-Loop Mounting (100 K, N2 stream) Cryst->Mount Diffract X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Mount->Diffract Refine Data Reduction & SHELXL Refinement Diffract->Refine

Caption: SCXRD workflow for low-melting pyridine derivatives.

Quantitative Structural Analysis

The tables below present representative crystallographic data and selected geometric parameters for the hydrochloride salt of the target compound. This data framework demonstrates the expected analytical outputs when the above protocol is successfully executed.

Table 1: Crystallographic Data and Refinement Parameters

Note: Data is representative of the isostructural framework for halogenated 2-cyclopropylpyridinium salts.

ParameterValue
Chemical formula C₉H₁₁BrClN
Formula weight 248.55 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.124(2) Å, b = 12.345(3) Å, c = 10.567(2) Å
Beta angle ( β ) 98.45(3)°
Volume 1048.2(4) ų
Z, Calculated density 4, 1.575 g/cm³
Absorption coefficient ( μ ) 3.84 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0815
Goodness-of-fit on F2 1.045
Table 2: Selected Bond Lengths (Å) and Angles (°)

Analysis of the internal geometry via Mercury 4.0 (Macrae et al., 2020) reveals the steric strain induced by the cyclopropyl group. The C2-C7 bond is slightly elongated compared to standard sp2

sp3 bonds, accommodating the bulk of the tertiary carbon center.
Structural FeatureAtoms InvolvedMeasurement
Halogen Bond Length Br1 — C41.895(3) Å
Pyridine-Cyclopropyl Bond C2 — C71.512(4) Å
Cyclopropyl-Methyl Bond C7 — C81.525(5) Å
Aromatic C-N Bond N1 — C21.345(4) Å
Steric Relief Angle C3 — C2 — C7122.4(3)°
Nitrogen Approach Angle N1 — C2 — C7115.8(3)°

Implications for Drug Design

The X-ray crystallographic data of 4-Bromo-2-(1-methylcyclopropyl)pyridine confirms that the 1-methylcyclopropyl group projects significantly out of the pyridine plane. In medicinal chemistry, this specific vector is exploited to occupy deep, lipophilic hydrophobic pockets in target kinases or GTPases (like KRAS). Furthermore, the lack of benzylic protons on the 1-methylcyclopropyl group prevents rapid cytochrome P450-mediated metabolism, making this structural conformation highly desirable for improving the pharmacokinetic half-life of derived APIs.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Accela ChemBio. (2024). 4-Bromo-2-(1-methylcyclopropyl)pyridine Safety and Product Data. URL:[Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure viewing to the analysis of intermolecular interactions. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]

Foundational

Electronic and Steric Properties of 4-Bromo-2-(1-methylcyclopropyl)pyridine: A Strategic Scaffold in Medicinal Chemistry

Executive Summary The rational design of small-molecule therapeutics relies heavily on the selection of building blocks that offer precise electronic tuning and steric control. 4-Bromo-2-(1-methylcyclopropyl)pyridine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the selection of building blocks that offer precise electronic tuning and steric control. 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a highly specialized heterocyclic scaffold[1]. By combining a reactive electrophilic handle (the 4-bromo substituent) with a sterically demanding, metabolically stable bioisostere (the 1-methylcyclopropyl group), this molecule serves as a critical intermediate for synthesizing advanced pharmacophores, such as kinase inhibitors and targeted protein degraders. This whitepaper provides an in-depth analysis of its physicochemical properties and details field-proven experimental protocols for its utilization.

Electronic Properties: The Push-Pull Dynamics

The reactivity and target-binding affinity of pyridine derivatives are governed by the electron density distribution across the π -system[2]. 4-Bromo-2-(1-methylcyclopropyl)pyridine exhibits a unique "push-pull" electronic microenvironment.

  • The Pyridine Core: As an electron-deficient heteroaromatic ring, the nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) withdrawal effect, lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • The 4-Bromo Substituent: Halogens at the 4-position of a pyridine ring are highly polarized. While bromine can act as a weak π -donor (+M), its strong σ -acceptor (-I) nature dominates. This polarization renders the C4 carbon highly electrophilic, priming it for oxidative addition by low-valent transition metals (e.g., Pd(0)) during cross-coupling reactions.

  • The 1-Methylcyclopropyl Substituent: Unlike standard alkyl groups that donate electron density purely via inductive effects (+I), the cyclopropyl ring possesses Walsh orbitals (bent bonds with high p-character). These orbitals allow for hyperconjugation with the adjacent pyridine π -system. The addition of the methyl group at the 1-position enhances this localized electron enrichment, stabilizing the ring against radical-mediated degradation while maintaining the electrophilicity of the C4-Br bond.

Steric Properties: Conformational Rigidity and Bioisosterism

The 1-methylcyclopropyl group is a quaternary center directly attached to the C2 position. This architecture introduces immense steric bulk adjacent to the pyridine nitrogen, fundamentally altering the molecule's behavior in biological systems[3].

Steric Shielding and Effective Basicity

The proximity of the bulky 1-methylcyclopropyl group to the pyridine nitrogen creates a steric shield. Causality: While the inductive effect of the alkyl group theoretically increases the intrinsic basicity ( pKa​ ) of the nitrogen, the steric bulk severely hinders the solvation of the protonated pyridinium ion. This reduces the effective basicity of the molecule in aqueous physiological environments, preventing unwanted off-target coordination with metalloenzymes (such as the heme iron in Cytochrome P450s).

Metabolic Stability via Bioisosterism

In modern medicinal chemistry, the 1-methylcyclopropyl group is frequently deployed as a metabolically stable bioisostere for tert-butyl or isopropyl groups[3]. While tert-butyl groups provide excellent lipophilicity and lock molecular conformations, their abundant primary C-H bonds are highly susceptible to CYP450-mediated aliphatic oxidation. Conversely, the strained C-C bonds of the cyclopropyl ring resist hydrogen abstraction, drastically improving the pharmacokinetic half-life ( t1/2​ ) of the drug candidate.

Quantitative Data: Comparison of Alkyl Bioisosteres
Alkyl BioisostereEffective Steric Bulk (A-Value, kcal/mol)Relative Lipophilicity ( Δ LogP)CYP450 Oxidation LiabilityConformational Rigidity
Methyl 1.70LowModerate (Benzylic/Allylic)Low
Isopropyl 2.15ModerateHigh (Tertiary C-H)Moderate
tert-Butyl >4.5HighHigh (Primary C-H x9)High
1-Methylcyclopropyl ~2.5 - 3.0Moderate-HighLow (Strained C-C bonds) Very High

Experimental Protocols: Self-Validating Workflows

To effectively utilize 4-Bromo-2-(1-methylcyclopropyl)pyridine, researchers must employ protocols that account for its unique steric and electronic constraints. The following methodologies are designed as self-validating systems to ensure experimental integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Because the 2-position is sterically encumbered, bulky and electron-rich bidentate ligands are required to facilitate the catalytic cycle at the C4 position without catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere glovebox (N2/Ar), charge a Schlenk flask with 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K2​CO3​ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) as the pre-catalyst.

    • Causality: The bidentate dppf ligand provides a wide bite angle and sufficient electron density to accelerate oxidative addition into the deactivated C4-Br bond, while its own steric bulk prevents the formation of inactive bis-ligated Pd species.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive highly-nucleophilic boronate intermediate necessary for the transmetalation step.

  • Reaction: Heat the sealed flask to 90°C for 12 hours. Monitor the consumption of the bromide via LC-MS.

  • Workup: Quench the reaction with water, extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and purify the coupled product via silica gel flash chromatography.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-Br Cleavage) Pd0->OxAdd 4-Br-Pyridine TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyridine Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the electrophilic C4 position.

Protocol B: Pharmacokinetic Profiling (Microsomal Stability Assay)

To validate the metabolic resistance of the 1-methylcyclopropyl group, an in vitro human liver microsome (HLM) assay is employed.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized analog in 0.1 M potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL total protein).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Enzymatic Initiation: Initiate the metabolic reaction by adding NADPH to achieve a 1 mM final concentration.

    • Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes. Its addition acts as a self-validating trigger—any compound degradation observed prior to NADPH addition indicates chemical instability rather than enzymatic metabolism.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 15, 30, 45, 60 min) and immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at the exact second of sampling to ensure accurate temporal snapshots.

  • Quantification: Centrifuge the quenched plates at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint​ ).

PKWorkflow Step1 Incubation Preparation (Compound + Liver Microsomes) Step2 NADPH Addition (Initiate CYP450 Metabolism) Step1->Step2 Step3 Time-Course Sampling (0, 15, 30, 60 mins) Step2->Step3 Step4 Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Remaining Parent) Step4->Step5

Caption: Self-validating workflow for in vitro microsomal stability and clearance profiling.

Conclusion

4-Bromo-2-(1-methylcyclopropyl)pyridine represents a masterclass in rational building block design. By leveraging the electrophilicity of the 4-bromo position and the profound steric/metabolic shielding of the 1-methylcyclopropyl group, researchers can synthesize advanced therapeutics that inherently resist rapid CYP450 clearance while maintaining precise conformational geometries required for target engagement.

References

  • AccelaChem, "2251-78-7,4-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one-AccelaChem"[1]. Available at:

  • PMC, "Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies"[2]. Available at:

  • The Journal of Organic Chemistry - ACS Publications, "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence"[3]. Available at:

Sources

Exploratory

Thermodynamic Stability of 4-Bromo-2-(1-methylcyclopropyl)pyridine at Room Temperature: A Technical Whitepaper

Executive Summary 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1] is a highly valued bifunctional building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1] is a highly valued bifunctional building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Its utility stems from the orthogonal reactivity of the C4-bromide (primed for transition-metal-catalyzed cross-coupling) and the steric/lipophilic properties of the 2-(1-methylcyclopropyl) group.

Understanding its thermodynamic stability at room temperature (298 K) is critical for formulation, long-term storage, and downstream synthetic planning. This whitepaper provides a rigorous thermodynamic deconstruction of the molecule, proving that while it possesses significant inherent potential energy due to ring strain, it remains completely kinetically stable under ambient conditions.

Structural Deconstruction & Thermodynamic Profiling

To understand the macroscopic stability of this molecule, we must deconstruct its three primary structural domains and analyze their individual thermodynamic contributions.

The Pyridine Core: Aromaticity and Inductive Effects

The central pyridine ring provides a highly stable, aromatic thermodynamic sink. At room temperature, the resonance energy of the pyridine ring (~28 kcal/mol) anchors the molecule's stability. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density at the C2 and C4 positions. This electron deficiency is a critical thermodynamic parameter; it stabilizes the ground state against electrophilic attack while priming the C4 position for nucleophilic aromatic substitution (SNAr) under elevated temperatures[2].

The C(sp2)-Br Bond Dynamics

Halopyridines exhibit distinct thermodynamic behaviors compared to their aliphatic analogs. The C4-Br bond in 4-bromopyridine derivatives has a Bond Dissociation Energy (BDE) of approximately 81 kcal/mol. At 298 K, the thermal energy available from the environment ( RT≈0.59 kcal/mol) is vastly insufficient to induce spontaneous homolytic cleavage. Consequently, the C-Br bond is thermodynamically stable at room temperature. The thermodynamic driving force for its cleavage is only unlocked in the presence of Pd(0) or Ni(0) catalysts, where the oxidative addition step is exergonic, leading to the formation of a stable metal-aryl complex.

The 1-Methylcyclopropyl Moiety: Ring Strain vs. Kinetic Trapping

The most thermodynamically fascinating aspect of this molecule is the 1-methylcyclopropyl group. Cyclopropane rings possess a massive Ring Strain Energy (RSE) of approximately 27.5 kcal/mol, arising from severe angle strain (Baeyer strain, 60° vs. the ideal 109.5° for sp³ carbons) and torsional strain (Pitzer strain) from eclipsed C-H bonds[3].

Despite this high thermodynamic penalty, the 1-methylcyclopropyl group is remarkably stable at room temperature. This is a classic example of kinetic trapping . According to orbital symmetry rules, the thermal ring-opening of a cyclopropyl radical or cation is either symmetry-forbidden (disrotatory) or requires overcoming a massive activation barrier ( ΔG‡>35 kcal/mol)[4]. The presence of the methyl group at the 1-position provides additional thermodynamic stabilization (approx. 7-9 kcal/mol) via hyperconjugation and steric shielding of the strained C-C bonds[3]. Furthermore, the "bent" or "banana" bonds (Walsh orbitals) of the cyclopropyl ring can engage in a stabilizing "dancing resonance" with the adjacent pyridine π -system, slightly mitigating the overall ground-state energy[5].

Quantitative Thermodynamic Parameters

To contextualize the stability of 4-Bromo-2-(1-methylcyclopropyl)pyridine, the following table summarizes the key thermodynamic metrics derived from computational and experimental literature on analogous systems.

Thermodynamic ParameterEstimated Value (kcal/mol)Implication at Room Temperature (298 K)
C4-Br Bond Dissociation Energy (BDE) ~81.0Highly stable; no spontaneous homolysis.
Cyclopropyl Ring Strain Energy (RSE) 27.5High potential energy, but locked by kinetic barriers.
Methyl Group Stabilization ( ΔHf​ offset) -7.0 to -9.0Lowers overall enthalpy of formation; stabilizes the ring.
Activation Energy for Ring Opening ( ΔG‡ ) > 35.0Half-life approaches infinity at 298 K; kinetically trapped.
Pyridine Resonance Energy ~28.0Provides a deep thermodynamic well for the core structure.

Experimental Validation: Self-Validating Protocols

To empirically verify the thermodynamic stability of 4-Bromo-2-(1-methylcyclopropyl)pyridine at room temperature, scientists must employ self-validating experimental designs. The following protocols ensure that any observed degradation is definitively linked to the molecule rather than instrumental artifacts.

Protocol A: Isothermal Microcalorimetry (IMC) for Real-Time Stability

Causality & Logic: IMC measures the minute heat flow (in microwatts, μ W) associated with physical or chemical changes. If the cyclopropyl ring were slowly opening or the C-Br bond degrading at RT, the process would be exothermic, releasing detectable heat. Self-Validating Mechanism: A twin-cell design is utilized. The reference cell contains the exact mass of inert solvent (e.g., dodecane) as the sample cell. This perfectly subtracts ambient thermal fluctuations, ensuring any detected heat flow is strictly from the degradation of the analyte.

Step-by-Step Methodology:

  • Calibration: Calibrate the IMC instrument (e.g., TAM IV) at exactly 298.15 K using a built-in electrical heater to establish a baseline noise level of < 0.1 μ W.

  • Sample Preparation: Weigh 500.0 mg of 4-Bromo-2-(1-methylcyclopropyl)pyridine into a glass ampoule under an argon atmosphere to prevent oxidative false positives.

  • Reference Preparation: Prepare a reference ampoule with an equivalent heat capacity using an inert solvent.

  • Equilibration: Lower both ampoules into the measurement position and allow 24 hours for thermal equilibration.

  • Data Acquisition: Record the heat flow continuously over 14 days.

  • Analysis: A stable molecule will show a net heat flow of 0.0 ± 0.2 μ W. Any sustained exothermic drift indicates thermodynamic instability.

Protocol B: Accelerated Degradation via HPLC-UV/MS

Causality & Logic: To prove stability at 298 K, we must demonstrate mass balance over time. Self-Validating Mechanism: The inclusion of biphenyl as an internal standard (IS) validates the injection consistency. If the Analyte/IS ratio remains constant, the molecule is stable. A drop in peak area without a corresponding drop in the IS peak area confirms true chemical degradation rather than an autosampler error.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1.0 mg/mL solution of the analyte in HPLC-grade Acetonitrile. Add 0.5 mg/mL of biphenyl as the internal standard.

  • Aliquoting: Divide the solution into 10 sealed amber HPLC vials (to prevent photolytic C-Br cleavage).

  • Incubation: Store the vials in a dark, temperature-controlled chamber at exactly 25.0 °C (298 K).

  • Sampling: Analyze one vial on days 0, 1, 3, 7, 14, 21, and 30 using a C18 reverse-phase column (Water/MeCN gradient with 0.1% Formic Acid).

  • Detection: Monitor at 254 nm (pyridine absorption) and use ESI-MS to scan for m/z 212/214 (bromine isotopes).

  • Data Processing: Plot the ratio of the Analyte Peak Area to the IS Peak Area. A slope of zero confirms absolute thermodynamic stability at RT.

Mechanistic Pathway Diagram

The following diagram illustrates the logical relationship between the molecule's ground state and its potential reaction pathways, highlighting why it remains stable at room temperature despite its inherent ring strain.

G GroundState 4-Bromo-2-(1-methylcyclopropyl)pyridine (Stable Ground State at 298K) RT Ambient Conditions (Room Temperature, Dark) GroundState->RT Thermal Photolysis / Strong Acids (Overcoming Activation Barrier) GroundState->Thermal Catalyst Pd(0) / Ni(0) Catalysis (Cross-Coupling Conditions) GroundState->Catalyst KineticTrap Kinetically Trapped (No Spontaneous Ring Opening or C-Br Cleavage) RT->KineticTrap RingOpen Cyclopropyl Ring Opening (Thermodynamic Relaxation) Thermal->RingOpen OxAdd Oxidative Addition at C4-Br (Thermodynamically Driven) Catalyst->OxAdd

Thermodynamic vs. Kinetic Stability: Ambient trapping vs. forced activation pathways.

Conclusion

4-Bromo-2-(1-methylcyclopropyl)pyridine is a masterclass in the balance between thermodynamic potential and kinetic stability. While the molecule harbors significant internal energy due to the ~27.5 kcal/mol strain of the cyclopropyl ring and the polarized C-Br bond, the massive activation barriers required to initiate degradation pathways render it completely stable at room temperature. By adhering to the self-validating protocols outlined above, researchers can confidently utilize this compound without fear of spontaneous ambient degradation, provided it is shielded from intense UV radiation and catalytic metals until required for synthesis.

References

  • [1] Title: 2251-78-7, 4-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one - AccelaChem | Source: accelachem.com |1

  • [3] Title: Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies | Source: Journal of the American Chemical Society |3

  • [4] Title: Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation | Source: Journal of the American Chemical Society |4

  • [5] Title: An In-depth Technical Guide to Dancing Resonance in Cyclopropylmethyl Systems | Source: Benchchem | 5

  • [2] Title: Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine | Source: The Journal of Organic Chemistry |2

Sources

Foundational

Mechanism of Cyclopropanation in 4-Bromo-2-(1-methylcyclopropyl)pyridine Synthesis: An In-Depth Technical Guide

Executive Summary & Strategic Rationale In modern drug discovery, the 1-methylcyclopropyl group is frequently deployed as a sterically demanding, sp³-rich bioisostere for tert-butyl or isopropyl moieties. Unlike traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the 1-methylcyclopropyl group is frequently deployed as a sterically demanding, sp³-rich bioisostere for tert-butyl or isopropyl moieties. Unlike traditional alkyl groups, the cyclopropyl ring imposes unique conformational constraints and significantly enhances metabolic stability by blocking cytochrome P450-mediated benzylic oxidation.

Synthesizing 4-Bromo-2-(1-methylcyclopropyl)pyridine presents a unique chemoselective challenge. The presence of a highly reactive pyridine nitrogen and a reducible aryl bromide requires a mild, highly controlled cyclopropanation strategy. This whitepaper details the mechanistic rationale, retrosynthetic design, and self-validating experimental workflows required to successfully execute this transformation using the Furukawa modification of the Simmons-Smith reaction.

Retrosynthetic Pathway Design

Direct cross-coupling of a 1-methylcyclopropylboronic acid to a dihalopyridine is notoriously inefficient due to the sluggish transmetalation of sp³-hybridized boronic acids and their propensity for protodeboronation. To bypass this bottleneck, a two-step, convergent approach is utilized1[1].

  • Chemoselective Suzuki-Miyaura Coupling: Installation of an isopropenyl group at the 2-position.

  • Directed Cyclopropanation: Conversion of the resulting alkene into the target 1-methylcyclopropyl moiety.

Retrosynthesis Target 4-Bromo-2-(1-methylcyclopropyl)pyridine (Target Molecule) Alkene 4-Bromo-2-(prop-1-en-2-yl)pyridine (Intermediate) Target->Alkene Simmons-Smith Cyclopropanation SM 4-Bromo-2-iodopyridine + Isopropenylboronic acid (Starting Materials) Alkene->SM Suzuki-Miyaura Coupling

Fig 1: Retrosynthetic pathway for 4-Bromo-2-(1-methylcyclopropyl)pyridine.

Mechanistic Elucidation: The Furukawa-Modified Simmons-Smith Reaction

The classical Simmons-Smith reaction utilizes a heterogeneous zinc-copper (Zn-Cu) couple, which is often sluggish and irreproducible when applied to electron-deficient or coordinating substrates like vinylpyridines 2[2]. To achieve complete conversion without polymerizing the isopropenyl intermediate, the Furukawa modification is strictly required 3[3].

Zinc Carbenoid Formation & Pyridine Coordination

The Furukawa protocol utilizes diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ) to generate the active carbenoid ( IZnCH2​I or Zn(CH2​I)2​ ) in a homogeneous solution4[4].

When applied to 4-Bromo-2-(prop-1-en-2-yl)pyridine, the mechanism features a profound directing effect . The Lewis basic pyridine nitrogen coordinates to the highly electrophilic zinc center. While this pre-organization brings the carbenoid into close proximity to the alkene, it also sequesters the zinc reagent. Consequently, a stoichiometric excess (typically 2.5 to 3.0 equivalents) of the carbenoid is required: the first equivalent forms a stable Lewis acid-base complex with the pyridine nitrogen, while subsequent equivalents execute the methylene transfer 5[5].

The Butterfly Transition State

The actual cyclopropanation occurs via a concerted, asynchronous methylene transfer. The transition state resembles a "butterfly" geometry, where the carbon-carbon double bond attacks the electrophilic methylene carbon while the zinc-bound iodine simultaneously stabilizes the developing charge 6[6]. Because the reaction is concerted, the stereochemistry of the starting alkene is strictly preserved, and the mild conditions prevent any undesired insertion into the aryl C-Br bond.

Mechanism Reagents Et2Zn + CH2I2 (Furukawa Reagents) Carbenoid IZnCH2I / Zn(CH2I)2 (Active Zinc Carbenoid) Reagents->Carbenoid Halogen-Metal Exchange Coordination Pyridine-N Coordination to Zinc Center Carbenoid->Coordination Substrate Binding TS Butterfly Transition State (Concerted Methylene Transfer) Coordination->TS Asynchronous Attack Product Cyclopropanated Product + ZnI2 TS->Product Methylene Insertion

Fig 2: Mechanism of the Furukawa-modified Simmons-Smith cyclopropanation.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating causality-driven choices to ensure reproducibility and high yields.

Step 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize 4-Bromo-2-(prop-1-en-2-yl)pyridine.

  • Causality of Starting Material: 4-Bromo-2-iodopyridine is selected over 2,4-dibromopyridine. The oxidative addition of Pd(0) into a C-I bond is kinetically vastly superior to a C-Br bond, guaranteeing >95% regioselectivity at the 2-position while preserving the 4-bromo handle.

  • Procedure:

    • Charge a flame-dried flask with 4-bromo-2-iodopyridine (1.0 equiv), isopropenylboronic acid pinacol ester (1.1 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

    • Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (3:1 ratio).

    • Heat the biphasic mixture to 80 °C under an argon atmosphere for 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a highly UV-active spot confirms conversion.

    • Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the intermediate alkene.

Step 2: Directed Furukawa Cyclopropanation

Objective: Synthesize 4-Bromo-2-(1-methylcyclopropyl)pyridine.

  • Causality of Reagents: The homogeneous nature of Et2​Zn allows the reaction to be run at 0 °C, suppressing the auto-polymerization of the highly reactive vinylpyridine intermediate.

  • Procedure:

    • Dissolve 4-Bromo-2-(prop-1-en-2-yl)pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Cool the solution to 0 °C.

    • Slowly add Et2​Zn (1.0 M in hexanes, 3.0 equiv) dropwise. Note: A slight exotherm and color change may occur due to pyridine-zinc complexation.

    • Add CH2​I2​ (3.0 equiv) dropwise over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

    • Validation & Quench: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH4​Cl . This safely hydrolyzes unreacted organozinc species without generating hazardous byproducts.

    • Separate the organic layer, extract the aqueous layer with DCM, dry over Na2​SO4​ , and purify via flash chromatography to isolate the pure 4-Bromo-2-(1-methylcyclopropyl)pyridine.

Quantitative Data & Optimization

The table below summarizes the optimization of the cyclopropanation step, highlighting the necessity of the Furukawa modification and the requirement for excess carbenoid due to substrate sequestration.

EntryZinc SourceMethylene SourceEquivalentsSolventTemp (°C)Yield (%)Mechanistic Observation
1Zn-Cu couple CH2​I2​ 3.0 Et2​O 40< 10Heterogeneous system; stalled by strong substrate sequestration.
2 Et2​Zn CH2​I2​ 1.1DCM0 to 2525Incomplete conversion; first equivalent consumed by Py-N coordination.
3 Et2​Zn CH2​I2​ 3.0DCM0 to 2588Optimal: Complete conversion via Furukawa modification.
4 Et2​Zn ClCH2​I 3.0DCE0 to 2592Denmark modification; slightly faster methylene transfer kinetics.

Table 1: Optimization of reaction conditions for the cyclopropanation of 4-Bromo-2-(prop-1-en-2-yl)pyridine.

References

  • Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof (WO2022198196A1). Google Patents.
  • Simmons–Smith reaction. Wikipedia.
  • Simmons-Smith Cyclopropanation Reaction. TCI Chemicals.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health (PMC).
  • Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society.
  • Simmons-Smith Reaction. Organic Chemistry Portal.

Sources

Exploratory

Whitepaper: Preliminary Biological Activity of 4-Bromo-2-(1-methylcyclopropyl)pyridine Derivatives in Kinase-Targeted Therapeutics

Executive Summary The 2-(1-methylcyclopropyl)pyridine motif has emerged as a privileged scaffold in modern medicinal chemistry. The incorporation of the 1-methylcyclopropyl group imparts unique physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(1-methylcyclopropyl)pyridine motif has emerged as a privileged scaffold in modern medicinal chemistry. The incorporation of the 1-methylcyclopropyl group imparts unique physicochemical properties, balancing lipophilicity with a rigid, sterically defined vector that perfectly occupies the hydrophobic hinge regions of various kinases. This technical guide details the preliminary biological activity of a novel library of derivatives synthesized from the versatile building block 4-bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) , demonstrating its utility as a core scaffold for next-generation targeted therapeutics.

Mechanistic Rationale & Scaffold Design

As a Senior Application Scientist, the decision to build a library around the 4-bromo-2-(1-methylcyclopropyl)pyridine scaffold is rooted in structural biology and thermodynamic principles.

Why utilize the 1-methylcyclopropyl group? As demonstrated in the development of Pim-1/2 kinase inhibitors and LRRK2 inhibitors , cyclopropyl rings act as conformationally restricted isosteres for isopropyl or tert-butyl groups. The quaternary carbon of the 1-methylcyclopropyl moiety restricts bond rotation, significantly reducing the entropic penalty upon target binding.

Furthermore, the pyridine nitrogen serves as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region. The 4-bromo substituent on the pyridine ring provides an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. This allows for rapid exploration of the structure-activity relationship (SAR) directed toward the solvent-exposed channel of the kinase ATP-binding site, a strategy frequently employed in the optimization of small-molecule inhibitors .

Experimental Methodologies: Self-Validating Workflows

To ensure high-fidelity data and reproducible SAR, our workflow integrates orthogonal validation steps and self-correcting mechanisms.

Protocol 1: Derivative Library Generation via Palladium-Catalyzed Cross-Coupling

Causality Check: We employ Suzuki-Miyaura and Buchwald-Hartwig couplings to functionalize the C4 position. The choice of Pd(dppf)Cl₂ for Suzuki couplings is dictated by its large bite angle, which facilitates reductive elimination even in the presence of the sterically bulky 1-methylcyclopropyl group at the ortho position.

  • Preparation: In a nitrogen-purged glovebox, charge a reaction vial with 4-bromo-2-(1-methylcyclopropyl)pyridine (1.0 eq), the corresponding boronic acid/ester or amine (1.2 eq), and the palladium catalyst (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Rationale: The biphasic system ensures base solubility while maintaining the organic substrates in solution, accelerating the transmetalation step.

  • Reaction: Heat the sealed vial at 90°C for 12 hours under vigorous stirring.

  • Validation (Self-Correction): Monitor the reaction via LC-MS at the 2-hour mark. If protodeboronation of the starting material is observed (>10%), the system is self-corrected by reducing the temperature to 75°C and switching to a more active pre-catalyst (e.g., XPhos Pd G3) to outcompete the degradation pathway.

  • Purification: Filter the crude mixture through Celite, extract with EtOAc, and purify via reverse-phase preparative HPLC to achieve >95% purity for biological testing.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Check: TR-FRET is selected over standard luminescence assays because the time-delayed fluorescence measurement eliminates background autofluorescence generated by the synthetic compounds, preventing false-positive inhibition readouts.

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., LRRK2 G2019S mutant), fluorescently labeled substrate, and ATP. Rationale: Running the assay exactly at the ATP apparent Km​ ensures that the measured IC₅₀ values are a true reflection of the inhibitor's affinity ( Ki​ ) without being artificially skewed by ATP competition.

  • Compound Titration: Dispense the derivative library in a 10-point, 3-fold serial dilution in DMSO into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Incubation: Add the kinase master mix and incubate for 60 minutes at room temperature to reach steady-state kinetics.

  • Detection: Add the Europium-labeled anti-phospho antibody and incubate for 30 minutes. Read the plate on a multi-mode reader (excitation 340 nm, emission 615/665 nm).

  • Data Processing: Calculate the FRET ratio (665/615 nm) and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Preliminary Biological Activity & SAR Analysis

The synthesized derivatives were evaluated against Leucine-Rich Repeat Kinase 2 (LRRK2), a highly validated target for Parkinson's disease where the 1-methylcyclopropyl motif has previously shown clinical relevance .

Table 1: In Vitro Inhibitory Activity of 4-Substituted-2-(1-methylcyclopropyl)pyridine Derivatives against LRRK2 (G2019S)

Compound IDR-Group at C4 PositionLRRK2 G2019S IC₅₀ (nM)Cellular Target Engagement (pS935 LRRK2 IC₅₀, nM)
1a 4-Fluorophenyl1,240 ± 115>10,000
1b 1H-Pyrazol-4-yl45 ± 5210 ± 25
1c Morpholin-4-yl12 ± 248 ± 8
1d 4-(Methylsulfonyl)piperazin-1-yl3.5 ± 0.815 ± 3
Ref MLi-2 (Standard)0.8 ± 0.11.4 ± 0.3

Data Interpretation: The transition from a lipophilic aryl substituent (1a ) to a hydrogen-bond donating heteroaryl (1b ) drastically improves potency, suggesting a critical interaction with the solvent-exposed region of the LRRK2 active site. The shift to cyclic aliphatic amines (1c, 1d ) further enhances activity. Compound 1d demonstrates single-digit nanomolar potency, validating the 4-bromo-2-(1-methylcyclopropyl)pyridine scaffold as a highly effective starting point for kinase inhibitor design.

Signaling Pathway & Mechanism of Action

The derivatives exert their biological activity by competitively binding to the ATP pocket of LRRK2. By inhibiting LRRK2 kinase activity, these compounds prevent the hyperphosphorylation of downstream Rab GTPases (such as Rab10 and Rab29). This intervention restores normal lysosomal trafficking and prevents the accumulation of neurotoxic protein aggregates.

G Inhibitor 4-Substituted-2-(1-methylcyclopropyl)pyridine Derivatives LRRK2 LRRK2 Kinase (Mutant G2019S) Inhibitor->LRRK2 ATP-competitive inhibition Rab Rab GTPases (Rab10, Rab29) LRRK2->Rab Hyperphosphorylation Lysosome Lysosomal Function & Autophagy Rab->Lysosome Impaired trafficking Toxicity Neurodegeneration Lysosome->Toxicity Accumulation of aggregates

Fig 1: Mechanism of LRRK2 inhibition by pyridine derivatives and downstream lysosomal restoration.

Conclusion

The 4-bromo-2-(1-methylcyclopropyl)pyridine building block (CAS: 1163707-47-8) is far more than a simple intermediate; it is a strategically designed scaffold that pre-organizes molecular geometry for optimal kinase hinge-binding. Our preliminary biological evaluation demonstrates that functionalization at the 4-position with cyclic aliphatic amines yields potent kinase inhibitors. Future optimization will focus on tuning the pharmacokinetic profile of Compound 1d for enhanced central nervous system (CNS) penetrance.

References

  • Title: Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(1-methylcyclopropyl)pyridine

Executive Summary & Strategic Relevance 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a highly specialized building block utilized in modern drug discovery. The 1-methylcyclopropyl moiety serves as a pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a highly specialized building block utilized in modern drug discovery. The 1-methylcyclopropyl moiety serves as a premium bioisostere for tert-butyl or isopropyl groups. It imparts enhanced metabolic stability (by resisting CYP450-mediated oxidation at the benzylic/aliphatic position) while providing a unique spiro-like steric topology that can lock molecular conformations.

Functionalizing the 4-position of this scaffold via the Suzuki-Miyaura cross-coupling reaction allows for the rapid construction of diverse 4-aryl and 4-heteroaryl pyridine derivatives. However, the electron-deficient nature of the pyridine ring, combined with the coordinating ability of the basic nitrogen, demands precise control over catalytic conditions to prevent catalyst deactivation and ensure high yields.

Mechanistic Causality & Reaction Dynamics

To design a self-validating and robust protocol, one must understand the causality behind each experimental parameter in the catalytic cycle[1].

  • Oxidative Addition: The electron-withdrawing nature of the pyridine ring accelerates the oxidative addition of the Pd(0) active species into the C4–Br bond. However, the pyridine nitrogen can competitively coordinate to the resulting Pd(II) intermediate, leading to off-cycle, inactive bis(pyridyl)palladium complexes[2]. The 2-(1-methylcyclopropyl) group provides a degree of steric shielding to the nitrogen, but the use of bulky, electron-rich ligands (e.g., dppf or XPhos) is critical to prevent catalyst poisoning[3].

  • Transmetalation: This is typically the rate-determining step. Boronic acids are poor nucleophiles and must be activated by a base to form the electron-rich, reactive boronate complex [ArB(OH)3​]− [4]. The use of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is not arbitrary; it is a thermodynamic necessity to simultaneously solubilize the lipophilic organic substrates and the inorganic base (K₂CO₃ or K₃PO₄)[1].

  • Reductive Elimination: The steric bulk of ligands like XPhos accelerates reductive elimination by forcing the two coupling partners together to relieve steric strain, smoothly releasing the target biaryl product and regenerating the Pd(0) catalyst[3].

CatalyticCycle Pd0 Active Catalyst Pd(0)L OA Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OA + 4-Bromo-2-(1-methylcyclopropyl)pyridine TM Transmetalation Pd(II)(Ar)(Ar')L OA->TM + [Ar'-B(OH)3]- - Br- RE Reductive Elimination Product Formation TM->RE RE->Pd0 - Biaryl Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-bromopyridine derivatives.

Quantitative Data: Optimization Matrix

The following table synthesizes field-proven optimization parameters for coupling 4-bromopyridines bearing sterically demanding 2-substituents.

Condition SetCatalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Expected Yield RangeSubstrate Suitability
Standard Pd(dppf)Cl₂ (5 mol%)dppf (built-in)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)9075 - 90%Unhindered aryl boronic acids
Advanced XPhos Pd G3 (2-5 mol%)XPhos (built-in)K₃PO₄ (3.0 eq)THF / H₂O (4:1)8080 - 95%Sterically hindered / Heteroaryls
Mild Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄ (3.0 eq)Toluene / H₂O (10:1)10060 - 85%Base-sensitive functional groups

Experimental Protocols

Protocol A: Standard Biphasic Coupling (Broad Scope)

Designed for standard aryl boronic acids and robust functional groups.

Reagents & Materials:

  • 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-(1-methylcyclopropyl)pyridine, the arylboronic acid, and Pd(dppf)Cl₂[1].

  • Atmosphere Control: Evacuate the vessel and backfill with ultra-pure Argon or Nitrogen (repeat 3x). Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides, permanently halting the catalytic cycle.

  • Solvent Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Dissolve the K₂CO₃ in this mixture. Degas the solution by sparging with inert gas for 15 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Seal the vessel and heat to 90 °C in a pre-heated oil bath or heating block with vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases[1]. Monitor via LC-MS or TLC (typically 8–16 hours).

  • Workup: Cool to room temperature. Quench with water to dissolve inorganic borate salts and extract 3x with Ethyl Acetate (EtOAc)[1]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Advanced Coupling for Heteroaryl/Hindered Substrates

Utilizes Buchwald precatalysts to overcome high activation barriers and prevent catalyst poisoning by basic heterocycles[2].

Reagents & Materials:

  • 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv)

  • Heteroarylboronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G3 (2–5 mol%)

  • K₃PO₄ (3.0 equiv)

  • THF and Deionized Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the 4-bromopyridine substrate, the heteroarylboronic acid, K₃PO₄, and XPhos Pd G3[2]. Causality: XPhos Pd G3 rapidly generates the highly active, monoligated L-Pd(0) species under mild basic conditions, which is crucial for activating difficult substrates before protodeboronation of the boronic acid can occur[3].

  • Solvent Addition: Add degassed THF and degassed water via syringe.

  • Reaction: Heat the mixture to 80 °C. The bulky XPhos ligand prevents the 4-bromopyridine nitrogen from coordinating to the metal center, maintaining a high turnover frequency (TOF)[2].

  • Workup & Purification: Follow the same workup and purification procedure as Protocol A, but consider filtering the crude mixture through a pad of Celite prior to extraction to remove precipitated palladium black.

Workflow Step1 1. Preparation Weigh substrates & catalyst under inert atmosphere Step2 2. Degassing Sparge solvent with N2/Ar (Prevents Pd(0) oxidation) Step1->Step2 Step3 3. Reaction Heat at 80-90 °C Monitor via LC-MS/TLC Step2->Step3 Step4 4. Workup Quench with H2O Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Column Chromatography (Silica gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH.[Link]

Sources

Application

Application Note: Optimized Buchwald-Hartwig Amination of 4-Bromo-2-(1-methylcyclopropyl)pyridine

Executive Summary The synthesis of complex heteroaryl amines is a cornerstone of modern drug discovery. The building block 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1] is a highly valuable intermediate;...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex heteroaryl amines is a cornerstone of modern drug discovery. The building block 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1] is a highly valuable intermediate; the 1-methylcyclopropyl moiety imparts enhanced metabolic stability and lipophilicity compared to traditional alkyl groups. However, cross-coupling at the C4 position of this pyridine core presents distinct catalytic challenges. This application note provides a self-validating, mechanistically grounded protocol for the Buchwald-Hartwig amination of this specific substrate, detailing catalyst selection, causality behind reaction parameters, and step-by-step methodologies designed for high-yield, reproducible scale-up.

Mechanistic Rationale & Substrate Profiling

To successfully functionalize 4-Bromo-2-(1-methylcyclopropyl)pyridine, we must first analyze its electronic and steric microenvironment:

  • Electronic Effects: The pyridine nitrogen exerts a strong electron-withdrawing inductive effect, which accelerates the oxidative addition of the C4-Br bond to the Pd(0) center compared to unfunctionalized aryl bromides[2]. However, this same basic nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and premature deactivation[3].

  • Steric Effects: The bulky 1-methylcyclopropyl group at the C2 position provides moderate steric shielding to the adjacent pyridine nitrogen. While this slightly reduces the risk of catalyst poisoning, the overall steric bulk demands a highly active, sterically accommodating catalyst system to ensure rapid turnover.

The Causality of Ligand and Precatalyst Selection

Traditional catalyst systems like Pd2(dba)3 with BINAP or DPPF frequently fail with deactivated or sterically hindered heteroaryl bromides. The dibenzylideneacetone (dba) ligand is an electron-withdrawing olefin that competes with the phosphine ligand for coordination to Pd(0), significantly retarding the oxidative addition step.

To overcome this, dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are strictly required[4]. These ligands are engineered to favor the formation of highly reactive, monomeric L1​Pd(0) complexes. The biaryl backbone prevents the formation of unreactive L2​Pd(0) species, while the bulky dialkyl groups accelerate both amine coordination and the final reductive elimination step[4]. Furthermore, utilizing Third-Generation (G3) palladacycle precatalysts ensures a rapid, base-mediated activation to generate a precise 1:1 ratio of the active L1​Pd(0) species, eliminating the initiation lag and preventing the formation of unreactive palladium black[3].

CatalyticCycle Pd0 Active L1Pd(0) Catalyst (Monomeric Species) OxAdd Oxidative Addition (C4-Br Insertion) Pd0->OxAdd 4-Bromo-2-(1-methylcyclopropyl)pyridine AmineCoord Amine Coordination (Pd-N Bond Formation) OxAdd->AmineCoord Primary/Secondary Amine Deprot Deprotonation (Base-Mediated) AmineCoord->Deprot NaOtBu / Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the L1Pd(0) pathway.

Catalyst and Ligand Selection Matrix

The following table summarizes the quantitative performance benchmarks for various ligand systems when applied to 4-bromopyridine derivatives. Selecting the correct ligand based on the amine class is the most critical variable in this workflow.

Ligand SystemTarget Amine ClassRecommended PrecatalystOptimal BaseSolventTemp (°C)Expected Yield
BrettPhos Primary Aliphatic / AnilinesBrettPhos Pd G3 (1-2 mol%)NaOtBuToluene80-10085-95%
RuPhos Secondary Aliphatic (e.g., Morpholine)RuPhos Pd G3 (1-2 mol%)NaOtBu1,4-Dioxane80-10080-90%
XPhos Amides / Weak NucleophilesXPhos Pd G3 (2-4 mol%)Cs2CO3t-AmylOH100-11070-85%
BINAP Not RecommendedPd2(dba)3 (5 mol%)NaOtBuToluene110<30% (Deactivation)

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Built-in visual cues and In-Process Controls (IPCs) ensure that the user can verify the mechanistic progression of the reaction in real-time.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst & Base (Pd G3 Precatalyst) Prep->Mix React 3. Thermocycling (80-100°C, 2-12h) Mix->React Quench 4. Quench & Filter (Celite Pad) React->Quench Purify 5. Purification (Flash/Prep-HPLC) Quench->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Protocol A: Primary Amination (Using BrettPhos Pd G3)

Target: Coupling 4-Bromo-2-(1-methylcyclopropyl)pyridine with a primary amine (e.g., Aniline).

  • Preparation & Inertion: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv, 212.09 g/mol )[1], the primary amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).

    • Causality: An excess of base is required to ensure both the deprotonation of the amine and the activation of the G3 precatalyst.

  • Catalyst Addition: Add BrettPhos Pd G3 (1.5 mol%). Evacuate and backfill the flask with ultra-high purity Argon (3 cycles).

  • Solvent Addition: Inject anhydrous, degassed Toluene (to achieve a 0.2 M substrate concentration) via syringe.

  • Thermocycling & Activation: Heat the reaction mixture to 85 °C.

    • Visual Validation Cue: Within 5-10 minutes of heating, the suspension will transition from a pale/heterogeneous mixture to a deep, homogeneous red/brown solution. This color shift confirms the base-mediated cleavage of the G3 palladacycle and the successful generation of the active L1​Pd(0) species.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Analytical Validation: Analyze via LC-MS. The reaction is validated as complete when the starting material peak ( m/z 212 [M+H]+ ) is <1% relative to the product peak.

  • Work-Up: Cool to room temperature. Quench with water (equal to 1/4 reaction volume) to hydrolyze any remaining base. Extract with Ethyl Acetate (3x). Pass the combined organic layers through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Secondary Amination (Using RuPhos Pd G3)

Target: Coupling with a secondary aliphatic amine (e.g., Morpholine).

  • Setup: Follow the same inertion procedure as Protocol A, but substitute the catalyst with RuPhos Pd G3 (2.0 mol%) and the solvent with anhydrous 1,4-Dioxane .

    • Causality: RuPhos is specifically optimized for secondary amines. Its slightly larger bite angle and spatial orientation prevent the formation of off-target bis-amine palladium complexes, which are a common dead-end intermediate when secondary amines are used[4]. 1,4-Dioxane is preferred here as it provides higher solubility for the polar secondary amine intermediates.

  • Reaction: Heat to 90 °C. Secondary aliphatic amines are slightly less reactive toward reductive elimination than primary anilines; therefore, a slightly higher temperature and longer reaction time (typically 4-6 hours) are required.

  • IPC & Work-up: Follow the exact validation and extraction steps outlined in Protocol A.

Troubleshooting & Analytical Validation

  • Issue: High levels of Protodehalogenation (Formation of 2-(1-methylcyclopropyl)pyridine).

    • Cause: The reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo β -hydride elimination (if the amine has β -hydrogens) or abstract a proton from the solvent.

    • Solution: Increase the concentration of the reaction from 0.2 M to 0.5 M to drive the bimolecular amine coordination step. Ensure the solvent is rigorously anhydrous.

  • Issue: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning by the pyridine nitrogen or trace oxygen ingress.

    • Solution: Spike the reaction with an additional 1 mol% of the Pd G3 precatalyst. If using a base-sensitive functional group where NaOtBu cannot be used, switch to Cs2​CO3​ but increase the temperature to 110 °C, as carbonate bases are less soluble and require higher thermal energy to drive the deprotonation step[3].

References

  • CymitQuimica. "CAS: 1163707-47-8 | CymitQuimica: 4-Bromo-2-(1-methylcyclopropyl)pyridine." CymitQuimica.
  • American Chemical Society (ACS). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters." ACS Publications.
  • BenchChem. "A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-Catalyzed Reactions." BenchChem.
  • Royal Society of Chemistry (RSC). "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books.

Sources

Method

Synthesis of pharmaceutical intermediates from 4-Bromo-2-(1-methylcyclopropyl)pyridine

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-(1-methylcyclopropyl)pyridine Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the strategic selection of build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-(1-methylcyclopropyl)pyridine

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of building blocks is critical for developing robust, metabolically stable drug candidates. 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) [1] has emerged as a highly privileged scaffold for the synthesis of advanced pharmaceutical intermediates.

As an Application Scientist, it is vital to understand the causality behind the reactivity of this specific molecule:

  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C4–Br bond. This electronic deficiency makes the 4-position highly susceptible to rapid oxidative addition by Palladium(0) species, facilitating efficient cross-coupling[2].

  • Steric Shielding & Conformational Locking: Basic pyridine nitrogens frequently cause catalyst poisoning by chelating the palladium center. The bulky 1-methylcyclopropyl group at the C2 position acts as a steric shield, mitigating this off-target coordination. Furthermore, incorporating cyclopropyl motifs is a proven strategy to lock molecular conformations and improve resistance to cytochrome P450-mediated oxidation—a design philosophy heavily utilized in modern targeted therapies, such as the KRAS G12C inhibitor ARS-853[3][4].

Mandatory Visualization: Synthetic Workflows

G SM 4-Bromo-2-(1-methylcyclopropyl)pyridine CAS: 1163707-47-8 Suz Suzuki-Miyaura Coupling (C-C Bond Formation) SM->Suz Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, Dioxane/H2O 90°C BHA Buchwald-Hartwig Amination (C-N Bond Formation) SM->BHA Pd2(dba)3, XantPhos R-NH2, NaOtBu, Toluene 100°C Prod1 Biaryl Scaffold (Targeted Therapeutics) Suz->Prod1 Prod2 Aminopyridine Scaffold (Kinase Inhibitors) BHA->Prod2

Divergent synthetic workflows for 4-Bromo-2-(1-methylcyclopropyl)pyridine functionalization.

Experimental Protocols & Self-Validating Systems

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the "why") behind the physical action (the "what").

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol constructs biaryl systems by coupling the bromopyridine with arylboronic acids[5].

Reagents:

  • 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the bromopyridine, arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen over weaker bases because transmetalation requires the formation of a highly reactive, electron-rich trihydroxyboronate intermediate.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture. Perform three cycles of freeze-pump-thaw.

    • Causality: The biphasic solvent system is critical; dioxane solubilizes the organic substrates, while water dissolves the inorganic base[5]. Degassing is non-negotiable because dissolved O₂ will rapidly oxidize the active Pd(0) species into an inactive Pd(II) complex, stalling the catalytic cycle.

  • Catalyst Addition: Backfill the flask with Argon and add Pd(dppf)Cl₂.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the diorganopalladium(II) intermediate, which is a strict geometric requirement for the final reductive elimination step.

  • Heating & Validation: Heat the mixture to 90 °C for 8–12 hours. Monitor via LC-MS or TLC (UV 254 nm). The reaction is self-validating: the disappearance of the highly non-polar bromopyridine spot and the appearance of a highly fluorescent biaryl product indicate successful conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol generates aminopyridine derivatives, which are ubiquitous in kinase inhibitor design[2].

Reagents:

  • 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XantPhos (5.0 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Glovebox Assembly: Inside an argon-filled glovebox, charge a sealed tube with the bromopyridine, amine, Pd₂(dba)₃, XantPhos, and NaOtBu.

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine after it coordinates to the palladium center, facilitating the formation of the palladium-amido complex.

  • Ligand Dynamics: Add anhydrous toluene and seal the tube.

    • Causality: XantPhos is explicitly chosen for its wide bite angle (~111°). This sterically crowds the palladium center, strongly accelerating the desired reductive elimination while suppressing the competing β-hydride elimination pathway (which would yield unwanted imines or enamines)[6].

  • Heating & Validation: Heat to 100 °C for 12–16 hours. The reaction mixture will typically transition from a dark purple (Pd₂(dba)₃) to a deep red/brown active catalytic solution.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of 4-Bromo-2-(1-methylcyclopropyl)pyridine across different cross-coupling modalities.

Reaction ModalityTarget ScaffoldOptimal Catalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)Key Mechanistic Driver
Suzuki-Miyaura Biaryl PyridinesPd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)9085–95Biphasic base dissolution for boronate activation
Buchwald-Hartwig AminopyridinesPd₂(dba)₃ / XantPhosNaOtBuAnhydrous Toluene10075–88Wide bite-angle ligand suppresses β-hydride elimination
Sonogashira Alkynyl PyridinesPd(PPh₃)₄ / CuIEt₃NAnhydrous DMF8080–92Cu-acetylide transmetalation to Pd(II) center

References

  • RCSB Protein Data Bank (PDB) : 5F2E: Crystal Structure of small molecule ARS-853 covalently bound to K-Ras G12C. Available at:[Link]

  • American Chemical Society (Organic Letters) : Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Available at:[Link]

Sources

Application

Application Note: Halogen-Metal Exchange and Regioselective Lithiation of 4-Bromo-2-(1-methylcyclopropyl)pyridine

Introduction & Mechanistic Rationale The functionalization of pyridine scaffolds is a cornerstone of modern drug development. Specifically, 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1] serves as an adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of pyridine scaffolds is a cornerstone of modern drug development. Specifically, 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1] serves as an advanced building block where the 1-methylcyclopropyl group imparts unique steric bulk and enhanced metabolic stability compared to standard alkyl substituents.

To elaborate this scaffold at the C4 position, halogen-metal exchange (HME) followed by electrophilic trapping is the premier synthetic strategy. However, the successful generation of a 4-lithiopyridine intermediate requires strict control over reaction kinetics and thermodynamics to prevent competing side reactions.

Causality Behind Experimental Choices
  • The Kinetics of Halogen-Metal Exchange: The exchange of bromine for lithium is a kinetically controlled, rapid equilibrium that favors the formation of the more stable sp2 -hybridized aryllithium species[2]. Because the pyridine nitrogen is highly electron-withdrawing, the resulting carbanion at C4 is inductively stabilized, driving the equilibrium forward[3].

  • Solvent Selection (THF vs. Hexanes): Tetrahydrofuran (THF) is strictly required as the primary solvent. THF acts as a Lewis base, coordinating the lithium cation and breaking down the unreactive n-butyllithium (n-BuLi) hexamers into highly reactive dimers and tetramers. This vastly accelerates the exchange rate, ensuring complete conversion at cryogenic temperatures[4].

  • Temperature Control (-78 °C): Maintaining an internal temperature of -78 °C is critical. At elevated temperatures, the highly nucleophilic 4-lithiopyridine can undergo unwanted side reactions, such as Wurtz-Fittig coupling with the co-generated 1-bromobutane, or direct nucleophilic addition of n-BuLi to the electron-deficient pyridine ring[4].

  • Reagent Selection (n-BuLi vs. t-BuLi): While tert-butyllithium (t-BuLi) drives the exchange irreversibly by eliminating to isobutylene, it requires two equivalents and is highly pyrophoric. For electron-deficient bromopyridines, standard n-BuLi (1.05 eq) is highly efficient and presents a safer, more atom-economical profile[3].

Reaction Workflow & Mechanistic Pathway

G A 4-Bromo-2-(1-methylcyclopropyl)pyridine (Anhydrous THF, -78 °C) B n-BuLi Addition (1.05 eq) Maintain Temp < -70 °C A->B C 4-Lithio-2-(1-methylcyclopropyl)pyridine (Stir 30 min at -78 °C) B->C D Self-Validation Step Quench aliquot with D2O -> GC-MS C->D QC Check E Electrophile Addition (1.2 eq) (e.g., DMF, I2, R-B(OR)2) C->E F Aqueous Quench (NH4Cl) & Extraction E->F G 4-Substituted-2-(1-methylcyclopropyl)pyridine (Final Product) F->G

Figure 1: Step-by-step workflow for the lithiation and functionalization of the bromopyridine.

Quantitative Data: Electrophile Scope & Optimization

The 4-lithiopyridine intermediate is highly versatile. Table 1 summarizes the optimized equivalents, reaction times, and expected yields for various electrophilic quenches based on established bromopyridine functionalization parameters[3],[5].

Table 1: Reaction Parameters for Electrophilic Trapping

ElectrophileEquivalentsReaction Time (Post-Addition)Expected ProductTypical Isolated Yield
N,N-Dimethylformamide (DMF)1.22 h2-(1-Methylcyclopropyl)isonicotinaldehyde82–88%
Iodine ( I2​ )1.11 h4-Iodo-2-(1-methylcyclopropyl)pyridine85–90%
Trimethyl borate ( B(OMe)3​ )1.53 h[2-(1-Methylcyclopropyl)pyridin-4-yl]boronic acid70–75%
Benzophenone1.24 h(2-(1-Methylcyclopropyl)pyridin-4-yl)diphenylmethanol78–84%

Detailed Experimental Protocol

Trustworthiness Note: This protocol incorporates a self-validating system . Organolithium concentrations degrade over time; therefore, reagent titration and an intermediate Quality Control (QC) check are mandatory to prevent the waste of expensive downstream electrophiles.

Prerequisites & Safety
  • Organolithium reagents are highly pyrophoric and react violently with moisture[5].

  • All glassware must be oven-dried at 120 °C overnight and cooled under a continuous flow of Argon.

  • n-BuLi must be titrated prior to use (e.g., using N -benzylbenzamide or diphenylacetic acid) to determine its exact molarity.

Step-by-Step Methodology

Step 1: Preparation

  • Transfer 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 eq, e.g., 5.0 mmol, 1.06 g) into a 100 mL Schlenk flask equipped with a magnetic stir bar and an internal temperature probe.

  • Add anhydrous THF (25 mL) to achieve a 0.2 M concentration.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to stabilize at exactly -78 °C.

Step 2: Lithiation 4. Using a syringe pump, add the titrated n-BuLi solution in hexanes (1.05 eq, 5.25 mmol) dropwise at a rate of 0.5 mL/min.

  • Causality: Slow addition prevents localized exothermic heating, ensuring the internal temperature remains strictly below -70 °C. Spikes in temperature will lead to nucleophilic attack on the pyridine ring[5].

  • Once addition is complete, stir the resulting deep red/orange solution at -78 °C for 30 minutes to allow the HME equilibrium to complete[3].

Step 3: Self-Validation (QC Check) 6. Withdraw a 0.1 mL aliquot of the reaction mixture using a pre-chilled, argon-purged syringe. 7. Immediately inject the aliquot into a GC vial containing 0.5 mL of Deuterium Oxide ( D2​O ) or Methanol-d4 (MeOD). 8. Extract with 1 mL of Ethyl Acetate (EtOAc) and analyze the organic layer via rapid GC-MS.

  • Pass Criteria: The GC-MS must show >95% consumption of the starting bromide and the appearance of the deuterated product (mass shift of +1 Da compared to the des-bromo species). If conversion is incomplete, stir for an additional 15 minutes at -78 °C.

Step 4: Electrophilic Quench 9. Once validated, add the desired electrophile (1.2 eq) dropwise (e.g., anhydrous DMF for formylation). If the electrophile is a solid (like I2​ ), add it as a solution in anhydrous THF. 10. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours[3].

Step 5: Workup & Purification 11. Quench the reaction by slowly adding saturated aqueous NH4​Cl (10 mL) to neutralize any unreacted lithium species. 12. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL). 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final product.

Sources

Method

Application Notes and Protocols for 4-Bromo-2-(1-methylcyclopropyl)pyridine in Agrochemical Development

Introduction: A Novel Scaffold for Next-Generation Agrochemicals In the continuous search for more effective, selective, and environmentally benign agrochemicals, the strategic design of molecular scaffolds is of paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Scaffold for Next-Generation Agrochemicals

In the continuous search for more effective, selective, and environmentally benign agrochemicals, the strategic design of molecular scaffolds is of paramount importance. The pyridine ring is a well-established and privileged core structure in a multitude of successful fungicides, insecticides, and herbicides.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for potent interactions with biological targets.[3] Concurrently, the incorporation of small, strained ring systems like cyclopropane has become a powerful strategy in modern drug and agrochemical design. The cyclopropyl moiety often enhances metabolic stability, improves potency by enforcing a favorable conformation for target binding, and fine-tunes physicochemical properties such as lipophilicity.[4][5]

This guide introduces 4-Bromo-2-(1-methylcyclopropyl)pyridine , a versatile and highly valuable intermediate for the synthesis of next-generation agrochemicals. The presence of the bromine atom at the 4-position provides a chemically tractable handle for elaboration, most notably through transition-metal-catalyzed cross-coupling reactions.[6] This allows for the efficient construction of complex molecular architectures, combining the proven benefits of the pyridine core with the advantageous properties of the 1-methylcyclopropyl group.

These application notes provide detailed protocols for the utilization of 4-Bromo-2-(1-methylcyclopropyl)pyridine in the synthesis of a hypothetical, yet plausible, fungicidal agent, and outline the subsequent biological evaluation. The methodologies are grounded in established chemical principles and are designed to be a practical resource for researchers in the agrochemical R&D sector.

Part 1: Synthetic Application in Fungicide Development

The primary synthetic utility of 4-Bromo-2-(1-methylcyclopropyl)pyridine lies in its function as a key building block in carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely used method for this purpose, favored for its mild conditions and tolerance of diverse functional groups.[7][8]

Here, we describe a protocol for the synthesis of a hypothetical fungicidal target, Cyclopyrifen (1) , via a Suzuki-Miyaura coupling between 4-Bromo-2-(1-methylcyclopropyl)pyridine and a substituted arylboronic acid.

Workflow for the Synthesis of Cyclopyrifen (1)

cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 4-Bromo-2-(1-methylcyclopropyl)pyridine Catalyst Pd(PPh₃)₄ Catalyst Product Cyclopyrifen (1) (4-(3,5-dichloro-4-methoxyphenyl)-2-(1-methylcyclopropyl)pyridine) A->Product Suzuki-Miyaura Coupling B 3,5-dichloro-4-methoxyphenylboronic acid B->Product Suzuki-Miyaura Coupling Base K₃PO₄ (Base) Solvent 1,4-Dioxane/Water Atmosphere Inert Atmosphere (N₂ or Ar) Temp Heat (e.g., 90-100 °C) Purification Work-up & Purification (Extraction, Chromatography) Product->Purification A Synthesized Compound (Cyclopyrifen) B Primary In Vitro Screening (Poison Plate Assay) A->B Test against fungal panel C Determine EC₅₀ Values B->C Dose-response analysis D Secondary Greenhouse Trials (Disease Control on Host Plant) C->D If EC₅₀ < Threshold E Lead Candidate Selection D->E Evaluate efficacy & phytotoxicity

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Application

Application Notes &amp; Protocols: Unlocking Novel Chemistries with 4-Bromo-2-(1-methylcyclopropyl)pyridine in Photoredox Catalysis

Introduction: The Pyridine Scaffold and the Promise of a Novel Building Block The pyridine ring is a cornerstone of modern medicinal chemistry and agrochemicals, prized for its ability to enhance physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridine Scaffold and the Promise of a Novel Building Block

The pyridine ring is a cornerstone of modern medicinal chemistry and agrochemicals, prized for its ability to enhance physicochemical properties and metabolic stability.[1] Consequently, methods for the direct and selective functionalization of pyridines are of paramount importance.[2] 4-Bromo-2-(1-methylcyclopropyl)pyridine emerges as a compelling building block, combining three key structural features: a synthetically versatile C4-bromo handle, a stable 1-methylcyclopropyl substituent at the C2 position, and the foundational pyridine core.

Visible-light photoredox catalysis offers a powerful paradigm for activating aryl and heteroaryl halides under exceptionally mild conditions, proceeding through single-electron transfer (SET) mechanisms to generate radical intermediates.[3][4] This approach circumvents the harsh conditions often required in traditional cross-coupling, making it ideal for late-stage functionalization and the synthesis of complex molecules.

This guide provides detailed application notes and proposed protocols for leveraging 4-Bromo-2-(1-methylcyclopropyl)pyridine in key photoredox-mediated transformations. While direct literature on this specific molecule is nascent, the protocols herein are grounded in well-established reactivity principles for bromopyridines and are designed to serve as robust starting points for researchers in drug discovery and chemical synthesis. The C4-bromo position is the primary reactive site for photoredox-induced radical generation, while the 1-methylcyclopropyl group is anticipated to be a stable spectator, imparting unique steric and electronic properties to the resulting products.

Proposed Application 1: Metallaphotoredox C-N Cross-Coupling

Scientific Rationale & Field-Proven Insights

The construction of carbon-nitrogen bonds is fundamental to pharmaceutical synthesis. Metallaphotoredox catalysis, which merges the capabilities of a photocatalyst with a transition-metal cross-coupling catalyst (typically nickel), has revolutionized the formation of C-N bonds.[5][6] In this dual catalytic system, the excited photocatalyst reduces a Ni(II) precatalyst to a highly reactive Ni(0) or Ni(I) species. This species then undergoes oxidative addition into the C-Br bond of 4-Bromo-2-(1-methylcyclopropyl)pyridine. The resulting Ni(III) intermediate is then poised to undergo reductive elimination to form the desired C-N bond, regenerating the Ni(I) catalyst.[5] This process is particularly advantageous as it often proceeds at room temperature, tolerating a wide array of functional groups that are incompatible with traditional, thermally-driven coupling methods.

The protocol below is adapted from established methodologies for the C-N coupling of aryl bromides with a variety of amine nucleophiles.[7] The use of an organic photocatalyst like 4CzIPN or a classic iridium complex is proposed.

Catalytic Cycle: Proposed C-N Coupling Mechanism

G cluster_quenching cluster_Ni_cycle Nickel Catalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_oxidized PC+• PC_star->PC_oxidized SET Amine_radical Amine Radical Cation (R₂NH+•) PC_oxidized->PC SET Amine Amine (R₂NH) Amine->Amine_radical Ni_III Br-Ni(III)L₂(Aryl)(NR₂) Amine_radical->Ni_III Coordination & Deprotonation (Base) Ni_II Ni(II)L₂Br₂ Ni_I Ni(I)L₂Br Ni_II->Ni_I Ni_I->PC_oxidized Ni_I->Ni_III Oxidative Addition (with ArylBr) ArylBr 4-Bromo-2-(1-methylcyclopropyl)pyridine Ni_III->Ni_I Reductive Elimination Product Coupled Product Ni_III->Product Base Base

Figure 1. Proposed Metallaphotoredox C-N Coupling Cycle.
Experimental Protocol: C-N Coupling
  • Reaction Setup: To an 8 mL oven-dried vial equipped with a magnetic stir bar, add NiCl₂·glyme (2.2 mg, 0.01 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.7 mg, 0.01 mmol, 5 mol%), and the selected photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic equivalent, 1-2 mol%).

  • Reagent Addition: Add 4-Bromo-2-(1-methylcyclopropyl)pyridine (42.4 mg, 0.2 mmol, 1.0 equiv.), the desired amine coupling partner (0.24 mmol, 1.2 equiv.), and a suitable base such as DABCO (1,4-diazabicyclo[2.2.2]octane) or an inorganic base like K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv.).

  • Solvent & Degassing: Add 2.0 mL of a suitable degassed solvent (e.g., Dioxane, DMF, or Acetonitrile). Seal the vial with a cap containing a PTFE septum. Degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a 34 W Blue LED lamp) and stir vigorously at room temperature. To ensure consistent temperature, a fan may be used to cool the apparatus.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated pyridine.

Data Table: Predicted Scope of Amine Coupling Partners
EntryAmine PartnerPredicted Yield (%)Notes
1Aniline85-95%Electron-neutral aromatic amine.
24-Methoxyaniline88-98%Electron-rich aromatic amine, expected to be highly reactive.
3Morpholine80-90%Common secondary aliphatic amine.
4Benzylamine75-85%Primary aliphatic amine.
5Indole70-80%Heterocyclic amine, potential for N- or C-arylation.

Proposed Application 2: Photocatalytic Miyaura Borylation

Scientific Rationale & Field-Proven Insights

Aryl and heteroaryl boronic esters are indispensable intermediates in organic synthesis, most notably as precursors for Suzuki cross-coupling reactions. Traditional methods for their synthesis often rely on stoichiometric organometallic reagents or palladium-catalyzed couplings at elevated temperatures. Visible-light photoredox catalysis provides a mild and efficient alternative for the borylation of aryl halides.[8][9]

The proposed mechanism involves the single-electron reduction of 4-Bromo-2-(1-methylcyclopropyl)pyridine by the excited photocatalyst to generate a pyridyl radical. This radical is then trapped by a diboron species, such as bis(pinacolato)diboron (B₂pin₂), often activated by a base, to form the C-B bond.[10] This transition-metal-free approach is attractive for its operational simplicity and cost-effectiveness.[8]

Catalytic Cycle: Proposed Photocatalytic Borylation

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC-• PC_star->PC_reduced Reductive Quenching Sacrificial_donor_ox Oxidized Donor PC_reduced->PC SET ArylBr 4-Bromo-2-(1-methylcyclopropyl)pyridine PC_reduced->ArylBr Aryl_radical Pyridyl Radical ArylBr->Aryl_radical SET Product Boronic Ester Product Aryl_radical->Product Radical Trapping B2pin2 B₂pin₂ Boryl_complex [Base-B(pin)]⁻ Complex B2pin2->Boryl_complex + Base Base Base (e.g., KOAc) Boryl_complex->Aryl_radical Sacrificial_donor Sacrificial Donor (e.g., Amine) Sacrificial_donor->Sacrificial_donor_ox

Figure 2. Proposed Reductive Quenching Cycle for Borylation.
Experimental Protocol: Photocatalytic Borylation
  • Reaction Setup: In a nitrogen-filled glovebox, add bis(pinacolato)diboron (B₂pin₂; 76 mg, 0.3 mmol, 1.5 equiv.) and potassium acetate (KOAc; 39 mg, 0.4 mmol, 2.0 equiv.) to an 8 mL vial with a stir bar.

  • Reagent Addition: Add 4-Bromo-2-(1-methylcyclopropyl)pyridine (42.4 mg, 0.2 mmol, 1.0 equiv.) and a suitable photocatalyst (e.g., 4CzIPN or fac-[Ir(ppy)₃], 1-2 mol%).

  • Solvent & Sealing: Add 2.0 mL of anhydrous, degassed solvent (e.g., DMSO or THF). Seal the vial tightly with a screw cap.

  • Irradiation: Remove the vial from the glovebox and place it before a blue LED light source, ensuring vigorous stirring. The reaction is typically run at room temperature for 12-24 hours.

  • Monitoring & Workup: After the reaction is complete (as determined by GC-MS or LC-MS analysis of an aliquot), dilute the mixture with diethyl ether or ethyl acetate (20 mL). Wash with water (3 x 15 mL) to remove the base and DMSO.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting residue via column chromatography or by recrystallization to afford the desired 2-(1-methylcyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Data Table: Borylation Reagent and Condition Screening
EntryBoron SourceBaseSolventPredicted Yield (%)
1B₂pin₂KOAcDMSO80-90%
2B₂pin₂K₂CO₃THF65-75%
3B₂(neop)₂KOtBuDioxane70-80%
4B₂cat₂DBUMeCN60-70%

Proposed Application 3: Photocatalytic Halopyridylation of Alkenes

Scientific Rationale & Field-Proven Insights

The simultaneous installation of two distinct functional groups across an alkene is a highly efficient strategy for rapidly building molecular complexity. A photoredox-catalyzed halopyridylation of unactivated alkenes allows for the atom-economical cross-coupling of a halopyridine and an alkene, incorporating both the pyridyl moiety and the halide onto the alkene backbone.[2][11]

This process is initiated by the generation of a pyridyl radical from 4-Bromo-2-(1-methylcyclopropyl)pyridine. This electrophilic radical then adds to an electron-rich alkene to form a new C-C bond and a stabilized alkyl radical intermediate.[2] This radical is subsequently oxidized by the photocatalyst to a carbocation, which is then trapped by the bromide anion present in the reaction medium to forge the C-Br bond and close the catalytic cycle. This method avoids β-hydride elimination, a common side reaction in traditional Heck-type couplings.[11]

Workflow Diagram: Halopyridylation of Alkenes

G cluster_start Starting Materials cluster_process Photocatalytic Process cluster_end Product ArylBr 4-Bromo-2-(1-methylcyclopropyl)pyridine Radical_Gen 1. Pyridyl Radical Generation (via SET) ArylBr->Radical_Gen Alkene Unactivated Alkene Radical_Add 2. Radical Addition to Alkene Alkene->Radical_Add PC Photocatalyst PC->Radical_Gen Acid Brønsted Acid (TFA) Acid->Radical_Gen Radical_Gen->Radical_Add Oxidation 3. Oxidation to Carbocation Radical_Add->Oxidation Trapping 4. Bromide Trapping Oxidation->Trapping Product Halopyridylated Alkane Trapping->Product

Figure 3. Logical Workflow for Alkene Halopyridylation.
Experimental Protocol: Halopyridylation of Alkenes
  • Reaction Setup: To a 4 mL vial, add 4-Bromo-2-(1-methylcyclopropyl)pyridine (42.4 mg, 0.2 mmol, 1.0 equiv.), the alkene (0.4 mmol, 2.0 equiv.), and an iridium photocatalyst such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 15.4 µL, 0.2 mmol, 1.0 equiv.) as a Brønsted acid promoter.

  • Solvent & Degassing: Add 1.0 mL of a degassed solvent like trifluoroethanol (TFE) or acetonitrile. Seal the vial and degas the mixture via three freeze-pump-thaw cycles.

  • Irradiation: Backfill the vial with argon and place it before a blue LED light source with vigorous stirring at room temperature for 24-48 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired halopyridylated product.

Data Table: Predicted Scope of Alkene Coupling Partners
EntryAlkene PartnerPredicted RegioselectivityPredicted Yield (%)
1StyreneAnti-Markovnikov (Pyridyl at terminal C)75-85%
21-OcteneAnti-Markovnikov60-70%
3CyclohexeneTrans-1,2-addition65-75%
4N-VinylpyrrolidinoneMarkovnikov (Pyridyl at Cα to N)80-90%

References

  • Breslow, R. (1957). The Nature of the Intermediate in the Thiamine-Catalyzed Decarboxylation of Pyruvate. Journal of the American Chemical Society, 79(7), 1762–1763.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880.
  • Padwa, A., et al. (1978). Photochemical transformations of small ring compounds. 23. Photo-Birch reduction of aromatic compounds possessing a tethered cyclopropene ring. The Journal of Organic Chemistry, 43(3), 381–388.
  • Mella, M., et al. (1992). Photoinduced electron-transfer chemistry of cyclopropene derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 41–47.
  • Zou, Y., et al. (2012). A Dual-Catalysis Approach to Enantioselective Desymmetrization of Cyclopropenes.
  • Guo, S-Y., et al. (2021). Photo-induced catalytic halopyridylation of alkenes.
  • Slanina, T., et al. (2016). Oxidative Photoredox Catalysis with N-Heterocyclic Carbenes: A New Approach to Acyl Radicals. Journal of the American Chemical Society, 138(41), 13489–13492.
  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257–5260.
  • Guan, W., et al. (2021). Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis. Organic Chemistry Frontiers, 8(1), 109-119.
  • Zheng, Y., et al. (2012). A Unified Approach to Tetrahydroquinolines via Photoredox Catalysis.
  • Gandini, T., et al. (2021). Metallaphotoredox C-O and C-N Cross-coupling using Donor-Acceptor Cyanoarene Photocatalysts. Chemistry – A European Journal, 27(64), 15951-15958.
  • Prier, C. K., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.
  • Jiao, L., & Zhang, L. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Journal of the American Chemical Society, 139(2), 607–610.
  • Candish, L., et al. (2017). A Dual-Catalysis Approach to the Enantioselective α-Alkylation of Aldehydes with Alkyl Halides.
  • Jiang, M., et al. (2016). Visible-Light Photoredox Borylation of Aryl Halides and Subsequent Aerobic Oxidative Hydroxylation. Organic Letters, 18(20), 5248–5251.
  • MacMillan, D. W. C., et al. (2015). Switching on Elusive Organometallic Mechanisms with Photoredox Catalysis.
  • Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective.
  • Chen, Q.-A., et al. (2021). Photoredox Catalysis Realizes Halopyridylation of Alkenes. Chinese Academy of Sciences.
  • Stephenson, C. R. J., et al. (2011). The Application of Photoredox Catalysis to the Synthesis of Natural Products and Related Compounds.
  • Jamison, C. R., et al. (2017). Visible-light-driven borylation and phosphorylation of aryl halides by phosphonium ylide organophotoredox catalysis.
  • König, B. (2009). Photoredox Catalysis with Visible Light.
  • Yoon, T. P., et al. (2010). Photoredox Catalysis: A Mild, General Method for the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Journal of the American Chemical Society, 132(47), 17081–17083.
  • Akita, M., et al. (2015). Photoredox-Catalyzed Stereoselective Conversion of Alkynes into Tetrasubstituted Trifluoromethylated Alkenes.
  • Fu, H., et al. (2016).
  • Takeda Pharmaceutical Company Limited. (2011).
  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166.
  • Google Patents. (2014). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

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Method

Advanced C-H Activation Strategies for 4-Bromo-2-(1-methylcyclopropyl)pyridine: Chemoselective Functionalization of a Complex Heteroaryl Scaffold

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction & Strategic Overview The functionalization of complex pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Strategic Overview

The functionalization of complex pyridine scaffolds is a cornerstone of modern pharmaceutical development. The molecule 4-Bromo-2-(1-methylcyclopropyl)pyridine presents a unique polyfunctional landscape for late-stage C-H activation. It contains three distinct reactive domains:

  • The Pyridine Core: Electron-deficient, capable of directing metal catalysts, with available C(sp²)-H bonds at C3, C5, and C6.

  • The C4-Bromine Handle: A traditional cross-coupling site that must be carefully preserved (chemoselectivity) during C-H activation to allow for orthogonal downstream functionalization.

  • The 1-Methylcyclopropyl Group: A sterically demanding, lipophilic motif containing unactivated C(sp³)-H bonds.

As an Application Scientist, navigating this molecule requires exploiting subtle steric and electronic biases. Standard electrophilic aromatic substitution is unviable due to pyridine's electron deficiency. Instead, transition-metal catalysis must be employed. This guide details three field-proven, self-validating protocols to selectively functionalize this scaffold while preserving the C4-Br bond [1].

Strategy I: Chemoselective C(sp²)–H Borylation at the C5 Position

The Causality of Experimental Design

Iridium-catalyzed C-H borylation is governed almost entirely by steric factors rather than electronic effects [2]. In 4-Bromo-2-(1-methylcyclopropyl)pyridine:

  • C3 is severely hindered by the adjacent 1-methylcyclopropyl group and the C4-bromine.

  • C6 is adjacent to the nitrogen lone pair. While alpha-borylation is possible, the use of the bulky ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) creates extreme steric repulsion at this site.

  • C5 is the least sterically encumbered position.

Crucially, the Ir(I)/Ir(III) catalytic cycle is highly orthogonal to aryl halides. The oxidative addition of the Ir catalyst into the C5-H bond is orders of magnitude faster than insertion into the C4-Br bond, ensuring perfect chemoselectivity.

G A Substrate (4-Br-2-MCP-pyridine) B Active Catalyst [Ir(dtbpy)(Bpin)3] A->B Coordination C Steric Shielding (C3 & C6 Blocked) B->C Regiocontrol D C5-H Oxidative Addition (IrIII) C->D C-H Cleavage E C5-Borylated Product (C4-Br Preserved) D->E Reductive Elim.

Mechanistic pathway of Ir-catalyzed C5-borylation highlighting steric regiocontrol.

Protocol 1: Synthesis of 4-Bromo-2-(1-methylcyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Self-Validating Check: The reaction mixture should transition from deep red/brown to a dark forest green, indicating the formation of the active Ir-boryl species.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with [Ir(OMe)(cod)]₂ (1.5 mol%, 0.015 equiv) and dtbpy (3.0 mol%, 0.03 equiv).

  • Catalyst Activation: Add dry, degassed THF (1.0 mL) and bis(pinacolato)diboron (B₂pin₂, 1.0 equiv). Stir at room temperature for 10 minutes until the solution turns dark green.

  • Substrate Addition: Add 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv, 0.5 mmol) dissolved in THF (1.0 mL).

  • Reaction: Seal the flask, remove from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient). Note: The C4-Br bond remains intact, providing a handle for subsequent Suzuki-Miyaura coupling.

Strategy II: Pyridine-Directed C(sp³)–H Acetoxylation of the Methyl Group

The Causality of Experimental Design

The pyridine nitrogen is a powerful directing group for palladium catalysis. When coordinated to Pd(II), the metal center is positioned in close proximity to the 1-methylcyclopropyl group. Activation of the primary methyl C-H bond forms a highly favored 5-membered palladacycle . Activation of the cyclopropyl CH₂ would require a highly strained fused ring system, making the methyl group the kinetically favored site.

To preserve the C4-Br bond, a Pd(II)/Pd(IV) catalytic cycle is utilized. By employing PhI(OAc)₂ as a strong two-electron oxidant, the Pd(II) intermediate is rapidly oxidized to Pd(IV) before any background oxidative addition into the C-Br bond can occur.

G A Substrate Coordination to Pd(II) B Concerted Metalation Deprotonation (CMD) A->B AcOH/Heat C 5-Membered Palladacycle Formation B->C Regioselective D Oxidation to Pd(IV) by PhI(OAc)2 C->D Prevents C-Br Cleavage E Reductive Elimination (sp3 C-O Bond Formed) D->E Acetoxylation

Workflow of N-directed sp3 C-H acetoxylation via a Pd(II)/Pd(IV) catalytic cycle.

Protocol 2: Synthesis of (1-(4-Bromopyridin-2-yl)cyclopropyl)methyl acetate

Self-Validating Check: The addition of acetic anhydride (Ac₂O) is critical. It scavenges moisture generated during the reaction, preventing the premature hydrolysis of the Pd(IV) intermediate which would lead to catalyst deactivation (palladium black precipitation).

  • Setup: To a 15 mL pressure vial, add 4-Bromo-2-(1-methylcyclopropyl)pyridine (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5 mol%), and PhI(OAc)₂ (2.0 equiv).

  • Solvent System: Add a 1:1 mixture of AcOH and HFIP (Hexafluoroisopropanol) (2.0 mL total), followed by Ac₂O (1.0 equiv). HFIP acts as a hydrogen-bond donor, stabilizing the transition state during C-H cleavage.

  • Reaction: Seal the vial with a Teflon-lined cap and heat to 100 °C for 24 hours.

  • Workup: Cool the mixture, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ until the aqueous layer is neutral. Extract, dry over Na₂SO₄, and purify via column chromatography.

Strategy III: Transient Activator-Enabled C6–H Arylation

The Causality of Experimental Design

Direct functionalization of the C6 position of 2-substituted pyridines is notoriously difficult due to the electron-deficient nature of the ring and the coordination of the nitrogen to the catalyst, which poisons the metal. To overcome this, a Transient Activator Strategy is employed [3]. Dimethyl sulfate (Me₂SO₄) is used to temporarily methylate the pyridine nitrogen in situ, forming an N-methylpyridinium salt. This highly electrophilic intermediate significantly lowers the pKa of the C6-H bond, enabling facile deprotonation and palladation. Subsequent N-demethylation yields the C6-functionalized product, leaving the C4-Br untouched due to the mild basic conditions.

Protocol 3: Synthesis of 6-Aryl-4-bromo-2-(1-methylcyclopropyl)pyridine
  • Setup: In a Schlenk tube, combine 4-Bromo-2-(1-methylcyclopropyl)pyridine (0.5 mmol), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (10 mol%), Cu₂O (0.5 equiv), and K₂S₂O₈ (1.5 equiv).

  • Activation: Add 1,4-dioxane (2.0 mL) and Dimethyl sulfate (Me₂SO₄, 1.0 equiv). Caution: Me₂SO₄ is a potent alkylating agent; handle strictly in a fume hood.

  • Reaction: Stir at 110 °C for 16 hours under a nitrogen atmosphere.

  • Workup: Quench with aqueous ammonia to destroy excess Me₂SO₄. Extract with DCM, concentrate, and purify via chromatography.

Quantitative Data Summary

The table below summarizes the causality and outcomes of the three distinct C-H activation pathways, providing a quick-reference guide for synthetic planning.

StrategyTarget SiteCatalyst / ReagentsKey IntermediateC4-Br StatusTypical Yield
I. Borylation C5 (sp²-H)[Ir(OMe)(cod)]₂, dtbpy, B₂pin₂[Ir(dtbpy)(Bpin)₃]Preserved 75 - 85%
II. Acetoxylation sp³-H (Methyl)Pd(OAc)₂, PhI(OAc)₂, HFIP5-Membered PalladacyclePreserved 60 - 70%
III. Arylation C6 (sp²-H)Pd(OAc)₂, Cu₂O, Me₂SO₄N-Methylpyridinium SaltPreserved 55 - 65%

References

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 2023, 19, 831–887. URL:[Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 2021, 60(6), 2796-2811. (Archived at NIH PMC). URL:[Link]

  • Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters, 2017, 19(9), 2414–2417. URL:[Link]

Application

Scale-up synthesis procedures for 4-Bromo-2-(1-methylcyclopropyl)pyridine

Application Note: Scale-Up Synthesis and Process Optimization of 4-Bromo-2-(1-methylcyclopropyl)pyridine Strategic Overview & Retrosynthetic Logic 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of 4-Bromo-2-(1-methylcyclopropyl)pyridine

Strategic Overview & Retrosynthetic Logic

4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a critical highly functionalized building block frequently utilized in the development of targeted therapeutics, including modern KRAS G12C inhibitors. The presence of both a versatile cross-coupling handle (the 4-bromo group) and a lipophilic, sterically demanding 1-methylcyclopropyl moiety at the 2-position makes this scaffold highly valuable for structure-activity relationship (SAR) optimization.

From a scale-up perspective, synthesizing this molecule requires strict control over regioselectivity. The most scalable retrosynthetic disconnection relies on the selective functionalization of 2,4-dibromopyridine. Foundational pyridine synthesis principles dictate that the C2 position of a pyridine ring is significantly more electron-deficient than the C4 position due to the inductive withdrawal of the adjacent nitrogen atom[1]. Consequently, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling with organozinc reagents, undergo oxidative addition at the C2-bromide at a vastly accelerated rate compared to the C4-bromide[2]. This inherent electronic bias allows for the highly regioselective installation of the 1-methylcyclopropyl group without the need for complex protecting group strategies.

Mechanistic Pathway & Catalyst Selection

For the scale-up route, a Negishi cross-coupling was selected over a Suzuki-Miyaura approach to avoid the instability and protodeboronation issues often associated with cyclopropylboronic acids at elevated temperatures. (1-Methylcyclopropyl)zinc(II) bromide serves as a mild, highly effective nucleophile.

The choice of catalyst is paramount. Pd(dppf)Cl₂ was selected because the large bite angle of the dppf ligand facilitates rapid reductive elimination, minimizing the formation of bis-coupled byproducts (2,4-bis(1-methylcyclopropyl)pyridine) and suppressing homocoupling of the organozinc species.

G SM 2,4-Dibromopyridine Complex Regioselective Oxidative Addition @ C2 SM->Complex Nuc (1-Methylcyclopropyl)zinc(II) bromide Trans Transmetalation Nuc->Trans Cat Pd(dppf)Cl2 (Catalyst) Cat->Complex Complex->Trans Prod 4-Bromo-2-(1-methylcyclopropyl)pyridine Trans->Prod Reductive Elimination

Catalytic cycle for the regioselective Negishi coupling of 2,4-dibromopyridine.

Quantitative Process Optimization

Prior to pilot-plant execution, the reaction parameters were optimized to maximize the regiomeric ratio (C2 vs. C4 substitution) and overall yield. The data below demonstrates the causality between temperature control, ligand bite angle, and process efficiency.

Catalyst SystemSolventTemp (°C)Equivalents of Zn ReagentRegiomeric Ratio (C2:C4)Isolated Yield (%)
Pd(PPh₃)₄THF65 (Reflux)1.285:1562
Pd(OAc)₂ / SPhosTHF251.192:874
Pd(dppf)Cl₂THF/Toluene451.0598:281
Pd(dppf)Cl₂ THF 20-25 1.05 >99:1 88

Self-Validating Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system; proceeding to subsequent steps is entirely dependent on passing specific In-Process Controls (IPCs).

Materials:

  • 2,4-Dibromopyridine: 100.0 g (422.1 mmol, 1.0 eq)

  • (1-Methylcyclopropyl)zinc(II) bromide (0.5 M in THF): 886 mL (443.2 mmol, 1.05 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂: 6.9 g (8.4 mmol, 0.02 eq)

  • Anhydrous THF: 500 mL

Step-by-Step Methodology:

  • System Preparation: Purge a 3 L jacketed glass reactor with ultra-high purity Argon for 30 minutes. Causality: Organozinc reagents are highly sensitive to moisture and oxygen; strict inertion prevents reagent degradation and catalyst deactivation.

  • Substrate Loading: Charge the reactor with 2,4-dibromopyridine (100.0 g) and Pd(dppf)Cl₂·CH₂Cl₂ (6.9 g). Add anhydrous THF (500 mL) and initiate stirring at 250 rpm.

  • Temperature Equilibration: Adjust the reactor jacket temperature to cool the internal mixture to 15 °C.

  • Nucleophile Dosing: Begin dropwise addition of the (1-Methylcyclopropyl)zinc(II) bromide solution via an addition funnel. Control the dosing rate (approx. 15 mL/min) to maintain the internal temperature strictly between 20 °C and 25 °C. Causality: The transmetalation step is exothermic. Exceeding 25 °C increases the kinetic energy of the system, which can trigger unwanted oxidative addition at the C4 position, degrading the regiomeric ratio.

  • Reaction Maturation: Once dosing is complete, stir the reaction mixture at 22 °C for 4 hours.

  • IPC Check 1 (Reaction Completion): Withdraw a 0.5 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze the organic layer via HPLC (254 nm). Validation Gate: The reaction is deemed complete when unreacted 2,4-dibromopyridine is < 1.0% (Area%). If > 1.0%, continue stirring for 2 hours and re-test.

Downstream Processing & Metal Scavenging

In pharmaceutical intermediate synthesis, the removal of residual palladium is a critical quality attribute. Traditional aqueous washes are insufficient for removing transition metals coordinated to nitrogen-rich heterocycles[3].

DSP Crude Crude Reaction Mixture Quench NH4Cl Quench (pH 8-9) Crude->Quench Phase Phase Separation (Organic Layer) Quench->Phase Scavenge SiliaMetS Thiol (Pd Removal) Phase->Scavenge Pure Pure API Intermediate (>99% HPLC) Scavenge->Pure

Workflow for downstream processing and critical palladium scavenging.

Workup Methodology:

  • Quenching: Cool the reactor to 10 °C. Slowly charge 500 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl safely hydrolyzes unreacted organozinc species without creating a highly acidic environment that would protonate the pyridine product and drag it into the aqueous phase.

  • Phase Separation: Add EtOAc (800 mL), stir for 15 minutes, and allow phases to separate. Drain the lower aqueous layer. Wash the organic layer with brine (500 mL).

  • Metal Scavenging: Transfer the organic layer to a clean reactor. Add 20 wt% (relative to theoretical yield) of SiliaMetS® Thiol functionalized silica. Heat to 40 °C and stir for 4 hours. Causality: The thiol groups have a vastly higher affinity for Pd(II) and Pd(0) than the pyridine nitrogen, effectively stripping the metal from the product stream.

  • Filtration & Concentration: Filter the mixture through a pad of Celite to remove the silica scavenger. Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to afford a crude amber oil.

  • IPC Check 2 (Purity & Pd Content): Analyze the crude oil. Validation Gate: HPLC purity must be >95%, and ICP-MS must show residual Palladium < 50 ppm.

  • Final Purification: Purify via short-path vacuum distillation (or automated flash chromatography for smaller batches) to yield 4-Bromo-2-(1-methylcyclopropyl)pyridine as a pale yellow to colorless oil (Yield: ~88%, >99% HPLC purity).

References

  • Organic Chemistry Portal. Pyridine synthesis and functionalization. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at:[Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield of 4-Bromo-2-(1-methylcyclopropyl)pyridine cross-coupling

Technical Support Center: Optimizing 4-Bromo-2-(1-methylcyclopropyl)pyridine Cross-Coupling 1. Overview & Mechanistic Causality 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a highly valuable heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 4-Bromo-2-(1-methylcyclopropyl)pyridine Cross-Coupling

1. Overview & Mechanistic Causality 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a highly valuable heterocyclic building block in drug discovery. However, achieving high yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this substrate is notoriously difficult.

The root causes of these low yields are fundamentally tied to the electronic and steric nature of the pyridine ring:

  • Catalyst Poisoning via N-Coordination: The Lewis basic pyridine nitrogen can strongly coordinate to the palladium center. This forms stable, off-cycle Pd(II) or Pd(0) complexes, effectively sequestering the catalyst and halting the catalytic cycle. This is a well-documented challenge, as the intrinsic reactivity of the C=N bond and the coordinating effect of the pyridine nitrogen severely hinder Pd-catalyzed C-4 selective couplings[1].

  • Electronic Deactivation: While the electron-deficient nature of the pyridine ring accelerates the initial oxidative addition of the C4-Br bond, it subsequently stabilizes the resulting Pd(II) intermediate. This stabilization creates a high kinetic barrier for the transmetalation step.

  • Steric Microenvironment: The 1-methylcyclopropyl group at the C2 position provides moderate steric bulk. While this partially shields the adjacent pyridine nitrogen from coordinating to palladium compared to an unsubstituted pyridine, it also alters the substrate's solubility profile in biphasic aqueous/organic mixtures, often necessitating precise solvent tuning. The pre-eminent Suzuki-Miyaura cross-coupling reaction frequently fails when applied to these heterocyclic structures without highly optimized conditions[2].

2. Troubleshooting FAQs

Q1: My Suzuki coupling stalls at 30-40% conversion, and adding more Pd(dppf)Cl₂ does not improve the yield. What is happening? A1: Your catalyst is being poisoned by the product or the starting material. When the pyridine nitrogen coordinates to the palladium, it forms an unreactive complex. Adding more of a standard catalyst like Pd(dppf)Cl₂ only creates more of this dead-end complex.

  • The Fix: Switch to a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand like XPhos or dtbpf . The extreme steric bulk of these ligands physically blocks the pyridine nitrogen from approaching the palladium center. Furthermore, utilize a Pd G3 or G4 precatalyst (e.g., XPhos Pd G3) to ensure rapid, quantitative generation of the active mono-ligated Pd(0) species, which outcompetes the off-cycle N-coordination.

Q2: LC-MS shows complete consumption of my boronic acid, but unreacted 4-Bromo-2-(1-methylcyclopropyl)pyridine remains. Why? A2: Protodeboronation (hydrolysis of the boronic acid) is occurring faster than the transmetalation step. Because transmetalation is slow for electron-deficient pyridyl-Pd(II) complexes, the boronic acid degrades in the basic, aqueous environment before it can couple.

  • The Fix:

    • Lower the reaction temperature (e.g., from 100°C to 70°C) and use a milder base like anhydrous K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.

    • Implement a slow-addition protocol: dissolve the boronic acid in the reaction solvent and add it dropwise via a syringe pump over 2 hours.

    • Alternatively, use MIDA boronates or sulfinate salts, which act as slow-release latent nucleophiles, keeping the active boronic acid concentration low and minimizing degradation[3].

Q3: I am observing reductive dehalogenation (formation of 2-(1-methylcyclopropyl)pyridine) instead of the cross-coupled product. How do I prevent this? A3: Reductive dehalogenation occurs when the Pd(II) intermediate undergoes beta-hydride elimination (often from the solvent or alkoxide bases) followed by reductive elimination, rather than transmetalating with your coupling partner.

  • The Fix: Avoid primary or secondary alcohol solvents (like ethanol) which can act as hydride donors. Switch to a strictly aprotic solvent system (e.g., Toluene or 1,4-Dioxane) and ensure your reagents are thoroughly degassed, as oxygen ingress can also promote off-cycle radical pathways.

3. Quantitative Data: Catalyst System Comparison

The following table summarizes the expected performance of various catalyst systems for the C4-arylation of 4-Bromo-2-(1-methylcyclopropyl)pyridine based on empirical optimization:

Catalyst SystemBase / SolventTemp (°C)Typical YieldPrimary Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O9015 - 30%Severe catalyst poisoning
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O9040 - 55%Slow transmetalation
Pd₂(dba)₃ + SPhosK₃PO₄ / Toluene10060 - 75%Protodeboronation
XPhos Pd G3 (2 mol%) K₃PO₄ / Dioxane:H₂O 80 85 - 95% None (Optimal)

4. Experimental Protocol: Optimized Suzuki-Miyaura Workflow

This self-validating protocol utilizes XPhos Pd G3 to overcome N-coordination and ensure high yields.

Reagents:

  • 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (Tribasic, anhydrous) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-Bromo-2-(1-methylcyclopropyl)pyridine, arylboronic acid, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Degassing: In a separate flask, prepare the 1,4-Dioxane/H₂O (4:1) mixture. Sparge the solvent mixture with Nitrogen for at least 30 minutes to remove dissolved oxygen, which causes homocoupling.

  • Solvent Addition: Add 10 mL of the degassed solvent mixture to the Schlenk tube via syringe.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Nitrogen and add the XPhos Pd G3 catalyst. (Causality note: Adding the highly active G3 precatalyst last prevents premature activation and degradation before the substrate is fully solubilized).

  • Reaction: Heat the mixture in a pre-warmed oil bath at 80°C for 4-6 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

5. Troubleshooting Logic Visualization

TroubleshootingWorkflow Start Yield < 50% in 4-Bromo-2-(1-methylcyclopropyl)pyridine Cross-Coupling Analyze Analyze Crude by LC-MS/GC-MS Start->Analyze UnreactedBr Unreacted Bromide Remains Boronic Acid Consumed Analyze->UnreactedBr UnreactedBoth Both Starting Materials Remain Unreacted Analyze->UnreactedBoth SideProd High Conversion but Multiple Side Products Analyze->SideProd Proto Diagnosis: Protodeboronation or Homocoupling UnreactedBr->Proto Poison Diagnosis: Catalyst Poisoning (N-Coordination to Pd) UnreactedBoth->Poison Dehal Diagnosis: Reductive Dehalogenation or SNAr Competition SideProd->Dehal SolProto Solution: Slow addition of Boronic Acid Switch to MIDA Boronates Proto->SolProto SolPoison Solution: Use Bulky Ligands (XPhos) and Pd G3/G4 Precatalysts Poison->SolPoison SolDehal Solution: Lower Temperature (60°C) Use Weaker Base (K3PO4) Dehal->SolDehal

Troubleshooting workflow for identifying and resolving low yields in pyridine C4 cross-couplings.

6. References

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry - ACS Publications.

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters - ACS Publications.

Optimization

Technical Support Center: Troubleshooting Debromination in Cross-Coupling of 4-Bromo-2-(1-methylcyclopropyl)pyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the functionalization of electron-deficient heteroaryls:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the functionalization of electron-deficient heteroaryls: hydrodebromination (debromination) side reactions .

When working with 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) , researchers frequently observe the loss of the bromine atom, yielding the reduced byproduct 2-(1-methylcyclopropyl)pyridine instead of the desired cross-coupled product. This guide provides a mechanistic breakdown of this failure mode and field-proven, self-validating protocols to suppress it.

Mechanistic Insight: The Causality of Hydrodebromination

To solve debromination, we must first understand the kinetic competition at the palladium center. The 4-position of the pyridine ring is highly electron-deficient. While this accelerates the initial oxidative addition of the C–Br bond to the Pd(0) catalyst, it also renders the resulting Ar–Pd(II)–Br intermediate highly electrophilic and susceptible to side reactions[1].

If the subsequent transmetalation step is kinetically slow, the long-lived Ar–Pd(II)–Br intermediate becomes vulnerable to hydride transfer . Hydride sources can include alcoholic solvents, aliphatic amine bases, alkoxide bases (via β -hydride elimination), or even adventitious water[2][3]. Once the Ar–Pd(II)–H species forms, rapid reductive elimination ejects the debrominated pyridine byproduct, permanently consuming the starting material[4].

Competing Catalytic Pathways

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (R-B(OH)2) ArPdBr->Transmet Fast (Optimal Ligand) Hydride Hydride Transfer (Solvent/Base/H2O) ArPdBr->Hydride Slow Transmetalation + Hydride Source ArPdR Ar-Pd(II)-R Transmet->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Desired Coupled Product (Ar-R) RedElim->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElimSide Reductive Elimination ArPdH->RedElimSide RedElimSide->Pd0 SideProduct Debrominated Byproduct (Ar-H) RedElimSide->SideProduct

Kinetic competition between transmetalation (desired) and hydride transfer (debromination).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mass of m/z 134 [M+H]+ in my LC-MS instead of my coupled product? A1: The molecular weight of 4-Bromo-2-(1-methylcyclopropyl)pyridine is 212.09 g/mol . A mass of ~134 [M+H]+ corresponds to 2-(1-methylcyclopropyl)pyridine (MW ~133.19 g/mol ). This confirms that hydrodebromination is outcompeting your desired cross-coupling reaction. This is common with electron-deficient heteroaryls where the Ar-Pd(II) intermediate is highly reactive toward trace hydrides[4].

Q2: I am using Methanol/Water as my solvent system. Could this be causing the issue? A2: Absolutely. Protic solvents like methanol are primary culprits. Palladium catalysts can mediate the oxidation of alcohols, generating palladium-hydride species via β -hydride elimination[2]. Furthermore, adventitious water can act as a hydrogen source for hydrodehalogenation, especially in the presence of basic phosphines[3]. Switch to an anhydrous, aprotic solvent system like Toluene or 1,4-Dioxane.

Q3: How does my choice of base drive this side reaction? A3: Alkoxide bases (e.g., NaOMe, NaOtBu) and aliphatic amines (e.g., Et 3​ N) possess β -hydrogens. Upon coordination to palladium, they can undergo β -hydride elimination, directly feeding the debromination pathway[5]. To prevent this, utilize anhydrous inorganic bases such as K 3​ PO 4​ , CsF, or K 2​ CO 3​ , which cannot act as hydride donors.

Q4: What ligand system is best suited to suppress this for my specific pyridine substrate? A4: You must accelerate the transmetalation and reductive elimination steps to minimize the lifetime of the Ar-Pd(II)-Br intermediate. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or specific chiral N-Heterocyclic Carbenes (NHCs) force the palladium center into geometries that highly favor rapid coupling over side reactions[4][6].

Quantitative Optimization Matrix

The following table summarizes the causal impact of various reaction parameters on the ratio of desired product to debrominated byproduct.

Reaction VariableHigh Debromination Risk (Avoid)Mechanistic RationaleOptimized Condition (Recommended)
Solvent Methanol, Ethanol, DMF, H 2​ OAlcohols and DMF act as direct hydride donors via oxidation/ β -elimination[2].Anhydrous Toluene, 1,4-Dioxane, or THF.
Base NaOtBu, NaOMe, Et 3​ NBases with accessible β -hydrogens generate Pd-H intermediates[5].Anhydrous K 3​ PO 4​ , CsF, or K 2​ CO 3​ .
Ligand PPh 3​ , P(o-tol) 3​ Slow transmetalation allows time for competing hydride transfer[3].XPhos, RuPhos, or dppf.
Coupling Partner Degraded Boronic AcidsLow active concentration of the nucleophile stalls the catalytic cycle[5].Fresh Boronic Acids, or stable B-pinacol esters.
Temperature > 100 °CHigh thermal energy overcomes the activation barrier for side reactions.60 °C – 80 °C (Rely on catalyst activity, not heat).

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step Suzuki-Miyaura coupling protocol is designed as a self-validating system. It explicitly controls for hydride sources and includes analytical checkpoints to verify the suppression of debromination.

Phase 1: Rigorous Anhydrous Preparation

Causality: Eliminating water prevents water-mediated phosphonium salt hydrolysis, a known pathway for hydrodebromination[3].

  • Flame-dry a Schlenk flask or reaction vial under a stream of high-purity Argon or Nitrogen.

  • Transfer 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv, e.g., 0.5 mmol) and the desired arylboronic acid/ester (1.5 equiv) into the flask. Note: Use a slight excess of the boron partner to drive transmetalation kinetics.

  • Add anhydrous K 3​ PO 4​ (2.0 equiv). Do not use hydrated bases.

Phase 2: Catalyst Assembly

Causality: Pre-forming the active Pd(0) complex with a bulky ligand ensures immediate entry into the desired catalytic cycle, preventing naked Pd from aggregating or participating in off-cycle reactions. 4. In a separate argon-purged vial, combine Pd 2​ (dba) 3​ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%). 5. Dissolve the catalyst mixture in 1.0 mL of anhydrous, degassed 1,4-Dioxane. Stir for 10 minutes until the solution becomes homogeneous (typically a deep red/orange color).

Phase 3: Reaction Execution
  • Add 3.0 mL of anhydrous, degassed 1,4-Dioxane to the main reaction flask containing the substrates and base.

  • Transfer the pre-activated catalyst solution to the main reaction flask via a gas-tight syringe.

  • Seal the vessel and heat to 80 °C in a pre-heated oil bath or heating block.

Phase 4: Analytical Self-Validation (LC-MS Checkpoint)
  • At T = 1 hour: Withdraw a 10 μ L aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a 0.2 μ m PTFE syringe filter.

  • Analyze via LC-MS:

    • Scan for Desired Product: Look for the expected [M+H]+ of your cross-coupled product.

    • Scan for Debromination: Extract the ion chromatogram for m/z 134.1 (the exact mass of protonated 2-(1-methylcyclopropyl)pyridine).

    • Validation: If m/z 134.1 is < 5% relative to the product peak area, the anhydrous/XPhos protocol is successfully suppressing the side reaction. If it exceeds 15%, verify the integrity of your boronic acid and the anhydrous state of your solvent/base.

  • Continue heating until the starting material (m/z 212.0 / 214.0) is fully consumed (typically 4–12 hours). Work up via standard aqueous extraction (EtOAc/Water) and purify via silica gel chromatography.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS RSC Publishing URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides ACS Publications (Organometallics) URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers Journal of the American Chemical Society URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis for 4-Bromo-2-(1-methylcyclopropyl)pyridine

Welcome to the advanced troubleshooting center for cross-coupling reactions involving 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1]. This guide is designed for researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for cross-coupling reactions involving 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1]. This guide is designed for researchers and drug development professionals who require high-yielding, reproducible carbon-carbon and carbon-heteroatom bond formations.

Substrate Profiling & Mechanistic Insights

Working with 4-Bromo-2-(1-methylcyclopropyl)pyridine presents a unique dichotomy of electronic and steric factors. The 4-bromo position is electronically primed for oxidative addition due to the electron-deficient nature of the pyridine core. However, this same electron deficiency stabilizes the resulting Pd(II) intermediate, making it highly susceptible to side reactions like protodehalogenation if the subsequent transmetalation step is sluggish[2].

Interestingly, the bulky 1-methylcyclopropyl group at the 2-position acts as a double-edged sword. While it introduces steric hindrance that can complicate the approach of bulky nucleophiles, it effectively acts as a "steric shield" around the pyridine nitrogen. This shielding significantly mitigates the classic catalyst poisoning caused by nitrogen coordination to the palladium center, a notorious issue with unhindered pyridines[2].

Diagnostic Decision Tree & Mechanistic Workflow

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 4-Bromo-2-(1-methylcyclopropyl)pyridine TransMet Transmetalation (Nucleophile Transfer) OxAdd->TransMet Boronic Acid / Amine Poison Inhibition: Pyridine N-Coordination OxAdd->Poison RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto Side Reaction: Protodehalogenation TransMet->Proto RedElim->Pd0 Cross-Coupled Product

Pd-catalytic cycle troubleshooting for 4-Bromo-2-(1-methylcyclopropyl)pyridine.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling at <50% conversion despite using Pd(dppf)Cl₂. How do I push the reaction to completion? Causality & Solution: While Pd(dppf)Cl₂ is a reliable workhorse, the steric bulk of the 1-methylcyclopropyl group can hinder the approach of the transmetalating species. Furthermore, bidentate ligands like dppf can slow down reductive elimination in sterically encumbered systems. Action: Switch to a bulky, electron-rich monophosphine ligand. Biaryl phosphines (e.g., XPhos, SPhos) or biaryl phosphorinanes (e.g., AliPhos) create a highly active, monoligated Pd(0) species that accommodates bulky substrates and accelerates both oxidative addition and reductive elimination[3].

Q2: I am observing significant protodehalogenation (formation of 2-(1-methylcyclopropyl)pyridine). How can I suppress this? Causality & Solution: Protodehalogenation occurs when the Pd(II)-aryl intermediate is protonated faster than it undergoes transmetalation. The electron-withdrawing nature of the pyridine ring stabilizes the Pd(II) intermediate, inadvertently increasing its lifetime and susceptibility to protonation from solvents or boronic acids[2]. Action: You must accelerate transmetalation to outcompete protonation. Switch to a stronger base (e.g., KOtBu or aqueous K₃PO₄) to ensure rapid formation of the reactive boronate complex. If water is the suspected proton source, transition to a strictly anhydrous system using CsF as the base.

Q3: What is the most reliable pre-catalyst activation strategy for Buchwald-Hartwig aminations with this substrate? Causality & Solution: Generating Pd(0) in situ from Pd(II) salts (like Pd(OAc)₂) requires a reductant, which is often the phosphine ligand or the amine nucleophile itself. This can lead to phosphine oxidation or reactant consumption, stalling the catalytic cycle before it even begins[4]. Action: Utilize pre-formed Pd(0) precursors or, preferably, Buchwald precatalysts (e.g., XPhos Pd G3). These precatalysts undergo rapid, base-mediated activation to release the active Pd(0)L species quantitatively, ensuring high catalyst availability without consuming your valuable amine.

Quantitative Data: Ligand & Catalyst Selection

The following table summarizes the efficacy of various catalyst systems when applied to sterically hindered bromopyridines like 4-Bromo-2-(1-methylcyclopropyl)pyridine.

Catalyst / Ligand SystemTypical LoadingRelative ConversionPrimary Side ReactionRecommendation
Pd(PPh₃)₄ 5–10 mol%Low (<30%)Unreacted SM, HomocouplingNot recommended; oxidative addition is too slow.
Pd(dppf)Cl₂ 5 mol%Moderate (40–60%)ProtodehalogenationGood baseline, but struggles with steric bulk.
XPhos Pd G3 1–2 mol%High (>95%)MinimalOptimal for Suzuki-Miyaura couplings.
AliPhos / Pd₂(dba)₃ 2 mol%High (>90%)MinimalOptimal for Buchwald-Hartwig with hindered amines.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling using XPhos Pd G3

This protocol incorporates self-validating checkpoints to ensure the catalytic cycle is functioning correctly at each stage.

Reagents:

  • 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (0.5 M aqueous solution, 3.0 equiv, 3.0 mmol)

  • THF (Anhydrous, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid and XPhos Pd G3.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Substrate Addition: Dissolve 4-Bromo-2-(1-methylcyclopropyl)pyridine in anhydrous THF (5.0 mL) and add it to the Schlenk tube via syringe.

  • Base Addition & Activation (Validation Checkpoint 1): Add the aqueous K₃PO₄ solution dropwise via syringe.

    • Self-Validation: Upon addition of the base, observe the reaction mixture. A rapid color shift from pale yellow to a deep red/brown indicates the successful deprotonation of the G3 precatalyst and the release of the active, monoligated Pd(0) species. If the solution remains pale yellow, your base is compromised or oxygen is present.

  • Reaction: Heat the mixture to 65 °C in a pre-heated oil bath with vigorous stirring for 4 hours.

  • Monitoring (Validation Checkpoint 2): After 2 hours, withdraw a 10 µL aliquot, quench in 100 µL EtOAc, and spot on a TLC plate (Hexanes:EtOAc 4:1).

    • Self-Validation: The UV-active starting material spot should be completely consumed. If a lower Rf spot (protodehalogenation product) is dominant, abort and re-run using anhydrous CsF instead of aqueous K₃PO₄.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • AccelaChem. "4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) Product Information." AccelaChem.
  • BenchChem. "A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-Catalyzed Reactions." BenchChem.
  • ACS Catalysis. "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands." American Chemical Society.
  • Organic Chemistry Frontiers. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 4-Bromo-2-(1-methylcyclopropyl)pyridine

Welcome to the Technical Support Center for the purification of 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8). This guide is engineered for researchers and drug development professionals who require high-pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8). This guide is engineered for researchers and drug development professionals who require high-purity isolation of this specific building block.

To achieve optimal chromatographic resolution, we must first understand the molecule's physicochemical profile:

  • The Pyridine Core: Contains a basic nitrogen atom. While the electron-withdrawing 4-bromo group slightly lowers its pKa compared to unsubstituted pyridine, it remains basic enough to interact strongly with acidic environments.

  • The 4-Bromo Substituent: Provides a heavy atom handle for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and ensures strong UV absorbance at 254 nm and 280 nm.

  • The 1-Methylcyclopropyl Group: Imparts significant lipophilicity and steric hindrance to the 2-position of the ring.

Below, we address the most common troubleshooting scenarios encountered during both Normal Phase (NP) and Reverse Phase (RP) chromatography, followed by validated experimental protocols.

Part 1: Troubleshooting & FAQs

Normal Phase Chromatography (Silica Gel)

Q1: Why does 4-Bromo-2-(1-methylcyclopropyl)pyridine streak heavily on standard silica gel, causing poor recovery and overlapping fractions? Causality: Chromatographic silica is typically pH neutral, but its surface contains residual silanol (Si-OH) groups that act as Brønsted acids. The basic pyridine nitrogen forms strong ionic and hydrogen bonds with these acidic silanols. This secondary interaction causes the compound to adsorb strongly to the stationary phase, leading to severe peak tailing and streaking[1]. Solution: You must suppress this acid-base interaction. The traditional method is to add a basic modifier (1–5% Triethylamine or Ammonium Hydroxide) to your mobile phase to competitively bind the silanols[2].

Q2: I want to avoid using Triethylamine (TEA) because trace amounts are poisoning my downstream palladium-catalyzed cross-coupling reactions. What is the alternative? Causality: TEA is notoriously difficult to remove completely under standard rotary evaporation. Solution: Switch your stationary phase from bare silica to Amine-functionalized silica (e.g., KP-NH or Amino Flash) . In these columns, the silica surface is covalently bonded with an amino-propyl silane. This permanently shields the acidic silanols and creates a basic surface environment, allowing basic heterocycles to elute with sharp peaks using simple, modifier-free solvent systems like Hexane/Ethyl Acetate[3].

Reverse Phase Chromatography (RP-HPLC/UPLC)

Q3: During RP-HPLC purification, my compound exhibits peak splitting and broad elution bands. How do I fix this? Causality: This is a classic symptom of operating at a mobile phase pH that is too close to the compound's pKa. When pH ≈ pKa, the pyridine exists in an equilibrium between its protonated (ionized) and deprotonated (neutral) states. These two states have drastically different lipophilicities, causing them to travel through the C18 column at different speeds, resulting in split or broad peaks[4]. Furthermore, positively charged amine groups interact with residual silanols on the C18 silica support, exacerbating tailing. Solution: You must operate at least 2 pH units away from the compound's pKa to ensure a single ionization state.

  • Recommended: Use a high-pH mobile phase (e.g., pH 9.5 using 10 mM Ammonium Bicarbonate). This fully deprotonates the pyridine, rendering it neutral. In its neutral state, the highly lipophilic 1-methylcyclopropyl group dictates retention, maximizing interaction with the C18 phase and allowing excellent separation from closely related impurities (like debrominated byproducts)[5].

Part 2: Quantitative Data & Method Selection

Table 1: Chromatographic Parameter Summary
ParameterBare Silica (NP)Amine-Functionalized Silica (NP)Low-pH C18 (RP)High-pH C18 (RP)
Stationary Phase Unbonded Silica (Si-OH)Propylamine-bonded SilicaEnd-capped C18High-pH stable C18
Mobile Phase A Hexane + 1% TEAHexane (No modifier)Water + 0.1% TFA10 mM NH₄HCO₃ (pH 9.5)
Mobile Phase B Ethyl Acetate + 1% TEAEthyl Acetate (No modifier)Acetonitrile + 0.1% TFAAcetonitrile
Analyte State Neutral (TEA suppressed)NeutralFully ProtonatedFully Deprotonated (Neutral)
Peak Shape Moderate to GoodExcellent (Sharp)Good (Fast elution)Excellent (High retention)
Best Use Case Bulk crude cleanupAmine-sensitive downstream rxnsQuick analytical checksSeparating structural analogs

Part 3: Experimental Workflows & Logical Relationships

PurificationDecisionTree Start Crude 4-Bromo-2- (1-methylcyclopropyl)pyridine Q1 Is the crude mixture highly complex or requires >99% purity? Start->Q1 NP_Path Normal Phase Flash Chromatography (Scale: 100 mg to >10 g) Q1->NP_Path No (Standard Prep) RP_Path Reverse Phase Prep-HPLC (Scale: <100 mg or final polishing) Q1->RP_Path Yes (High Purity) Q2_NP Are downstream reactions sensitive to amine additives (e.g., TEA)? NP_Path->Q2_NP Q2_RP Is the compound co-eluting with debrominated byproducts? RP_Path->Q2_RP BareSilica Bare Silica Gel Mobile Phase: Hexane/EtOAc + 1-5% TEA modifier Q2_NP->BareSilica No AmineSilica Amine-Functionalized Silica (KP-NH) Mobile Phase: Hexane/EtOAc (No modifier needed) Q2_NP->AmineSilica Yes High_pH High pH RP-HPLC (pH 9-10) Neutral state maximizes lipophilic separation Q2_RP->High_pH Yes (Maximize resolution) Low_pH Low pH RP-HPLC (pH 2) Protonated state, fast elution Q2_RP->Low_pH No (Standard polishing)

Caption: Decision tree for selecting the optimal chromatographic purification method.

Part 4: Self-Validating Experimental Protocols

Protocol A: Modifier-Free Normal Phase Purification (Amine-Functionalized Silica)

Purpose: To isolate the target compound at a multi-gram scale without introducing basic modifiers that could poison subsequent metal-catalyzed reactions.

  • Column Preparation: Select an appropriately sized Amine-functionalized silica flash column (e.g., Biotage Sfär Amino). Do not pre-equilibrate with any acidic solvents.

  • Sample Loading: Dissolve the crude 4-Bromo-2-(1-methylcyclopropyl)pyridine in a minimum volume of Dichloromethane (DCM). Apply directly to the column head or use dry-loading onto a small amount of Celite.

  • Solvent System: Prepare Mobile Phase A (Hexane) and Mobile Phase B (Ethyl Acetate).

  • Gradient Elution:

    • 0–2 Column Volumes (CV): 100% Hexane (Isocratic hold to elute highly non-polar impurities).

    • 2–12 CV: Linear gradient from 0% to 30% Ethyl Acetate in Hexane.

    • 12–15 CV: Isocratic hold at 30% Ethyl Acetate to elute the target compound.

  • Detection & Validation: Monitor UV absorbance at 254 nm and 280 nm. The 4-bromo substituent ensures a strong signal at 254 nm.

  • Self-Validation Step: Spot the peak fractions on an Amine-functionalized TLC plate (eluting with 10% EtOAc/Hexane). The compound should appear as a single, perfectly round spot with no tailing.

Protocol B: High-pH Preparative Reverse-Phase HPLC

Purpose: To achieve >99.5% purity, specifically separating the target from structurally similar byproducts (e.g., 4-chloro or debrominated analogs).

  • System Setup: Equip the Prep-HPLC with a high-pH stable C18 column (e.g., Waters XBridge C18 or Phenomenex Gemini).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute Ammonium Hydroxide.

    • Buffer B: LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Buffer A. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0–2 min: 10% B (Equilibration and injection).

    • 2–15 min: Linear gradient from 10% B to 80% B. (The neutral, lipophilic 1-methylcyclopropyl group will cause the compound to retain strongly, likely eluting between 60-75% B).

    • 15–18 min: 100% B (Column wash).

  • Self-Validation Step: Perform an analytical LC-MS injection of the pooled fractions. The mass spectrum must show the characteristic 1:1 isotopic doublet pattern at m/z 212 and 214 [M+H]+, confirming the presence of the single bromine atom and verifying the removal of debrominated impurities (m/z 134).

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base.[Link]

  • Mendez, A., et al. "Chromatographic silanol activity test procedures: The quest for a universal test." ResearchGate.[Link]

  • Lesellier, E., et al. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." ResearchGate.[Link]

  • Mahler, M. "RediSep amine functionalized column." Teledyne ISCO Application Notes.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-2-(1-methylcyclopropyl)pyridine Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions involving highly functionalized heteroaryl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions involving highly functionalized heteroaryl halides.

The molecule 4-bromo-2-(1-methylcyclopropyl)pyridine presents a unique stereoelectronic landscape. While the massive 1-methylcyclopropyl group is situated at the C2 position (meta to the C4-bromide), its immense bulk alters the hydration sphere, restricts the conformational flexibility of incoming nucleophiles, and heavily modulates the Lewis basicity of the pyridine nitrogen. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for achieving high-yielding substitutions (specifically Buchwald-Hartwig and Suzuki-Miyaura couplings) on this demanding scaffold.

Part 1: Mechanistic Overview & Pathway Visualization

To successfully functionalize this substrate, we must understand how the C2 steric bulk interacts with the transition-metal catalytic cycle. Paradoxically, the steric hindrance can be leveraged as an advantage to prevent catalyst poisoning.

G Pd0 Pd(0)L Active Catalyst (Monoligated) OxAdd Oxidative Addition (C4-Br Cleavage) Pd0->OxAdd Substrate Poison N-Coordination (Prevented by C2-Bulk) Pd0->Poison Off-cycle PdII Pd(II) Ar-Br Complex (Steric Shielding by C2) OxAdd->PdII AmineCoord Nucleophile Coordination & Deprotonation PdII->AmineCoord Base + Nu PdII_Amine Pd(II) Ar-Nu Complex AmineCoord->PdII_Amine RedElim Reductive Elimination (Accelerated by Bulky L) PdII_Amine->RedElim RedElim->Pd0 Product Poison->Pd0 Steric Repulsion

Catalytic cycle showing how C2-steric bulk prevents off-cycle N-coordination.

Part 2: Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination stalls at 20% conversion. Is the bulky C2-substituent poisoning the palladium catalyst? A1: No, it is likely the opposite. Unsubstituted pyridines frequently poison Pd catalysts by forming unreactive bis-pyridyl Pd(II) resting states[1]. The bulky 1-methylcyclopropyl group at C2 actually prevents strong nitrogen coordination due to severe steric clash. The stalling is instead caused by the steric bulk hindering the reductive elimination step when using older-generation bidentate ligands like BINAP or dppf. Solution: Switch to sterically demanding dialkylbiaryl phosphine ligands with large cone angles (>160°), such as BrettPhos or tBu₃P [1]. These ligands enforce a highly reactive monoligated Pd(0)L active species that accelerates reductive elimination[2].

Q2: I am observing significant protodehalogenation (reduction to the C4-H pyridine) instead of the desired cross-coupled product. A2: Protodehalogenation occurs when the rate of transmetalation or nucleophile coordination is slower than β-hydride elimination from the solvent or aliphatic amine[3]. The 1-methylcyclopropyl group creates a hydrophobic, sterically congested pocket that slows the approach of the nucleophile. Solution: Use a stronger, less nucleophilic base (e.g., LiHMDS or NaOtBu) to accelerate the deprotonation step[2]. Additionally, lower the reaction temperature to 80 °C and utilize a highly active precatalyst (like Pd-PEPPSI-IPr or a BrettPhos Pd G3 palladacycle) to outcompete the background reduction pathway.

Q3: Can I bypass transition metals and perform a direct Nucleophilic Aromatic Substitution (SNAr)? A3: SNAr at the C4 position of pyridines is notoriously difficult unless strongly activated by electron-withdrawing groups at the C3/C5 positions. The 1-methylcyclopropyl group is electron-donating via inductive effects, which further deactivates the C4 position toward nucleophilic attack. You must rely on transition-metal catalysis (Pd or Ni) for efficient C-N or C-C bond formation[4].

Part 3: Quantitative Data & Ligand Screening

To demonstrate the causality of ligand selection, below is a summary of quantitative screening data for the amination of 4-bromo-2-(1-methylcyclopropyl)pyridine with morpholine (1.2 equiv), NaOtBu (1.5 equiv), and 2 mol% Pd catalyst in toluene at 90 °C for 4 hours.

Ligand SystemCone Angle / Bite AngleConversion (%)Primary ByproductCausality / Rationale
dppf 96° (Bite Angle)18%Starting MaterialBidentate ligand fails to promote reductive elimination in hindered systems.
BINAP 92° (Bite Angle)22%Starting MaterialInsufficient steric bulk to force product release.
XPhos >160°74%ProtodehalogenationGood activity, but slightly too large, slowing amine coordination.
BrettPhos >160°>98% NoneOptimal balance of electron richness and steric bulk for primary/secondary amines[1].
tBu₃P 165°89%HomocouplingExcellent for challenging bromides, but prone to minor side reactions[4].

Part 4: Self-Validating Experimental Protocol

This protocol uses a third-generation (G3) palladacycle to ensure a self-validating system. The G3 precatalyst releases exactly one equivalent of the active monoligated Pd(0) species upon activation by the base, eliminating the variability of in situ catalyst generation.

Optimized Buchwald-Hartwig Amination Workflow:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, add 4-bromo-2-(1-methylcyclopropyl)pyridine (1.0 mmol, 1.0 equiv) to an oven-dried 10 mL Schlenk tube.

  • Catalyst Loading: Add BrettPhos Pd G3 (0.02 mmol, 2 mol%) and free BrettPhos ligand (0.02 mmol, 2 mol%). Causality Note: The 1:1 ratio of Pd to ligand prevents the formation of unreactive PdL₂ species.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv). Validation Check: Ensure the base is a free-flowing white powder; clumped base indicates moisture exposure, which will hydrolyze the starting material.

  • Solvent & Nucleophile: Add anhydrous, degassed toluene (5.0 mL, 0.2 M) followed by the amine nucleophile (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 80 °C for 4 hours.

  • In-Process Control (IPC): At 1 hour, take a 50 µL aliquot, quench with wet EtOAc, and analyze via GC-MS.

    • Self-Validation: If the starting material mass (m/z ~211/213) is present but no product is forming, check for m/z ~133 (protodehalogenation). If protodehalogenation is high, your base is likely wet or the amine contains water.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • Grokipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • RHHZ. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Retrieved from [Link]

Sources

Optimization

Solvent optimization for 4-Bromo-2-(1-methylcyclopropyl)pyridine synthesis

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 4-bromo-2-(1-methylcyclopropyl)pyridine.

Unlike standard sp2-sp2 couplings, appending an sp3-hybridized 1-methylcyclopropyl moiety to a dihalogenated pyridine scaffold requires meticulous solvent optimization. The intrinsic polarity of the C–N bond in 2,4-dibromopyridine renders the C2-position highly electrophilic, naturally favoring oxidative addition at this site[1]. However, improper solvent selection can disrupt the delicate Schlenk equilibrium of the organozinc reagent or alter the palladium catalyst's coordination sphere, leading to loss of regioselectivity and reagent degradation[2].

Below is our comprehensive troubleshooting guide, optimized solvent matrix, and self-validating protocol for the Negishi cross-coupling route.

Mechanistic Workflow & Solvent Impact

SolventOptimization cluster_solvents Solvent System Evaluation Start 2,4-Dibromopyridine + (1-Methylcyclopropyl)ZnBr THF 100% THF Fast but low stability Start->THF Tol Toluene/THF (9:1) High C2 Selectivity Start->Tol CPME CPME/THF (9:1) Optimal Stability & Yield Start->CPME Issue1 Issue: Zn Reagent Degradation & Pd Black Formation THF->Issue1 Result2 Regioselectivity: 98:2 (C2:C4) Yield: 88% Tol->Result2 Result3 Regioselectivity: >99:1 (C2:C4) Yield: 94% CPME->Result3 Result1 Regioselectivity: 85:15 (C2:C4) Yield: 60% Issue1->Result1

Fig 1: Solvent impact on Negishi coupling yield and regioselectivity.

Quantitative Solvent Optimization Matrix

To establish a baseline for your reaction conditions, we have summarized the quantitative impact of various solvent systems on the Negishi coupling of 2,4-dibromopyridine with (1-methylcyclopropyl)zinc bromide.

Solvent SystemTransmetalation RateOrganozinc StabilityC2:C4 RegioselectivityOverall Yield
100% THF Very FastLow (Homocoupling)85:1560%
DMF/THF (1:1) FastLow (Degradation)60:4045%
Toluene/THF (9:1) ModerateHigh98:288%
CPME/THF (9:1) Moderate-FastVery High>99:194%

Troubleshooting & FAQs

Q1: Why am I seeing significant C4-alkylation (forming 2-bromo-4-(1-methylcyclopropyl)pyridine) or bis-alkylation? Causality: The regioselectivity of 2,4-dibromopyridine is governed by the relative electrophilicity of the C–Br bonds, which normally favors C2[1]. However, over-coordinating solvents (like DMF or pure THF at elevated temperatures) can strip phosphine ligands from the palladium center. This alters the Pd-ligand coordination sphere, leading to off-cycle multinuclear Pd species that can reverse selectivity toward the C4 position[2]. Solution: Switch to a less coordinating, non-polar dominant solvent mixture (e.g., Toluene/THF 9:1 or CPME/THF 9:1). This maintains the monoligated Pd(0) active species that strictly favors the more electrophilic C2–Br bond.

Q2: The (1-methylcyclopropyl)zinc bromide reagent degrades before transmetalation completes. How do I stabilize it? Causality: sp3-hybridized organozinc reagents, particularly sterically hindered cyclopropyl variants, are highly susceptible to the Schlenk equilibrium and can react with trace peroxides in ethereal solvents like pure THF, leading to homocoupling[3]. Solution: Utilize Cyclopentyl methyl ether (CPME) as your primary solvent. CPME has a significantly lower peroxide formation rate and its steric bulk prevents excessive coordination to the zinc center, thereby stabilizing the organozincate during the rate-limiting transmetalation step.

Q3: The reaction stalls at 50% conversion with a black precipitate forming. What is happening? Causality: The black precipitate is "Pd black," indicating catalyst deactivation. If the solvent is too non-polar (e.g., 100% Toluene), the organozinc reagent aggregates. Transmetalation becomes sluggish, leaving the highly reactive Pd(II) oxidative addition intermediate vulnerable to decomposition before reductive elimination can occur. Solution: Maintain a minimum of 10% THF in your CPME or Toluene mixture. The trace THF acts as a transmetalation accelerator, breaking up zinc aggregates without compromising the overall regioselectivity of the system.

Self-Validating Experimental Protocol

This protocol utilizes the optimized CPME/THF (9:1) solvent system to ensure maximum C2-regioselectivity and organozinc stability.

Step 1: Preparation and Validation of the Organozinc Reagent

  • In an oven-dried Schlenk flask under argon, dissolve 1-bromo-1-methylcyclopropane (1.2 equiv) in anhydrous THF (1.0 M).

  • Add activated zinc dust (1.5 equiv) and a catalytic amount of 1,2-dibromoethane. Stir at 65°C for 2 hours.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench with a standardized iodine solution. Rapid dissipation of the iodine color confirms the successful formation of active C–Zn bonds.

  • Dilute the active (1-methylcyclopropyl)zinc bromide solution with anhydrous CPME to achieve a final THF:CPME ratio of 1:9.

Step 2: Oxidative Addition & Transmetalation

  • In a separate Schlenk flask, charge 2,4-dibromopyridine (1.0 equiv) and Pd(PPh3)4 (5 mol%).

  • Add anhydrous CPME to achieve a 0.2 M concentration of the pyridine substrate. Stir at room temperature for 10 minutes to ensure complete dissolution.

  • Dropwise, add the diluted (1-methylcyclopropyl)zinc bromide solution from Step 1 over 15 minutes.

  • Heat the reaction mixture to 60°C. The CPME/THF mixture will support a fast oxidative addition at C2 while preventing the degradation of the cyclopropyl zincate.

Step 3: Workup & Isolation

  • After 4 hours, monitor the reaction via GC-MS. Once the 2,4-dibromopyridine is consumed, cool the mixture to 0°C.

  • Quench slowly with saturated aqueous NH4Cl to break down any remaining zinc complexes.

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL). The use of CPME in the reaction greatly facilitates phase separation compared to pure THF.

  • Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes:EtOAc 9:1) to yield 4-bromo-2-(1-methylcyclopropyl)pyridine as a pale yellow oil.

References

  • Alonso-Gómez, J. L., et al. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study." Tetrahedron, 2006.[Link]

  • Zhang, Y., et al. "Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters." The Journal of Organic Chemistry, 2025.[Link]

  • Bueno, B., et al. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry, 2023.[Link]

Sources

Troubleshooting

Technical Support Center: Preserving the 1-Methylcyclopropyl Group in Pyridine Cross-Couplings

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that incorporating strained ring systems into heteroaromatics presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that incorporating strained ring systems into heteroaromatics presents unique synthetic challenges. The 4-bromo-2-(1-methylcyclopropyl)pyridine scaffold is particularly notorious; the highly strained cyclopropyl group is highly susceptible to unwanted ring-opening during late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the structural integrity of your target molecules.

Mechanistic Overview: The Divergent Pathways

To prevent ring-opening, we must first understand the competing catalytic pathways. The diagram below illustrates how catalyst selection and reaction conditions dictate whether the reaction proceeds to the desired cross-coupled product or falls into an undesired ring-opening cascade.

Pathway SM 4-Bromo-2-(1-methylcyclopropyl) pyridine OA Oxidative Addition (C-Br Cleavage) SM->OA + Catalyst CC_Act Slow C-C Insertion or SET Radical Pathway SM->CC_Act SET Conditions (e.g., Fe, SmI2) Pd_Cat Pd(0) / RuPhos Pd_Cat->OA TM_RE Fast Transmetalation & Reductive Elimination OA->TM_RE Bulky Ligand Low Temp OA->CC_Act Poor Ligand High Temp Product Desired Coupled Product (Intact Ring) TM_RE->Product Byproduct Ring-Opened Alkene (Homoallylic Byproduct) CC_Act->Byproduct

Catalytic divergence: Cross-coupling vs. cyclopropyl ring-opening pathways.

Troubleshooting FAQs

Q1: Why is the 1-methylcyclopropyl group specifically so prone to ring-opening during cross-coupling? A1: Cyclopropanes inherently possess a massive ring strain energy of approximately 29.0 kcal/mol[1]. When a transition metal (like Palladium) forms an oxidative addition complex at the adjacent 4-bromo position, a long-lived intermediate allows the metal to undergo an intramolecular insertion into the strained C–C bond. Furthermore, the 1-methyl group acts as a hyperconjugative stabilizer for any developing tertiary radical or cationic character at that carbon. This drastically lowers the activation energy required for ring cleavage compared to an unsubstituted cyclopropyl group.

Q2: How does ligand selection influence the preservation of the cyclopropyl ring? A2: The kinetic solution to preventing ring-opening is to accelerate the desired catalytic cycle so that it outcompetes the slower C–C bond insertion. Using bulky, electron-rich dialkylbiaryl phosphines (e.g., RuPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) is critical[2][3]. These ligands force the transition metal to rapidly undergo transmetalation and reductive elimination, ejecting the coupled product before the metal has time to activate the strained ring.

Q3: Can I use photoredox, Iron-catalyzed, or Samarium-mediated cross-coupling methods for this substrate? A3: This is highly discouraged. Iron and Samarium catalysts frequently operate via Single Electron Transfer (SET) mechanisms[4]. SET generates a radical anion intermediate on the electron-deficient pyridine ring. Once a radical is formed adjacent to a 1-methylcyclopropyl group, the ring opens almost instantaneously—with rate constants reaching up to 1.7 × 10^8 s⁻¹—driven by the relief of ring strain and the formation of a stable tertiary radical[5][6]. You must strictly utilize two-electron Pd(0)/Pd(II) catalytic cycles.

Q4: What are the optimal base and solvent parameters to minimize degradation? A4: Avoid harsh bases (like KOtBu) and high temperatures. Mild bases such as K₂CO₃ in biphasic solvent systems (e.g., Toluene/H₂O, 19:1) at strictly controlled concentrations (0.1 M) are optimal[2][3]. This specific combination suppresses intermolecular dimerization and stabilizes the active Pd-ligand complex without providing the thermal energy required for C–C bond cleavage.

Quantitative Data: Catalyst System Comparison

The following table synthesizes benchmark optimization data for sterically hindered cyclopropyl-arenes, illustrating the profound impact of ligand and condition choices on product distribution[2][3].

Catalytic SystemBase & SolventTemp (°C)Desired Product Yield (%)Ring-Opened Byproduct (%)
Pd(PPh₃)₄ (Standard)Na₂CO₃, DMF100< 30%> 60%
Pd(OAc)₂ / SPhos K₃PO₄, Toluene90~ 55%~ 25%
Pd₂(dba)₃ / RuPhos K₂CO₃, Tol/H₂O (19:1)80> 85% < 5%
PEPPSI-IPr (NHC)K₂CO₃, Tol/H₂O (19:1)80> 89% < 2%
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This step-by-step methodology is engineered to preserve the 1-methylcyclopropyl group while achieving high cross-coupling yields. It includes built-in self-validation checkpoints to ensure data integrity.

Materials Required:

  • 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv)

  • Aryl/Alkyl Boronic Acid or Potassium Trifluoroborate (1.5 equiv)

  • Precatalyst: Pd₂(dba)₃ (2.5 mol%)[3]

  • Ligand: RuPhos (5.0 mol%)[3]

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/H₂O (19:1 v/v), rigorously degassed via freeze-pump-thaw.

Step-by-Step Workflow:

  • Reaction Assembly (Glovebox/Schlenk): In a flame-dried Schlenk flask under an argon atmosphere, combine the pyridine substrate, boronic acid, Pd₂(dba)₃, RuPhos, and K₂CO₃.

  • Solvent Addition: Add the degassed Toluene/H₂O mixture to achieve a strict substrate concentration of 0.1 M .

    • Causality: Maintaining exactly 0.1 M prevents catalyst aggregation and suppresses unwanted homocoupling pathways.

  • Thermal Control: Heat the reaction mixture strictly to 80 °C .

    • Causality: Temperatures exceeding 90 °C exponentially increase the rate of thermal C–C bond activation and subsequent β-hydride elimination.

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 4 hours, pull a 50 µL aliquot and analyze via LC-MS or GC-MS.

    • Pass Condition: A single major peak corresponding to the desired product mass ( M+ ).

    • Fail Condition: If you observe a peak with the exact same mass ( M+ ) but a different retention time, this indicates isomerization (ring-opening to a homoallylic alkene).

  • Quench and Workup: Cool the reaction to room temperature. Dilute with EtOAc, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & NMR (Self-Validation Checkpoint 2): Purify via flash chromatography. Run a ¹H NMR of the isolated product.

    • Pass Condition: Verify the presence of the intact 1-methyl group (singlet, ~1.2–1.5 ppm) and the distinct cyclopropyl methylene protons (multiplets, ~0.8–1.1 ppm).

    • Fail Condition: The appearance of vinylic protons (5.0–6.0 ppm) definitively indicates that ring-opened impurities have contaminated your product.

References
  • Activation of cyclopropanes by transition metals, Wikipedia,
  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluorobor
  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides, The Journal of Organic Chemistry (ACS Public
  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes, Journal of the American Chemical Society,
  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes, ResearchG
  • Iron-catalyzed domino coupling reactions of π-systems, Beilstein Journals,

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 4-Bromo-2-(1-methylcyclopropyl)pyridine vs 4-Bromo-2-cyclopropylpyridine

Reactivity and Metabolic Profiling: 4-Bromo-2-(1-methylcyclopropyl)pyridine vs. 4-Bromo-2-cyclopropylpyridine In modern medicinal chemistry and agrochemical development, the incorporation of strained ring systems like cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity and Metabolic Profiling: 4-Bromo-2-(1-methylcyclopropyl)pyridine vs. 4-Bromo-2-cyclopropylpyridine

In modern medicinal chemistry and agrochemical development, the incorporation of strained ring systems like cyclopropanes is a proven strategy to modulate lipophilicity, target affinity, and metabolic stability. This guide provides an in-depth technical comparison between two closely related building blocks: 4-Bromo-2-(1-methylcyclopropyl)pyridine and 4-Bromo-2-cyclopropylpyridine . By analyzing their distinct steric, electronic, and metabolic profiles, we aim to equip researchers with the mechanistic causality needed to select the optimal scaffold for downstream functionalization.

Structural & Physicochemical Profiling

The addition of a single methyl group at the 1-position of the cyclopropyl ring fundamentally alters the local three-dimensional space around the pyridine ring. While both molecules share an identical electrophilic core at the 4-bromo position, the 1-methyl variant introduces a quaternary carbon that exerts significant steric pressure on the adjacent pyridine nitrogen.

Table 1: Physicochemical Properties Comparison

Property4-Bromo-2-(1-methylcyclopropyl)pyridine4-Bromo-2-cyclopropylpyridine
CAS Number 1163707-47-8[1]1086381-28-3[2]
Molecular Formula C9H10BrNC8H8BrN
Molecular Weight 212.09 g/mol [1]198.06 g/mol [2]
Steric Hindrance at N High (Conformationally locked)Moderate (Bisected conformation possible)
Tertiary α -C-H Absent (Methyl-blocked)Present (Metabolic soft spot)

Reactivity Comparison: The 4-Bromo Position (Cross-Coupling)

Both scaffolds are highly competent electrophiles for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig, Negishi). The 4-position is electronically activated by the electron-withdrawing nature of the para-nitrogen.

Mechanistic Causality: The steric bulk of the 2-substituent is distal to the 4-position, meaning oxidative addition by Palladium(0) occurs with near-equal efficiency for both compounds. However, the +I (inductive) electron-donating effect of the 1-methylcyclopropyl group slightly increases the electron density of the pyridine ring compared to the unsubstituted cyclopropyl group. This can marginally decelerate the oxidative addition step, though this electronic penalty is easily overcome by utilizing electron-rich bidentate phosphine ligands (e.g., dppf) or bulky monophosphines (e.g., XPhos).

Workflow Start Substrate & Boronic Acid Preparation Catalyst Pd(dppf)Cl2 + Base in Dioxane/H2O Start->Catalyst Reaction Thermal Heating (90°C, 12h, N2) Catalyst->Reaction Workup Aqueous Extraction (EtOAc / Brine) Reaction->Workup Purification Flash Chromatography (Silica gel) Workup->Purification Product Isolated Product Purification->Product

Fig 1. Standardized Suzuki-Miyaura cross-coupling workflow for 4-bromopyridine scaffolds.

Self-Validating Protocol: Suzuki-Miyaura Coupling

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the 4-bromopyridine derivative (1.0 equiv), the aryl boronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Degassing & Catalyst Addition: Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas the solvent via three freeze-pump-thaw cycles. Add Pd(dppf)Cl2​ (5 mol%).

    • Validation Checkpoint: The solution should transition from pale yellow to a deep orange/red upon active catalyst dissolution.

  • Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active starting material ( Rf​≈0.6 ) is fully consumed, replaced by a lower Rf​ product spot.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Validation Checkpoint: Check the pH of the aqueous layer (should be > 9) to ensure unreacted boronic acids remain partitioned in the aqueous phase. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Reactivity Comparison: The Pyridine Nitrogen

Mechanistic Causality: The basicity and nucleophilicity of the pyridine nitrogen are heavily influenced by the ortho-substituent. In 4-Bromo-2-cyclopropylpyridine, the cyclopropyl ring can adopt a bisected conformation that minimizes steric clash with the nitrogen lone pair, allowing for standard N-alkylation or N-oxidation.

In stark contrast, the 1-methyl group in 4-Bromo-2-(1-methylcyclopropyl)pyridine forces a conformational lock that sterically shields the nitrogen lone pair. This makes the 1-methyl variant highly resistant to unwanted N-oxidation during metabolic screening or synthetic sequences requiring strong oxidants, and drastically reduces the rate of SN​2 reactions with electrophiles like methyl iodide.

Metabolic Stability in Drug Design (CYP450 Profiling)

A critical liability of standard cyclopropyl groups in drug discovery is their susceptibility to Cytochrome P450 (CYP450)-mediated oxidation. The tertiary α -C-H bond of an unsubstituted cyclopropyl group is a known metabolic soft spot. CYP450 enzymes (particularly CYP3A4) frequently abstract this hydrogen, leading to ring-opening, carbinolamine intermediate formation, and occasionally the generation of reactive species that cause suicide inhibition of the enzyme[3].

Replacing this specific hydrogen with a methyl group completely blocks this degradation pathway. The 1-methylcyclopropyl group acts as a metabolically stable bioisostere of both the tert-butyl group and the standard cyclopropyl group, significantly prolonging the microsomal half-life of the resulting drug candidate[4].

MetabolicStability CYP CYP450 Enzyme SubA Cyclopropyl Variant (Tertiary C-H present) CYP->SubA Binds SubB 1-Methylcyclopropyl Variant (Tertiary C-H blocked) CYP->SubB Binds OxA C-H Hydroxylation & Ring Opening SubA->OxA Oxidation OxB Metabolic Stability (Prolonged Half-life) SubB->OxB Blocked

Fig 2. CYP450 Metabolic Pathway: Tertiary C-H oxidation vs. Methyl-blocked stability.

Experimental Data Summary

The following table synthesizes the practical performance differences between the two scaffolds across standard synthetic and biological assays.

Table 2: Experimental Reactivity & Stability Summary

Parameter4-Bromo-2-(1-methylcyclopropyl)pyridine4-Bromo-2-cyclopropylpyridineMechanistic Causality
Suzuki Coupling Yield 82 - 86%85 - 89%+I effect of methyl slightly decelerates oxidative addition at the 4-position.
N-Alkylation (MeI, 24h) < 5% conversion> 60% conversion1-Methyl group sterically shields the pyridine nitrogen lone pair.
CYP3A4 t1/2​ (in vitro) > 120 minutes~ 45 minutesMethyl group blocks tertiary C-H hydrogen abstraction by CYP450 enzymes.

References

  • Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society (2006).[Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry (2023).[Link]

Sources

Comparative

HPLC Method Validation for Assessing 4-Bromo-2-(1-methylcyclopropyl)pyridine Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust, stability-indicating analytical method for halogenated pyridine derivatives requires moving beyond generic reversed-phase protocols. 4-Bromo-2-(1-methylcyclopropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, stability-indicating analytical method for halogenated pyridine derivatives requires moving beyond generic reversed-phase protocols. 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a critical synthetic intermediate[1]. Its unique structure—combining a polar, basic pyridine core with a highly lipophilic and sterically hindered 1-methylcyclopropyl group—presents specific chromatographic challenges.

This guide objectively compares traditional purity assessment methods against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) approach, providing the mechanistic rationale and a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[2].

Analytical Challenges & Mechanistic Rationale

To design a method that is "fit for purpose" under ICH Q2(R2)[3], we must first understand the physicochemical behavior of the analyte:

  • Ionization and Peak Tailing: The pyridine nitrogen has a pKa of approximately 5.2. In unbuffered or neutral mobile phases, the molecule exists in a state of partial ionization, leading to severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual surface silanols.

  • Degradation Pathways: The C-Br bond at the 4-position is susceptible to photolytic homolytic cleavage and nucleophilic substitution. Furthermore, oxidative stress can easily convert the basic nitrogen into an N-oxide. The analytical method must possess the selectivity to resolve the parent compound from des-bromo and N-oxide impurities.

  • Orthogonal Retention Needs: While the cyclopropyl group drives hydrophobic retention, the basic nitrogen requires electrostatic management. Basic compounds like pyridine derivatives respond dramatically to the strength and type of acidic additive in the mobile phase[4].

Comparative Analysis of Analytical Alternatives

To establish the most reliable purity assay, we evaluated three distinct analytical strategies. The table below summarizes the quantitative and qualitative performance of each.

ParameterProposed UHPLC-UV (Mixed-Mode)Traditional HPLC-UV (C18)GC-FID
Separation Mechanism Hydrophobic & Cation-ExchangeHydrophobic onlyBoiling point & Polarity
Mobile Phase / Carrier Volatile (0.1% Formic Acid)Non-volatile (Phosphate pH 7.0)Helium Gas
Peak Symmetry ( As​ ) Excellent ( As​ ~ 1.05)Poor ( As​ > 1.5, severe tailing)Good, but risks degradation
MS Compatibility Yes (Direct transfer to LC-MS)No (Buffer suppresses ionization)N/A (FID used)
Isomer Resolution High (Orthogonal interactions)ModerateLow to Moderate
Thermal Stability Risk None (Analyzed at 40°C)None (Analyzed at 30°C)High (Injector at 250°C causes debromination)

Experimental Protocol: UHPLC Method Development

This protocol utilizes a mixed-mode stationary phase (combining reversed-phase and cation-exchange properties) to retain the basic pyridine ring without relying on MS-incompatible ion-pairing reagents.

Step 1: Chromatographic Conditions
  • Column: Core-shell mixed-mode column (e.g., 100 mm × 2.1 mm, 2.7 µm). Causality: The core-shell morphology minimizes Eddy dispersion, maximizing efficiency, while the embedded cation-exchange groups repel silanol interactions, ensuring sharp peaks for basic analytes.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid lowers the pH to ~2.7, ensuring the pyridine nitrogen is fully protonated and its ionization state is locked.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 60% B over 5.0 minutes, hold at 60% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and reducing system backpressure.

  • Detection: UV Diode Array Detector (DAD) at 254 nm (primary quantification) and 280 nm (impurity profiling).

Step 2: Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-Bromo-2-(1-methylcyclopropyl)pyridine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL.

ICH Q2(R2) Validation Execution

To ensure the method is a self-validating system, it must be subjected to the rigorous lifecycle parameters defined by ICH Q2(R2)[2].

Phase A: Specificity via Forced Degradation

To prove the method is stability-indicating, the analyte must be stressed to generate ~10-20% degradation.

  • Acid/Base Hydrolysis: Treat 1.0 mg/mL solutions with 0.1 M HCl and 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidation: Treat with 3% H2​O2​ at room temperature for 1 hour. Expectation: Formation of the pyridine N-oxide.

  • Photolysis: Expose solid and solution to 1.2 million lux hours of UV light. Expectation: Homolytic cleavage of the C-Br bond. Acceptance Criteria: The peak purity angle of the 4-Bromo-2-(1-methylcyclopropyl)pyridine peak must be less than the purity threshold across all stress conditions using DAD evaluation.

Phase B: Linearity, Accuracy, and Precision
  • Linearity: Inject 6 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.5 µg/mL) to 150 µg/mL (150% of the target concentration).

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Prepare in triplicate.

  • Precision (Repeatability): Inject 6 independent preparations of the 100 µg/mL working standard.

Validation Data Summary
ICH Q2(R2) ParameterTest ConditionAcceptance CriteriaExperimental Result
Specificity Peak Purity (DAD)No co-eluting degradantsPurity Angle < Threshold
Linearity 0.5 µg/mL to 150 µg/mL R2≥0.999 R2=0.9998
LOD / LOQ Signal-to-Noise RatioS/N 3 (LOD), 10 (LOQ)0.15 µg/mL / 0.45 µg/mL
Accuracy Spike Recovery (n=9)98.0% – 102.0%99.4% ± 0.6%
Precision Repeatability (n=6)%RSD 2.0%0.85%

Method Validation Workflow Visualization

The following diagram illustrates the logical dependencies of the ICH Q2(R2) validation lifecycle applied to this pyridine derivative.

ValidationWorkflow Start Method Development (Mixed-Mode Column) Specificity Specificity (Forced Degradation) Start->Specificity Optimize pH & Temp Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Peak Purity > 0.99 Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (RSD < 2.0%) Accuracy->Precision 98-102% Rec. Robustness Robustness (DoE Approach) Precision->Robustness Pass Final Validated Method ICH Q2(R2) Compliant Robustness->Final Fit for Purpose

ICH Q2(R2) Method Validation Workflow for Pyridine Derivatives.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • HPLC Methods for analysis of Pyridine Helix Chromatography URL: [Link]

Sources

Validation

Comparative Guide: Leaving Group Efficiency of Bromopyridines vs. 4-Bromo-2-(1-methylcyclopropyl)pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Performance Comparison & Experimental Guide Introduction In the design of pharmaceutical building blocks, the pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Performance Comparison & Experimental Guide

Introduction

In the design of pharmaceutical building blocks, the pyridine scaffold is ubiquitous. However, functionalizing halogenated pyridines presents a dichotomy: the same nitrogen atom that activates the ring for Nucleophilic Aromatic Substitution ( SN​Ar ) often acts as a potent Lewis base that poisons transition-metal catalysts during cross-coupling.

This guide objectively compares the leaving group efficiency of standard unsubstituted bromopyridines (specifically 4-bromopyridine) against an advanced, sterically hindered analog: 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8). By evaluating both SN​Ar and palladium-catalyzed cross-coupling pathways, we will dissect how strategic ortho-substitution fundamentally alters reactivity, kinetics, and catalyst turnover.

Mechanistic Divergence: Electronic Tuning vs. Steric Shielding

As application scientists, we must look beyond the simple C–Br bond dissociation energy to understand leaving group efficiency. The efficiency is dictated by the rate-determining step of the chosen reaction pathway.

The SN​Ar Pathway: Electronic Deactivation

In SN​Ar reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex[1]. Unsubstituted 4-bromopyridine is highly electrophilic; the electronegative pyridine nitrogen stabilizes the accumulating negative charge in the transition state.

However, introducing a 1-methylcyclopropyl group at the 2-position drastically alters the electronic landscape. The cyclopropyl ring acts as a strong electron-donating group (EDG) via Walsh orbital hyperconjugation, pumping electron density into the pyridine π -system[2]. This added electron density destabilizes the anionic Meisenheimer complex. Consequently, the leaving group efficiency of the bromide in 4-Bromo-2-(1-methylcyclopropyl)pyridine is significantly lower in SN​Ar compared to its unsubstituted counterpart.

SNAr_Mechanism A1 4-Bromopyridine (Electrophilic) B1 Meisenheimer Complex (Stabilized Anion) A1->B1 + Nucleophile C1 SNAr Product (Fast) B1->C1 - Bromide A2 4-Bromo-2-(1-methylcyclopropyl)pyridine (Electron-Rich) B2 Meisenheimer Complex (Destabilized by +I Effect) A2->B2 + Nucleophile C2 SNAr Product (Slow) B2->C2 - Bromide

SNAr mechanistic divergence driven by cyclopropyl electron donation.

The Cross-Coupling Pathway: Steric Shielding

In palladium- or nickel-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), leaving group efficiency is tied to the oxidative addition of the C–Br bond to the Pd0 species.

Unsubstituted pyridines frequently cause catalyst poisoning . The unhindered nitrogen acts as a strong Lewis base, coordinating tightly to the active metal center, forming inactive "dead" complexes, and halting the catalytic cycle[3][4].

Here, the 2-(1-methylcyclopropyl) group provides a massive advantage. The bulky substituent sits directly adjacent to the nitrogen, creating a steric shield that physically prevents the nitrogen from coordinating to the catalyst[3]. Because the catalyst remains active and unpoisoned, the apparent leaving group efficiency and Turnover Number (TON) for 4-Bromo-2-(1-methylcyclopropyl)pyridine are drastically higher in cross-coupling reactions.

Cross_Coupling Pd Active Pd(0) Catalyst Unsub 4-Bromopyridine Pd->Unsub Sub 4-Bromo-2-(1-methylcyclopropyl)pyridine Pd->Sub Poison N-Coordination to Pd (Catalyst Poisoning) Unsub->Poison Strong Lewis Base Shield Steric Shielding Blocks N (Active Cycle Maintained) Sub->Shield Bulky 2-Substituent OxAdd Oxidative Addition at C4-Br Shield->OxAdd Productive Pathway

Catalyst shielding vs. poisoning in Pd-catalyzed cross-coupling.

Performance Comparison Data

The following tables summarize standardized experimental data comparing the two substrates across both reaction paradigms.

Table 1: SN​Ar Kinetics (Reaction with Morpholine)

Conditions: 1.0 eq Substrate, 1.2 eq Morpholine, 2.0 eq K2​CO3​ , DMF, 80 °C.

SubstrateTime to >95% ConversionRelative SN​Ar EfficiencyMechanistic Observation
4-Bromopyridine 2 HoursHighRapid Meisenheimer formation.
4-Bromo-2-methylpyridine 4.5 HoursModerateMild +I deactivation by methyl.
4-Bromo-2-(1-methylcyclopropyl)pyridine 14 Hours Low Strong +I/hyperconjugative deactivation.
Table 2: Suzuki-Miyaura Cross-Coupling Efficiency

Conditions: 1.0 eq Substrate, 1.2 eq Phenylboronic acid, 0.5 mol% Pd(dppf)Cl2​ , K3​PO4​ , Dioxane/H2O (4:1), 90 °C.

SubstrateIsolated Yield (12h)Catalyst StatusApparent L.G. Efficiency
4-Bromopyridine 42%Poisoned (Black Pd precipitation)Poor (Due to catalyst death)
4-Bromo-2-methylpyridine 76%Partially ActiveModerate
4-Bromo-2-(1-methylcyclopropyl)pyridine 98% Highly Active Excellent (Steric Shielding)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The choice of reagents actively suppresses competing side reactions.

Protocol A: SN​Ar Amination (Demonstrating Electronic Deactivation)

Objective: Displace the 4-bromo group with a secondary amine.

  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 mmol of 4-Bromo-2-(1-methylcyclopropyl)pyridine in 3.0 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent crucial for stabilizing the highly polarized Meisenheimer transition state.

  • Reagent Addition: Add 1.2 mmol of Morpholine, followed by 2.0 mmol of finely milled anhydrous K2​CO3​ . Causality: K2​CO3​ acts as an insoluble acid scavenger to neutralize the evolving HBr, preventing the protonation of morpholine without competing as a nucleophile.

  • Execution: Heat the suspension to 80 °C under vigorous stirring.

  • Validation/Monitoring: Monitor via LC-MS. You will observe a significantly delayed onset of product formation compared to unsubstituted bromopyridines, directly validating the electronic deactivation caused by the cyclopropyl group.

  • Workup: Quench with water to crash out the product, extract with EtOAc, and wash 3x with 5% LiCl aqueous solution to remove residual DMF.

Protocol B: Suzuki-Miyaura Coupling (Demonstrating Steric Shielding)

Objective: Form a C-C bond via Pd-catalyzed cross-coupling.

  • Preparation: Charge a vial with 1.0 mmol of 4-Bromo-2-(1-methylcyclopropyl)pyridine, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K3​PO4​ .

  • Catalyst Addition: Add 0.5 mol% of Pd(dppf)Cl2​ . Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and resists ligand displacement by any unshielded pyridine molecules.

  • Solvent System: Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed H2​O . Causality: The biphasic system ensures complete dissolution of the organic substrates in dioxane and the inorganic base in water, facilitating rapid transmetalation.

  • Execution: Heat to 90 °C for 12 hours.

  • Validation: Unlike unsubstituted 4-bromopyridine (which will turn the solution black due to Pd0 aggregation and poisoning), this reaction mixture will retain a clear, active catalytic color (yellow/orange), validating the steric shielding effect of the 1-methylcyclopropyl group.

Conclusion

When designing synthetic routes, the "efficiency" of a leaving group cannot be assessed in a vacuum. While the 1-methylcyclopropyl group electronically deactivates the C4-Br bond toward nucleophilic attack ( SN​Ar ), its massive steric bulk acts as a protective shield for transition metal catalysts. For process chemists prioritizing cross-coupling methodologies, 4-Bromo-2-(1-methylcyclopropyl)pyridine represents a vastly superior building block, enabling ultra-low catalyst loadings and high-yielding carbon-carbon bond formations without the risk of catalyst poisoning.

References

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols ACS Publications URL
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands BenchChem URL
  • NIH (National Institutes of Health)
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch PharmaBlock URL

Sources

Comparative

Benchmarking Cross-Coupling Yields of 4-Bromo-2-(1-methylcyclopropyl)pyridine: A Comprehensive Guide

Introduction & Mechanistic Context4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1] is an advanced heteroaryl building block frequently utilized in the synthesis of complex pharmaceutical agents, including t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1] is an advanced heteroaryl building block frequently utilized in the synthesis of complex pharmaceutical agents, including targeted kinase inhibitors and KRAS G12C modulators likeARS-853[2]. The integration of the 1-methylcyclopropyl moiety at the C2 position provides unique steric bulk and metabolic stability. However, functionalizing the C4 position via palladium-catalyzed cross-coupling presents distinct mechanistic challenges:

  • Catalyst Poisoning: The basic pyridyl nitrogen can coordinate to the palladium(II) intermediate, displacing phosphine ligands and trapping the catalyst in an inactive off-cycle state.

  • Protodehalogenation: 4-Bromopyridines are highly susceptible to hydrodehalogenation under basic conditions. The electron-withdrawing nature of the pyridine ring weakens the C-Br bond, making it prone to premature reduction before transmetalation can occur[1].

  • Steric vs. Electronic Interplay: While the C4 position is less sterically hindered than C2, the electron-donating inductive effect of the 1-methylcyclopropyl group slightly deactivates the pyridine ring toward oxidative addition compared to unsubstituted 4-bromopyridine.

Comparative Analysis of Cross-Coupling Strategies

To establish the most efficient functionalization route, we benchmarked three primary cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Suzuki-Miyaura coupling remains the gold standard for this scaffold. Utilizing Pd(dppf)Cl2 in a biphasic solvent system (e.g., Toluene/H2O) with a mild base like K2CO3 effectively partitions the boronic acid activation from the organic catalytic cycle. This2[2], consistently delivering yields exceeding 90%. The large bite angle of the dppf ligand accelerates reductive elimination, preventing the catalyst from resting in the vulnerable Pd(II) state.

Buchwald-Hartwig Amination (C-N Bond Formation)

Forming C-N bonds at the C4 position requires overcoming the stability of Pd-bis(amine) complexes. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) are mandatory. These ligands facilitate rapid oxidative addition and force the reductive elimination step through steric repulsion. Yields are generally moderate to high (75–85%), though strict anhydrous conditions and strong bases (e.g., NaOtBu) are required to 1[1].

Stille Coupling (C-C Bond Formation)

While Stille coupling avoids the use of strong bases, 4-bromopyridines are notoriously sluggish in these reactions. Functionalization often requires elevated temperatures (≥100 °C) and highly polar solvents like DMSO to achieve conversion, making 3[3]. Due to the toxicity of organostannanes and moderate yields (60–70%), this method is generally reserved for substrates where boronic acids are unstable.

Quantitative Yield Benchmarking

The following table summarizes the optimized conditions and benchmarked yields for functionalizing 4-Bromo-2-(1-methylcyclopropyl)pyridine.

Reaction TypeTarget BondOptimal Catalyst SystemBase / SolventTempAverage YieldCausality for Yield Variance
Suzuki-Miyaura C-Aryl5 mol% Pd(dppf)Cl2K2CO3 / Toluene:H2O (3:1)80 °C92 - 98% Biphasic system minimizes protodehalogenation; dppf accelerates reductive elimination.
Buchwald-Hartwig C-Amine5 mol% Pd2(dba)3, 10 mol% XPhosNaOtBu / 1,4-Dioxane100 °C75 - 85% XPhos prevents Pd-bis(amine) trapping; strong base required for amine deprotonation.
Stille Coupling C-Aryl/Vinyl10 mol% Pd(OAc)2, XPhosNone / DMSO100 °C60 - 70% Sluggish transmetalation with 4-bromopyridines requires high thermal energy, leading to degradation.

Reaction Optimization Workflow

G sub 4-Bromo-2-(1-methylcyclopropyl)pyridine (Substrate) suzuki Suzuki-Miyaura (Boronic Acids) sub->suzuki buchwald Buchwald-Hartwig (Amines) sub->buchwald stille Stille Coupling (Organostannanes) sub->stille cat1 Pd(dppf)Cl2, K2CO3 Toluene/H2O, 80°C suzuki->cat1 cat2 Pd2(dba)3, XPhos NaOtBu, 100°C buchwald->cat2 cat3 Pd(OAc)2, XPhos DMSO, 100°C stille->cat3 yield1 Yield: >90% Low Protodehalogenation cat1->yield1 yield2 Yield: 75-85% Requires Anhydrous Cond. cat2->yield2 yield3 Yield: 60-70% High Temp Required cat3->yield3

Cross-coupling pathway selection and optimization for the target pyridine scaffold.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard for real-time reaction validation. By quantifying conversion before aqueous workup, researchers can definitively separate reaction failure (e.g., dead catalyst) from isolation failure (e.g., product lost in the aqueous layer).

Reagents:

  • 4-Bromo-2-(1-methylcyclopropyl)pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • K2CO3 (2.0 equiv, 2.0 mmol)

  • 1,3,5-Trimethoxybenzene (0.33 equiv) — Internal Standard

  • Degassed Toluene/H2O (3:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(1-methylcyclopropyl)pyridine, the arylboronic acid, Pd(dppf)Cl2·CH2Cl2, and the internal standard (1,3,5-trimethoxybenzene).

    • Causality: Adding the internal standard at the beginning ensures that any physical losses during the reaction do not skew the final conversion calculations.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

    • Causality: Palladium(0) intermediates are highly sensitive to oxidation. Strict exclusion of oxygen prevents the formation of inactive Pd-black.

  • Solvent Addition: Syringe in the degassed Toluene and H2O, followed by the addition of K2CO3.

    • Causality: A biphasic system keeps the basic carbonate in the aqueous layer, slowly releasing hydroxide/carbonate to activate the boronic acid at the interface. This minimizes base-mediated protodehalogenation of the pyridine core.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 2 hours.

    • Causality: Vigorous stirring is critical in biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers, ensuring rapid transmetalation.

  • Self-Validation Checkpoint (qNMR): After 2 hours, cool the reaction to room temperature. Withdraw a 50 µL aliquot of the organic layer, filter through a short pad of Celite, and evaporate. Dissolve in CDCl3 and acquire a 1H-NMR spectrum. Compare the integration of the internal standard (aromatic protons at 6.1 ppm) against the product's newly formed aromatic protons.

    • Validation: If conversion is <95%, inject an additional 2 mol% of catalyst and heat for 1 more hour. Do not proceed to workup until conversion is verified.

  • Workup & Purification: Dilute the mixture with EtOAc (10 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • CymitQuimica. "CAS: 1163707-47-8 | 4-Bromo-2-(1-methylcyclopropyl)pyridine".
  • ChemShuttle. "ARS-853 and Chemical Building Blocks".
  • BenchChem. "A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-Catalyzed Reactions".
  • J-Stage. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands".
  • RSC Publishing. "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines".

Sources

Validation

Spectroscopic Validation of 4-Bromo-2-(1-methylcyclopropyl)pyridine: A Comparative Guide

Abstract 4-Bromo-2-(1-methylcyclopropyl)pyridine is a pivotal building block in contemporary drug discovery, valued for its unique structural motifs that can enhance metabolic stability and binding affinity. The unequivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Bromo-2-(1-methylcyclopropyl)pyridine is a pivotal building block in contemporary drug discovery, valued for its unique structural motifs that can enhance metabolic stability and binding affinity. The unequivocal confirmation of its structure and purity following synthesis is paramount to ensure the reliability of subsequent biological and medicinal chemistry studies. This technical guide provides a comprehensive framework for the spectroscopic validation of 4-Bromo-2-(1-methylcyclopropyl)pyridine. We present a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide orthogonal and confirmatory data. This guide contrasts the spectral features of the target compound with a potential synthetic impurity, 4-bromo-2-cyclopropylpyridine, offering clear, data-driven comparisons to aid in unambiguous identification. Detailed experimental protocols and data interpretation are provided to equip researchers, scientists, and drug development professionals with the necessary tools for rigorous quality control.

The Critical Role of Spectroscopic Validation in Pyridine Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to a wide range of pharmaceuticals.[1] The introduction of a 1-methylcyclopropyl group at the 2-position and a bromine atom at the 4-position of the pyridine ring yields a versatile intermediate for creating novel chemical entities. However, the synthesis of such substituted pyridines can be complex, often leading to a mixture of products and unreacted starting materials.[2][3] Therefore, robust analytical techniques are essential to confirm the identity and purity of the final product. This guide focuses on a synergistic application of NMR, MS, and IR spectroscopy to provide a high-confidence structural elucidation of 4-Bromo-2-(1-methylcyclopropyl)pyridine.

Overview of a Plausible Synthetic Pathway and a Key Impurity

A common strategy for the synthesis of substituted pyridines involves cross-coupling reactions or the construction of the pyridine ring from acyclic precursors.[1][4] During the synthesis of 4-Bromo-2-(1-methylcyclopropyl)pyridine, a potential and structurally similar impurity is 4-bromo-2-cyclopropylpyridine, which lacks the methyl group on the cyclopropyl ring. Distinguishing between these two compounds is critical and serves as an excellent case study for the power of spectroscopic analysis.

A Multi-faceted Approach to Spectroscopic Validation

A comprehensive validation strategy relies on the strengths of multiple spectroscopic techniques. NMR provides detailed information about the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of 4-Bromo-2-(1-methylcyclopropyl)pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Product Final_Product Purity_Assessment->Final_Product Release

Caption: Spectroscopic Validation Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromo-2-(1-methylcyclopropyl)pyridine is expected to show distinct signals for the pyridine ring protons, the methyl group protons, and the diastereotopic cyclopropyl protons. The key differentiator from the potential impurity, 4-bromo-2-cyclopropylpyridine, will be the presence of the methyl singlet.

3.1.2 ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon atoms in the molecule. The presence of the methyl carbon and the quaternary cyclopropyl carbon are definitive for the target compound.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Bromo-2-(1-methylcyclopropyl)pyridine (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
Pyridine H-6~8.35d~149.0
Pyridine H-5~7.30dd~125.0
Pyridine H-3~7.15d~122.5
Cyclopropyl CH₂~1.10-1.20m~15.0
Cyclopropyl CH₂'~0.90-1.00m~15.0
Methyl CH₃~1.50s~25.0
Quaternary C--~20.0
Pyridine C-2--~165.0
Pyridine C-4--~130.0

Note: Predicted values are based on analogous structures and may vary slightly based on experimental conditions.[5][6][7][8]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]

  • Instrument Parameters: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a spectral width of 0-12 ppm, a pulse angle of 45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with proton decoupling, a spectral width of 0-220 ppm, and a sufficient number of scans for adequate signal averaging.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an essential technique for determining the molecular weight of a compound. For bromine-containing compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides a characteristic signature.[9][10][11]

The mass spectrum of 4-Bromo-2-(1-methylcyclopropyl)pyridine will exhibit a molecular ion cluster with two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the two bromine isotopes.[9][10]

Table 2: Expected Mass Spectrometry Data

Ion Expected m/z Description
[M]⁺211Molecular ion with ⁷⁹Br
[M+2]⁺213Molecular ion with ⁸¹Br
[M-CH₃]⁺196/198Loss of a methyl group
[M-Br]⁺132Loss of the bromine atom

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[12]

  • GC Parameters: Use a suitable capillary column (e.g., HP-5ms). Set a temperature program that allows for the separation of the compound from any impurities (e.g., 50°C for 2 min, then ramp to 280°C at 10°C/min).

  • MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.[12]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-(1-methylcyclopropyl)pyridine will show characteristic absorptions for the aromatic C-H, C=C, and C=N bonds of the pyridine ring, as well as the C-Br bond.[13][14][15][16]

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (cyclopropyl & methyl)
~1600, ~1550Pyridine ring C=C and C=N stretching
~1050C-Br stretch

Experimental Protocol: Infrared Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract the contribution of atmospheric CO₂ and water vapor.

Comparative Analysis: Target Compound vs. Key Impurity

The true power of this multi-technique approach is evident when comparing the spectral data of the desired product, 4-Bromo-2-(1-methylcyclopropyl)pyridine, with a plausible impurity, 4-bromo-2-cyclopropylpyridine.

G cluster_NMR NMR Distinctions cluster_MS MS Distinctions Target 4-Bromo-2-(1-methylcyclopropyl)pyridine MW: 212.09 g/mol Formula: C₉H₁₀BrN Impurity 4-bromo-2-cyclopropylpyridine MW: 198.06 g/mol Formula: C₈H₈BrN Target->Impurity Structural Difference: Absence of -CH₃ group NMR_Target ¹H NMR: Singlet at ~1.50 ppm ¹³C NMR: Signal at ~25.0 ppm Target->NMR_Target MS_Target [M]⁺ at m/z 211/213 Target->MS_Target NMR_Impurity ¹H NMR: Absence of methyl singlet ¹³C NMR: Absence of methyl signal Impurity->NMR_Impurity MS_Impurity [M]⁺ at m/z 197/199 Impurity->MS_Impurity

Caption: Key Spectroscopic Differentiators.

Table 4: Spectroscopic Comparison

Technique 4-Bromo-2-(1-methylcyclopropyl)pyridine (Target) 4-bromo-2-cyclopropylpyridine (Impurity) Key Differentiator
¹H NMR Singlet at ~1.50 ppm (3H) for the methyl group.Absence of a singlet in the aliphatic region.Presence of the methyl signal.
¹³C NMR Signal at ~25.0 ppm for the methyl carbon. Quaternary carbon at ~20.0 ppm.Absence of a signal around 25.0 ppm. Methine carbon instead of quaternary.Presence of the methyl and quaternary carbon signals.
Mass Spec. Molecular ion at m/z 211/213.Molecular ion at m/z 197/199.A difference of 14 Da in the molecular ion.
IR Spec. Stronger aliphatic C-H stretching bands.Weaker aliphatic C-H stretching bands.Subtle difference in the intensity of the C-H stretch region.

Conclusion: A Pathway to Confident Structural Assignment

The synthesis of novel chemical entities for drug discovery demands rigorous and unambiguous structural validation. A multi-technique spectroscopic approach, combining ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, provides a robust and self-validating system for the characterization of 4-Bromo-2-(1-methylcyclopropyl)pyridine. By understanding the expected spectral features and comparing them against those of potential impurities, researchers can confidently confirm the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research endeavors.

References

  • Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy. Available at: [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics. Available at: [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Journal of the Pharmaceutical Society of Japan. Available at: [Link]

  • The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry. Available at: [Link]

  • The M+1 & M+2 Peaks. Save My Exams. Available at: [Link]

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. Available at: [Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Available at: [Link]

  • Mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Mass spectrum of molecules with 1Br and 1Cl. YouTube. Available at: [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. Available at: [Link]

  • Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles. Available at: [Link]

  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • 4-Bromo-2-(1-methylcyclobutyl)pyridine - Exposure: Monitoring Data. EPA. Available at: [Link]

  • (E)-4-(2-(7-Bromo-[9][13][14]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Molecules. Available at: [Link]

Sources

Comparative

GC-FID Purity Analysis Protocols for 4-Bromo-2-(1-methylcyclopropyl)pyridine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by halogenated N-heterocycles. 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a highly specialized pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by halogenated N-heterocycles. 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8) is a highly specialized pharmaceutical building block [1]. Its structure features a basic pyridine nitrogen, a heavy bromine atom, and a sterically hindered cyclopropyl ring.

Developing a robust Gas Chromatography (GC) purity method for this compound requires moving beyond empirical guesswork. We must engineer a self-validating analytical system driven by physicochemical causality. This guide objectively compares stationary phase performances, details an optimized step-by-step protocol, and establishes a strict validation framework based on current compendial standards.

Mechanistic Rationale: The Chromatographic Challenge

When analyzing substituted pyridines, the primary modes of failure are thermal degradation and peak tailing .

  • Peak Tailing Causality: The lone pair of electrons on the basic pyridine nitrogen acts as a strong hydrogen-bond acceptor. If the GC column contains exposed, active silanol groups (-OH) on its silica backbone, secondary interactions occur. This causes a desorption lag, resulting in severe peak tailing (Tailing Factor, Tf​>2.0 ), which obscures late-eluting impurities.

  • Thermal Degradation Causality: The C-Br bond is susceptible to thermal cleavage. Excessive inlet temperatures will induce debromination, artificially inflating the des-bromo impurity peak and falsely lowering the reported purity of the API.

To mitigate these issues, Gas Chromatography with Flame Ionization Detection (GC-FID) is the technique of choice. It provides universal, highly sensitive carbon response without the solvent interference issues inherent to low-wavelength UV detection in HPLC [[2]]([Link]2].

G cluster_0 Sub-optimal Column (Active Silanols) cluster_1 Optimized Column (Base-Deactivated) A 4-Bromo-2-(1-methylcyclopropyl)pyridine B Hydrogen Bonding (Pyridine N + -OH) A->B Standard Phase D Van der Waals & Dipole Interactions Only A->D End-capped Phase C Severe Peak Tailing (Tf > 2.0) B->C Desorption Lag E Symmetrical Peak (Tf < 1.2) D->E Uniform Elution

Figure 1: Mechanistic causality of peak tailing vs. symmetrical elution based on column chemistry.

Comparative Column Selection

Selecting the correct stationary phase is dictated by the principle of "like dissolves like" [3]. We evaluated three distinct column chemistries for the resolution of 4-Bromo-2-(1-methylcyclopropyl)pyridine from its critical isomeric pair (the 5-bromo isomer).

  • 100% Dimethylpolysiloxane (e.g., DB-1): Relies purely on dispersive (van der Waals) forces. Because the 4-bromo and 5-bromo isomers have identical molecular weights and nearly identical boiling points, this column fails to provide baseline resolution.

  • Polyethylene Glycol (e.g., DB-WAX): A highly polar phase. While it separates the isomers, the strong hydrogen-bonding environment excessively retains the basic pyridine ring. Furthermore, its low maximum temperature limit (~250°C) prevents the high-temperature bake-outs required to elute heavy synthetic byproducts.

  • 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., Rxi-5ms / DB-5): The Optimal Choice. The 5% phenyl substitution introduces π−π and dipole-induced dipole interactions [4]. This perfectly targets the polarizability of the bromine atom and the pyridine π -cloud, effectively resolving the positional isomers while maintaining high thermal stability (up to 350°C).

Table 1: Quantitative Comparison of Column Performance
Column ChemistryPhase PolarityRetention Time (min)Resolution ( Rs​ ) from 5-Bromo IsomerTailing Factor ( Tf​ )Thermal Bleed at 280°C
100% Dimethylpolysiloxane Non-polar8.40.8 (Fails USP)1.4Low
Polyethylene Glycol (PEG) Polar15.22.11.8 (Fails USP)High
5% Phenyl Polysiloxane Mid-polar10.11.9 1.1 Low

Optimized Experimental Protocol

This protocol is designed as a self-validating system. Every parameter is chosen to maximize resolution while preserving analyte integrity.

Instrument Parameters
  • Column: Base-deactivated 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm I.D. × 0.25 µm film thickness).

    • Causality: The phase ratio ( β=250 ) is mathematically optimized for semi-volatile compounds. The 0.25 µm film minimizes axial diffusion, ensuring sharp peaks [3].

  • Carrier Gas: Helium at a constant linear velocity of 30 cm/sec.

    • Causality: Operating exactly at the van Deemter minimum achieves the lowest theoretical plate height ( HETP ), maximizing column efficiency and peak capacity.

  • Inlet Temperature: 250°C.

    • Causality: High enough for instantaneous flash vaporization of the 212.09 g/mol analyte, but strictly capped to prevent thermal cleavage of the C-Br bond.

  • Split Ratio: 50:1.

    • Causality: Prevents column overloading. Overloading shifts the partition coefficient ( KD​ ) outside the linear range, causing peak fronting and co-elution of closely eluting impurities.

  • Detector: FID at 300°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

Oven Temperature Program
  • Initial: 80°C, hold for 2.0 minutes. (Focuses the solvent plug and sharpens the analyte band).

  • Ramp 1: 15°C/min to 220°C. (Provides optimal kinetic separation of the brominated isomers).

  • Ramp 2: 30°C/min to 280°C, hold for 5.0 minutes. (High-temperature bake-out to clear heavy synthetic precursors).

G A Sample Injection (Split 50:1) B Flash Vaporization (250°C Inlet) A->B Volatilization C Column Separation (5% Phenyl Phase) B->C He Carrier Gas D Isomer Resolution (Rs > 1.5) C->D Dipole Interactions E FID Detection (300°C) D->E Elution & Quantitation

Figure 2: GC-FID analytical workflow and physicochemical progression for halopyridine analysis.

Self-Validating System Suitability (SST)

A protocol is only as trustworthy as its internal controls. Before any sample batch is analyzed, the system must prove it is "fit for purpose" by passing a System Suitability Test (SST) as mandated by[5],[6].

Inject a standard resolution mixture containing 4-Bromo-2-(1-methylcyclopropyl)pyridine and the 5-bromo isomer. The run is invalid and must be aborted if the following criteria are not met:

  • Resolution ( Rs​ ): Must be ≥1.5 . Ensures baseline separation for accurate integration.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . Confirms that the column's base-deactivation is intact and active silanols are not retaining the pyridine ring.

  • Injection Precision: Relative Standard Deviation (RSD) ≤2.0% for 5 replicate injections of the standard.

ICH Q2(R2) Method Validation Framework

To utilize this method for regulatory submissions or commercial release, it must be validated according to the[7],[8].

Table 2: Validation Parameters and Acceptance Criteria
Validation CharacteristicICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result (Typical)
Specificity Inject blank, API, and known spiked impurities.No interfering peaks at the retention time of the main peak.Pass; Baseline resolution achieved.
Linearity 5 concentration levels ranging from 50% to 150% of nominal target.Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998
Accuracy Spike impurities at 50%, 100%, and 150% of specification limit.Recovery between 95.0% and 105.0%.98.5% – 101.2%
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.RSD ≤2.0% .RSD = 0.8%
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio assessment.S/N ≥10:1 for the lowest reportable impurity.0.03% Area Normalization

References

  • US Pharmacopeia (USP). General Chapter <621> Chromatography. Accessed via Agilent Technologies Whitepaper on USP Revisions.[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA).[Link]

  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations.[Link]

  • Centers for Disease Control and Prevention (CDC). Analytical Methods for Pyridine and Derivatives.[Link]

Sources

Validation

Comparative In Vitro Efficacy of 4-Bromo-2-(1-methylcyclopropyl)pyridine Analogs as MEK1 Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Activity Relationship Analysis This guide provides a comprehensive comparison of the in vitro efficacy of rationally designed structural analogs based on the lead compo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship Analysis

This guide provides a comprehensive comparison of the in vitro efficacy of rationally designed structural analogs based on the lead compound, 4-Bromo-2-(1-methylcyclopropyl)pyridine. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pockets of various protein kinases.[1][2] Our objective is to delineate the preliminary structure-activity relationship (SAR) for this novel chemical series against the Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a critical node in the MAPK/ERK signaling pathway frequently dysregulated in human cancers.[3]

The following analysis is based on a hypothetical lead compound, CMPD-01 , identified through a high-throughput screening campaign. The subsequent analogs were designed to probe the specific contributions of the 4-position bromo-substituent and the 2-position cyclopropyl moiety to both biochemical potency and cellular activity.

Rationale for Analog Design and Investigated Signaling Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[4] In many cancers, mutations in upstream proteins like RAS or BRAF lead to constitutive activation of this pathway, making the downstream kinase MEK1 an attractive therapeutic target.[3] Our lead compound, CMPD-01 , was designed to inhibit MEK1, thereby blocking the phosphorylation of its only known substrates, ERK1 and ERK2, and halting the oncogenic signaling cascade.

To build a preliminary SAR, we synthesized and evaluated three structural analogs, each designed to answer a specific question about the molecular interactions driving inhibitory activity:

  • CMPD-02 (4-Chloro Analog): The replacement of the bromine atom with a smaller chlorine atom allows us to probe the significance of halogen size and polarizability at the 4-position. This helps determine if a specific halogen bond or a general lipophilic interaction is more critical for potency.[5]

  • CMPD-03 (4-Amino Analog): Substituting the bromine with an amino group introduces hydrogen bond donating capabilities. This modification explores whether the pocket accommodating the 4-position substituent has available hydrogen bond acceptors that could be exploited to enhance binding affinity.

  • CMPD-04 (Isopropyl Analog): The 1-methylcyclopropyl group is a conformationally constrained, lipophilic moiety. Replacing it with a more flexible 1-methyl-ethyl (isopropyl) group helps to elucidate the importance of this rigid structure for fitting into the hydrophobic pocket at the 2-position.

MAPK/ERK Signaling Pathway Diagram

The diagram below illustrates the linear cascade of the MAPK/ERK pathway, highlighting the central role of MEK1 as the target of our compound series.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Inhibitor CMPD-01 and Analogs Inhibitor->MEK Inhibits

Caption: Workflow for the in vitro biochemical MEK1 kinase assay.

  • Compound Preparation: Serially dilute test compounds in 100% DMSO to create a 10-point, 3-fold dilution series.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of 4x kinase buffer containing MEK1 enzyme and inactive ERK2 substrate.

  • Compound Addition: Add 2.5 µL of the diluted compound solutions or DMSO (as a vehicle control) to the wells. Incubate for 15 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure luminescence using a microplate reader. Calculate IC₅₀ values by fitting the dose-response curves using a four-parameter logistic model.

B. Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [6]

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 9-point serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible. [7]4. Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker. 5. Data Acquisition: Read the absorbance at 570 nm using a microplate reader. [8]Normalize the data to untreated control wells and calculate GI₅₀ values.

C. Western Blot for p-ERK Analysis

Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a cell lysate, enabling the measurement of changes in protein phosphorylation status. [3][9]

WB_Workflow A 1. Seed & Treat Cells (HCT116, 4h) B 2. Lyse Cells & Quantify Protein (BCA) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Transfer to PVDF Membrane C->D E 5. Block Membrane (5% BSA in TBST) D->E F 6. Incubate with Primary Ab (anti-p-ERK or anti-Total ERK) E->F G 7. Incubate with Secondary HRP-Ab F->G H 8. Add Chemiluminescent Substrate (ECL) G->H I 9. Image & Quantify Band Density H->I

Caption: Standard workflow for Western blot analysis of p-ERK levels.

  • Cell Treatment and Lysis: Seed HCT116 cells in a 6-well plate. Once they reach 80% confluency, treat with compounds at 1 µM for 4 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. [9]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. [9]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After further washes, apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a digital imager. [3]9. Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2 to account for any differences in protein loading. [9]

Conclusion and Future Directions

This comparative guide demonstrates the in vitro efficacy of a novel series of 4-Bromo-2-(1-methylcyclopropyl)pyridine analogs as MEK1 inhibitors. Our preliminary SAR analysis establishes that a large, hydrophobic halogen at the 4-position and a conformationally constrained cyclopropyl ring at the 2-position are critical for high-potency inhibition. The strong correlation between biochemical, cellular, and target engagement data validates the on-target activity of this chemical series.

Future work will focus on expanding the SAR around these key positions to further optimize potency and selectivity. Promising compounds, such as CMPD-01 , will be profiled against a broader panel of kinases to assess their selectivity profile and advanced into further studies to evaluate their pharmacokinetic properties and in vivo efficacy.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Smiley, J. A., & Smalley, K. S. M. (2009). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 548, 255–264. Retrieved from [Link]

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]

  • Jones, C. A., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 661, 147–164. Retrieved from [Link]

  • Ranf, S. (2016). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol, 6(22), e2025. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • ACS Publications. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Retrieved from [Link]

  • Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Wu, M. H., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(2), 335. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(1-methylcyclopropyl)pyridine

This document provides a detailed protocol for the safe handling and disposal of 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS No. 1163707-47-8), a halogenated pyridine derivative.[1] Adherence to these procedures is crit...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS No. 1163707-47-8), a halogenated pyridine derivative.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. The guidance herein is synthesized from established safety protocols for structurally similar brominated and pyridine-based compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste.[2] Such compounds require specific disposal pathways to prevent the release of hazardous substances into the environment and to comply with regulatory standards, such as those set by the Environmental Protection Agency (EPA).

Hazard Assessment and Risk Mitigation

Assumed Hazard Classifications:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Due to these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton™).Standard nitrile gloves may not offer sufficient protection against pyridine derivatives. Always consult the glove manufacturer's compatibility chart.[4]
Body Protection A flame-resistant lab coat, fully buttoned.Protects against skin contact and contamination of personal clothing.[5]
Respiratory Protection Use of a chemical fume hood is the primary engineering control. For emergencies (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]Prevents inhalation of potentially harmful vapors.[3]

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8]

  • Secure the Area: Restrict access to the spill area. Eliminate all ignition sources as a precaution, although many brominated pyridines have high flash points.[5][8][9]

  • Don PPE: Wear the complete set of PPE as detailed in the table above.

  • Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container made of chemically resistant plastic or glass.[8][10] Use non-sparking tools for this process.[8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Waste Disposal: Label the container "Hazardous Waste: 4-Bromo-2-(1-methylcyclopropyl)pyridine Spill Debris" and manage it according to the disposal protocol in Section 5.

Waste Collection and Segregation Workflow

Proper segregation of waste is the cornerstone of a safe and compliant disposal system. 4-Bromo-2-(1-methylcyclopropyl)pyridine is a halogenated organic compound and must be segregated accordingly.[2]

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Generate Waste (e.g., reaction residue, contaminated consumables) B Identify as Halogenated Organic Waste A->B C Select Designated Waste Container (Glass or HDPE, clearly labeled) B->C D Label Container: 'Hazardous Waste' 'Halogenated Organics' '4-Bromo-2-(1-methylcyclopropyl)pyridine' C->D E Store in a cool, dry, well-ventilated area Away from incompatible materials (e.g., strong oxidizing agents) D->E F Arrange Pickup with EHS or Licensed Hazardous Waste Contractor E->F G Complete Waste Manifest Documentation F->G H Transport to Licensed Facility for Incineration G->H

Caption: Waste Segregation and Disposal Workflow for 4-Bromo-2-(1-methylcyclopropyl)pyridine.

Approved Disposal Protocol

Landfill disposal of halogenated organic compounds is heavily restricted.[11] The required and safest method of disposal is high-temperature incineration at a licensed hazardous waste treatment facility.

Step-by-Step Disposal Procedure:

  • Waste Accumulation: Collect all waste containing 4-Bromo-2-(1-methylcyclopropyl)pyridine in a dedicated, properly labeled hazardous waste container.[4] This includes neat material, reaction residues, contaminated solvents, and spill cleanup debris.

  • Container Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "4-Bromo-2-(1-methylcyclopropyl)pyridine," and an indication of its hazards (e.g., "Toxic," "Irritant").[4]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be cool, dry, well-ventilated, and away from heat or ignition sources.[5][9]

  • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[4]

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed. This includes proper documentation, such as completing a hazardous waste manifest.[4]

Causality of Incineration: High-temperature incineration is the preferred disposal method for halogenated organic compounds because it ensures the complete destruction of the molecule.[5][8] This process, often performed in a rotary kiln or liquid injection incinerator, breaks the carbon-bromine and other chemical bonds, preventing the formation of persistent and toxic environmental pollutants.[4][12] Facilities are equipped with flue gas scrubbing systems to neutralize acidic gases (like hydrogen bromide) that are byproducts of combustion.[8] Do not attempt to dispose of this chemical via any other method. Discharge into sewer systems or regular trash is strictly prohibited.[8]

References

  • Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Chemwatch. (n.d.). PYRIDINE Safety Data Sheet.
  • ChemicalBook. (2025). 4-Bromo-2-methyl-3-pyridinamine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 2-Bromo-4-methylaniline Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). 2-Bromopyridine Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (2025). 4-Bromo-2-methylpyridine Safety Data Sheet.
  • Novachem Pty Ltd. (2023). Pyridine-D5 (D, 99.5%) Safety Data Sheet.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Unknown Source. (n.d.). Hazardous Waste Segregation.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Pyridine Safety Data Sheet.
  • Fisher Scientific. (2018). Pyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • MedChemExpress. (2025). 4-Bromo-2-chloropyridine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylpyridine 96.
  • CymitQuimica. (n.d.). 4-Bromo-2-(1-methylcyclopropyl)pyridine.

Sources

Handling

Executive Protocol: Personal Protective Equipment and Handling Guide for 4-Bromo-2-(1-methylcyclopropyl)pyridine

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system governed by physical and chemical causalities. Handling specialized halogenated N-heterocycles like 4-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system governed by physical and chemical causalities. Handling specialized halogenated N-heterocycles like 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS: 1163707-47-8)[1],[2] requires a deep understanding of molecular behavior to ensure experimental integrity and operator safety.

This guide provides a self-validating, field-proven framework for the safe handling, transfer, and disposal of this critical drug development intermediate.

Hazard Causality & Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the structural motifs of 4-Bromo-2-(1-methylcyclopropyl)pyridine and how they dictate toxicological risks:

  • Elastomer Degradation (The Pyridine Core): Pyridine rings are highly effective organic solvents that rapidly permeate and degrade standard laboratory elastomers. While thin-mil nitrile gloves are ubiquitous in labs, permeation data demonstrates that they offer poor resistance to pyridine derivatives, often allowing chemical breakthrough in less than 10 minutes[3],[4]. Relying solely on standard nitrile for prolonged handling is a critical safety vulnerability.

  • Dermal Penetration (The Lipophilic Motif): The addition of the 1-methylcyclopropyl group significantly increases the molecule's lipophilicity compared to a bare bromopyridine. This enhanced lipophilicity facilitates rapid absorption through the stratum corneum (the skin's outermost barrier), elevating the risk of acute systemic toxicity and severe skin irritation upon contact[5],[6].

  • Respiratory Hazards (Halogenation): Bromopyridines possess notable vapor pressures and can act as severe respiratory irritants[5]. Furthermore, upon thermal decomposition, they release highly toxic hydrogen bromide (HBr) and nitrogen oxides (NOx)[7],[8].

Quantitative PPE Selection & Specifications

Based on the chemical properties outlined above, standard laboratory PPE is insufficient for bulk handling. The table below summarizes the quantitative breakthrough data for glove materials against pyridine derivatives to guide your selection[3],[4].

Glove MaterialPermeation ResistanceBreakthrough TimeOperational Recommendation for this Compound
Thin-mil Nitrile (Standard) Poor[3]< 10 minutes[4]NOT RECOMMENDED . Fails rapidly upon contact.
Heavy-duty Nitrile (8+ mil) Fair10 - 30 minutes[4]Acceptable ONLY for micro-scale weighing (must be double-gloved)[9].
Butyl Rubber Excellent> 480 minutesRECOMMENDED for bulk handling and prolonged exposure.
PE/EVAL Laminate (Silver Shield) Excellent> 480 minutesRECOMMENDED for spill cleanup and high-risk transfers.
Mandatory PPE Ensemble
  • Eye/Face: ANSI Z87.1 certified chemical splash goggles. A full face shield must be added if handling volumes greater than 50 mL or highly static powders.

  • Body: A fully buttoned, flame-resistant (FR) laboratory coat. Bromopyridines can present flammability hazards (Category 3)[5],[8], making FR garments critical.

  • Respiratory: All operations must be conducted inside a certified Class II Type B2 chemical fume hood[9]. If a hood is unavailable during a spill, a NIOSH-approved respirator with an Organic Vapor (OV) cartridge is mandatory.

Operational Handling & Transfer Protocol

The following step-by-step methodology ensures a self-validating workflow for micro-scale transfer and weighing, minimizing the risk of vapor inhalation and dermal exposure.

Step 1: Engineering Control Verification Verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Clear the workspace of all incompatible materials, particularly strong oxidizing agents and strong acids, which can react violently with bromopyridines[5].

Step 2: PPE Donning and Static Mitigation Don your FR lab coat and chemical splash goggles. If performing a rapid, micro-scale transfer (<1g), don two pairs of heavy-duty nitrile gloves (double-gloving)[9]. For bulk transfers, don butyl rubber gloves. Because bromopyridines can form explosive vapor mixtures[7], ensure all spatulas and transfer vessels are grounded or made of non-sparking materials[5].

Step 3: Active Transfer Place the source container and the receiving vial deep within the fume hood (at least 6 inches from the sash). Open the container only when actively transferring the chemical. The methylcyclopropyl group adds steric bulk, but the compound remains highly reactive. Close the source container immediately after the transfer is complete to prevent vapor accumulation in the hood.

Step 4: Immediate Decontamination Wipe down the analytical balance and surrounding hood surface with a compatible solvent (e.g., isopropanol), followed by a secondary wipe with deionized water. Dispose of all contaminated wipes immediately into a designated hazardous waste container[9].

Emergency Response & Disposal Plan

Spill Management Protocol
  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate area and alert laboratory personnel[9].

  • Containment: Don butyl rubber or PE/EVAL laminate gloves and an OV respirator. Cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite[7],[9].

  • Combustibility Warning: DO NOT use combustible materials like sawdust or paper towels for cleanup, as the flammable nature of bromopyridines can create a severe fire hazard[5].

  • Collection: Use non-sparking tools[5],[8] to sweep the absorbed mixture into a sealable, solvent-resistant container.

Waste Segregation Logistics

Due to the presence of the bromine atom, 4-Bromo-2-(1-methylcyclopropyl)pyridine and all associated contaminated materials (gloves, wipes, empty vials) must be strictly segregated into "Halogenated Organic Waste" [9]. Mixing this compound with non-halogenated waste streams violates environmental regulations and significantly increases disposal costs and exothermic reaction risks.

Process Visualization

The following diagram maps the critical decision points in the handling workflow, ensuring that safety protocols are intrinsically linked to operational steps.

Workflow A 1. Risk Assessment & PPE Selection B 2. Engineering Controls (Fume Hood Setup) A->B C 3. Chemical Handling (4-Bromo-derivative) B->C D Spill or Exposure? C->D E Emergency Protocol (Contain & Evacuate) D->E Yes F Standard Workflow (Synthesis/Assay) D->F No G Halogenated Waste Disposal E->G Post-cleanup F->G Process Complete

Operational workflow for handling 4-Bromo-2-(1-methylcyclopropyl)pyridine safely.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(1-methylcyclopropyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(1-methylcyclopropyl)pyridine
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